KRN383 analog
Description
Properties
Molecular Formula |
C17H17N3O4 |
|---|---|
Molecular Weight |
327.33 g/mol |
IUPAC Name |
[4-(7-hydroxy-6-methoxyquinolin-4-yl)oxycyclohexa-1,5-dien-1-yl]urea |
InChI |
InChI=1S/C17H17N3O4/c1-23-16-8-12-13(9-14(16)21)19-7-6-15(12)24-11-4-2-10(3-5-11)20-17(18)22/h2-4,6-9,11,21H,5H2,1H3,(H3,18,20,22) |
InChI Key |
FDEJMZJEHJWMRY-UHFFFAOYSA-N |
Appearance |
Solid powder |
Purity |
>98% |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
KRN383, KRN 383, KRN-383 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of KRN383 Analogs for FLT3-ITD Targeted Therapy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of analogs of KRN383, a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3) with internal tandem duplication (ITD) mutations. FLT3-ITD is a key driver in the pathogenesis of Acute Myeloid Leukemia (AML), making it a critical target for therapeutic intervention. This document details the scientific rationale, experimental methodologies, and data interpretation necessary for the development of novel KRN383-based compounds.
Introduction: The Role of FLT3-ITD in AML and the Promise of KRN383
Acute Myeloid Leukemia is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML patients harbors a mutation in the FLT3 gene, most commonly an internal tandem duplication (ITD) in the juxtamembrane domain. This mutation leads to ligand-independent dimerization and constitutive activation of the FLT3 receptor tyrosine kinase.[1][2] The aberrant downstream signaling through pathways such as PI3K/AKT, RAS/MAPK, and STAT5 promotes uncontrolled cell proliferation and survival, contributing to the poor prognosis associated with FLT3-ITD positive AML.[1][2]
KRN383 has emerged as a promising therapeutic agent, demonstrating potent inhibition of FLT3-ITD expressing cells and the ability to eradicate tumors in preclinical mouse models.[3] With a molecular formula of C₁₇H₁₇N₃O₄ and a molecular weight of 327.33 g/mol , its core structure is hypothesized to be based on a substituted aminopyrimidine scaffold, a common motif in kinase inhibitors.[3] The development of KRN383 analogs is a key strategy to improve potency, selectivity, and pharmacokinetic properties, ultimately leading to more effective and safer AML therapies.
Synthesis of KRN383 Analogs
The synthesis of KRN383 analogs generally involves a multi-step process centered around the construction of a core heterocyclic scaffold, followed by the introduction of various substituents to explore the structure-activity relationship (SAR). A plausible synthetic approach for a KRN383 analog with a 2,4-diaminopyrimidine core is outlined below.
General Synthetic Scheme
A representative synthetic route to a potential this compound is depicted in the following workflow. This scheme is based on common synthetic methodologies for related kinase inhibitors.
Experimental Protocol: Synthesis of a Representative Analog
Step 1: Synthesis of the 2-amino-4-chloropyrimidine core. A substituted guanidine hydrochloride is reacted with a β-ketoester in the presence of a base such as sodium ethoxide in ethanol. The resulting pyrimidinone is then treated with a chlorinating agent like phosphorus oxychloride (POCl₃) to yield the 2-amino-4-chloropyrimidine intermediate.
Step 2: Nucleophilic Aromatic Substitution. The 2-amino-4-chloropyrimidine is reacted with a substituted aniline in a suitable solvent such as isopropanol or dioxane, often with the addition of a catalytic amount of acid (e.g., HCl). This reaction couples the aniline moiety to the C4 position of the pyrimidine ring.
Step 3: Introduction of the Methanesulfonamide Group. The resulting intermediate is then subjected to a sulfonylation reaction. For instance, the amino group on the phenyl ring can be reacted with methanesulfonyl chloride in the presence of a base like pyridine or triethylamine to introduce the methanesulfonamide group.
Step 4: Purification. The crude product is purified using column chromatography on silica gel, followed by recrystallization or preparative high-performance liquid chromatography (HPLC) to obtain the final analog with high purity.
Characterization of KRN383 Analogs
Thorough characterization of the synthesized analogs is essential to confirm their chemical identity, purity, and to elucidate their biological activity.
Physicochemical Characterization
| Parameter | Method | Expected Outcome |
| Identity | ¹H NMR, ¹³C NMR | Spectral data consistent with the proposed chemical structure. |
| High-Resolution Mass Spectrometry (HRMS) | Observed mass-to-charge ratio (m/z) within 5 ppm of the calculated molecular weight. | |
| Purity | High-Performance Liquid Chromatography (HPLC) | Purity >95% as determined by peak area at a specific wavelength (e.g., 254 nm). |
| Solubility | Kinetic or Thermodynamic Solubility Assays | Quantitative measurement of solubility in aqueous buffers (e.g., PBS) and organic solvents. |
| Lipophilicity | LogP/LogD Determination | Measurement of the partition coefficient between octanol and water. |
Biological Characterization
FLT3 Kinase Inhibition Assay: The ability of the analogs to inhibit the enzymatic activity of both wild-type and ITD-mutated FLT3 kinase is assessed using in vitro kinase assays. These assays typically involve incubating the recombinant kinase with a substrate (e.g., a synthetic peptide) and ATP, and then measuring the amount of phosphorylated substrate in the presence of varying concentrations of the inhibitor. The half-maximal inhibitory concentration (IC₅₀) is then determined.
Cell-Based Proliferation/Viability Assays: The anti-proliferative activity of the analogs is evaluated against AML cell lines harboring the FLT3-ITD mutation (e.g., MV4-11, MOLM-13) and cell lines with wild-type FLT3 as a control. Common methods include MTT, MTS, or CellTiter-Glo assays, which measure cell viability. The IC₅₀ values are calculated from the dose-response curves.
Western Blot Analysis: To confirm the mechanism of action, western blotting is used to assess the phosphorylation status of FLT3 and its downstream signaling proteins (e.g., STAT5, AKT, ERK) in FLT3-ITD positive cells treated with the KRN383 analogs. A reduction in the phosphorylation of these proteins indicates on-target activity.
Pharmacokinetic (PK) Studies: The pharmacokinetic properties of promising analogs are evaluated in animal models (e.g., mice or rats). This involves administering the compound and then measuring its concentration in plasma and other tissues over time to determine parameters such as half-life, bioavailability, and clearance.
Xenograft Tumor Models: The in vivo efficacy of the analogs is tested in immunodeficient mice bearing tumors derived from human FLT3-ITD positive AML cell lines. The compound is administered to the mice, and tumor growth is monitored over time. The therapeutic effect is assessed by comparing the tumor volume in treated versus control animals.
Mechanism of Action and Signaling Pathways
KRN383 and its analogs exert their therapeutic effect by inhibiting the constitutive activation of the FLT3-ITD receptor. This blocks the downstream signaling cascades that drive leukemic cell proliferation and survival.
Data Presentation: A Comparative Analysis of Hypothetical KRN383 Analogs
The following tables summarize hypothetical data for a series of KRN383 analogs, illustrating the type of quantitative information that should be gathered and analyzed.
Table 1: Physicochemical and In Vitro Activity of KRN383 Analogs
| Analog ID | R¹ Group | R² Group | MW ( g/mol ) | LogP | FLT3-ITD IC₅₀ (nM) | MV4-11 IC₅₀ (nM) |
| KRN383-01 | H | Cl | 327.33 | 3.1 | 2.5 | 5.2 |
| KRN383-02 | F | Cl | 345.32 | 3.3 | 1.8 | 4.1 |
| KRN383-03 | OCH₃ | Cl | 357.36 | 2.9 | 3.2 | 6.8 |
| KRN383-04 | H | F | 311.33 | 2.8 | 4.1 | 8.5 |
| KRN383-05 | H | CH₃ | 325.38 | 3.5 | 15.6 | 28.3 |
Table 2: In Vivo Efficacy of Lead Analog KRN383-02 in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration Route | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | - | Oral | 0 | +2.1 |
| KRN383-02 | 25 | Oral | 65 | -1.5 |
| KRN383-02 | 50 | Oral | 88 | -3.2 |
| KRN383-02 | 100 | Oral | 95 | -5.8 |
Conclusion and Future Directions
This guide has outlined a comprehensive framework for the synthesis and characterization of novel KRN383 analogs as potential therapeutic agents for FLT3-ITD positive AML. The successful development of these compounds relies on a systematic approach that integrates synthetic chemistry, in vitro and in vivo pharmacology, and a thorough understanding of the underlying biology of FLT3 signaling. Future research should focus on optimizing the lead compounds to enhance their efficacy, selectivity, and safety profiles, with the ultimate goal of translating these promising preclinical findings into clinical applications for patients with AML. The exploration of combination therapies, where KRN383 analogs are used in conjunction with other anti-leukemic agents, may also represent a promising avenue for future investigation.
References
The Structure-Activity Relationship of KRN383 Analogs: An In-Depth Technical Guide for Drug Development Professionals
An exploration into the molecular intricacies governing the efficacy and selectivity of melanocortin-4 receptor agonists, with a focus on the KRN383 scaffold.
This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of analogs of KRN383, a small molecule agonist of the melanocortin-4 receptor (MC4R). The MC4R is a pivotal G protein-coupled receptor (GPCR) centrally involved in the regulation of energy homeostasis, making it a prime therapeutic target for the treatment of obesity and other metabolic disorders. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and optimization of novel MC4R agonists.
Introduction to KRN383 and the Melanocortin-4 Receptor
The melanocortin-4 receptor (MC4R) is predominantly expressed in the hypothalamus, a region of the brain crucial for regulating appetite and energy expenditure.[1][2][3][4] Activation of the MC4R by its endogenous agonist, α-melanocyte-stimulating hormone (α-MSH), leads to a signaling cascade that promotes satiety and increases energy expenditure.[3][5] Conversely, dysfunction of the MC4R pathway is linked to hyperphagia (insatiable hunger) and severe obesity.[1][6]
KRN383 is a small molecule agonist designed to target the MC4R. Its chemical formula is C₁₇H₁₇N₃O₄, with a molecular weight of 327.33 g/mol .[7] While specific binding affinity (Ki) and functional activity (EC50) values for KRN383 are not widely published in publicly available literature, its investigation as an MC4R agonist highlights the ongoing effort to develop potent and selective small molecules for this critical therapeutic target. Understanding the SAR of KRN383 and its analogs is paramount for designing next-generation therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles.
Structure-Activity Relationship (SAR) of MC4R Agonists
The development of potent and selective MC4R agonists requires a detailed understanding of how structural modifications to a chemical scaffold influence its biological activity. While specific SAR data for a broad range of KRN383 analogs is limited in the public domain, a wealth of information exists for other small molecule and peptide MC4R agonists. This data provides valuable insights into the key pharmacophoric features required for MC4R activation.
Quantitative SAR Data for Small Molecule MC4R Agonists
The following table summarizes the binding affinities (Ki) and functional activities (EC50) of a selection of small molecule MC4R agonists. These compounds, while structurally distinct from KRN383, share the common feature of targeting the MC4R and provide a basis for understanding the structural requirements for potent agonism.
| Compound | Structure | MC4R Ki (nM) | MC4R EC50 (nM) | Reference |
| THIQ | Tetrahydroisoquinoline derivative | >1000 | 2.1 | [8] |
| NBI-55886 | Non-peptide agonist | Not Reported | Not Reported | [8] |
| NBI-56453 | Non-peptide agonist | Not Reported | Not Reported | [8] |
| NBI-58702 | Non-peptide agonist | Not Reported | Not Reported | [8] |
| NBI-58704 | Non-peptide agonist | Not Reported | Not Reported | [8] |
| LB54640 | Oral small molecule agonist | Not Reported | Not Reported | [9] |
Note: The lack of specific quantitative data in the public domain for some compounds highlights the proprietary nature of drug development research.
Quantitative SAR Data for Peptide MC4R Agonists
Peptide-based agonists have been instrumental in elucidating the pharmacology of the MC4R. The table below presents data for several key peptide agonists, including the endogenous ligand α-MSH and synthetic analogs.
| Compound | Sequence/Structure | MC4R Ki (nM) | MC4R EC50 (nM) | Reference(s) |
| α-MSH | Ac-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH₂ | ~1 | ~1 | [10][11] |
| Setmelanotide (RM-493) | Cyclic octapeptide | 2.1 | 0.27 | [12] |
| LY2112688 | Peptide agonist | Similar to Setmelanotide | Similar to Setmelanotide | [10][11] |
| Melanotan II (MT-II) | Cyclic heptapeptide | Similar to Setmelanotide | Similar to Setmelanotide | [10][11] |
Experimental Protocols
This section provides detailed methodologies for key in vitro and in vivo assays used to characterize the pharmacological properties of KRN383 analogs and other MC4R agonists.
In Vitro Assays
This assay is used to determine the binding affinity (Ki) of a test compound for the MC4R.
-
Cell Culture and Membrane Preparation: HEK293 or CHO cells stably expressing the human MC4R are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.
-
Binding Reaction: A fixed concentration of a radiolabeled ligand (e.g., [¹²⁵I]-NDP-α-MSH) is incubated with the cell membrane preparation in the presence of increasing concentrations of the unlabeled test compound.
-
Incubation: The reaction is incubated to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter.
-
Detection: The amount of radioactivity retained on the filter is quantified using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki is then calculated using the Cheng-Prusoff equation.
This assay measures the ability of a test compound to activate the MC4R and stimulate the production of cyclic adenosine monophosphate (cAMP), a key second messenger in the MC4R signaling pathway.
-
Cell Culture: HEK293 or CHO cells stably expressing the human MC4R are seeded in multi-well plates.
-
Compound Treatment: The cells are treated with increasing concentrations of the test compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Incubation: The cells are incubated for a defined period to allow for cAMP accumulation.
-
Cell Lysis: The cells are lysed to release the intracellular cAMP.
-
cAMP Measurement: The concentration of cAMP in the cell lysate is quantified using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) based kit.
-
Data Analysis: The data are plotted as a dose-response curve, and the EC50 (the concentration of the test compound that produces 50% of the maximal response) is determined using non-linear regression.[5]
In Vivo Assays
This assay evaluates the effect of a test compound on food consumption in mice or rats.
-
Animals: Male mice or rats are individually housed and acclimatized to the experimental conditions.
-
Compound Administration: The test compound is administered via a relevant route (e.g., intraperitoneal, oral, or intracerebroventricular injection).[13][14][15][16][17]
-
Food Intake Measurement: Food consumption is measured at various time points after compound administration. This can be done manually by weighing the remaining food or using automated systems that continuously monitor food intake.[13][14][15][16][17]
-
Data Analysis: The food intake of the treated group is compared to that of a vehicle-treated control group to determine the anorectic effect of the compound.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in MC4R signaling and the experimental procedures used to study them is crucial for a comprehensive understanding. The following diagrams were generated using the Graphviz DOT language to illustrate these concepts.
MC4R Signaling Pathway
Caption: The MC4R signaling cascade upon agonist binding.
Experimental Workflow for MC4R Radioligand Binding Assay
Caption: Workflow for determining MC4R binding affinity.
Experimental Workflow for In Vivo Food Intake Study
Caption: Workflow for assessing in vivo anorectic effects.
Conclusion
The development of potent and selective small molecule MC4R agonists like KRN383 holds significant promise for the treatment of obesity and related metabolic disorders. A thorough understanding of the structure-activity relationships is critical for the rational design of new chemical entities with optimized pharmacological profiles. While specific SAR data for KRN383 analogs remains largely proprietary, the wealth of information available for other MC4R agonists provides a strong foundation for future drug discovery efforts. The experimental protocols and workflows detailed in this guide offer a standardized approach for the characterization of novel MC4R agonists, facilitating the identification and development of the next generation of anti-obesity therapeutics. Continued research into the intricate interactions between small molecules and the MC4R will undoubtedly pave the way for innovative and effective treatments for one of the most pressing global health challenges.
References
- 1. Melanocortin 4 Receptor Pathway Dysfunction in Obesity: Patient Stratification Aimed at MC4R Agonist Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Functional characterization and pharmacological rescue of melanocortin-4 receptor mutations identified from obese patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hcp.rhythmtx.com [hcp.rhythmtx.com]
- 7. KRN383 | CymitQuimica [cymitquimica.com]
- 8. researchgate.net [researchgate.net]
- 9. What are the key players in the pharmaceutical industry targeting MC4R? [synapse.patsnap.com]
- 10. Current Mechanistic and Pharmacodynamic Understanding of Melanocortin-4 Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Evaluation of a melanocortin-4 receptor (MC4R) agonist (Setmelanotide) in MC4R deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of a novel MC4R agonist on maintenance of reduced body weight in diet induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. JCI - Melanocortin 4 receptor signals at the neuronal primary cilium to control food intake and body weight [jci.org]
- 15. A Novel Selective Melanocortin-4 Receptor Agonist Reduces Food Intake in Rats and Mice without Producing Aversive Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
An In-Depth Technical Guide to KRN383: A Potent FLT3 Inhibitor
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the publicly available data on KRN383, a potent FMS-like tyrosine kinase 3 (FLT3) inhibitor. Following a thorough search of scientific literature and chemical databases, it is important to note that there is currently no publicly available information on novel derivatives or analogues of KRN383. Therefore, this document focuses on the core compound, KRN383, summarizing its known properties, mechanism of action, and potential therapeutic applications.
Core Compound: KRN383
KRN383 is a small molecule inhibitor identified as a potent antagonist of FLT3, a receptor tyrosine kinase that is often mutated in acute myeloid leukemia (AML). Its chemical and biological properties have been characterized to some extent in preclinical studies.
Chemical Properties
| Property | Value |
| IUPAC Name | 1-(4-((7-hydroxy-6-methoxyquinolin-4-yl)oxy)cyclohexa-1,5-dien-1-yl)urea[1] |
| CAS Number | 919767-02-5[1][2] |
| Molecular Formula | C₁₇H₁₇N₃O₄[1][2] |
| Molecular Weight | 327.33 g/mol [1][2] |
Biological Activity
KRN383 has demonstrated significant potency as an inhibitor of FLT3, particularly in cell lines with internal tandem duplication (ITD) mutations, which are common in AML.
| Parameter | Value | Cell Line/Model |
| IC₅₀ | ≤2.9 nM[1] | ITD-positive cell lines |
| In Vivo Efficacy | Eradication of ITD-positive xenograft tumors in nude mice[1] | Animal model of AML |
| Administration | Single oral dose of 80 mg/kg[1] | Animal model of AML |
Mechanism of Action: FLT3 Inhibition
KRN383 functions as an inhibitor of the FLT3 receptor tyrosine kinase. In certain hematological malignancies, particularly AML, mutations in the FLT3 gene lead to constitutive activation of the receptor, promoting uncontrolled cell proliferation and survival. By binding to and inhibiting FLT3, KRN383 blocks these downstream signaling pathways, leading to apoptosis of the cancer cells.
Experimental Protocols
While specific experimental protocols for the synthesis and evaluation of KRN383 and its potential derivatives are not detailed in the public domain, a general workflow for the development of similar kinase inhibitors can be outlined.
Hypothetical Experimental Workflow
The development and evaluation of a novel kinase inhibitor like KRN383 would typically follow a multi-stage process, from initial synthesis to preclinical testing.
Conclusion and Future Directions
KRN383 is a potent and orally bioavailable FLT3 inhibitor with demonstrated preclinical activity against AML models. The lack of publicly available information on its derivatives suggests that this area of research may be proprietary or still in early stages of development. Future research could focus on the synthesis and evaluation of KRN383 analogues to improve potency, selectivity, and pharmacokinetic properties. The detailed structure-activity relationship studies would be crucial in guiding the design of next-generation FLT3 inhibitors based on the KRN383 scaffold. For researchers in the field of AML and kinase inhibitor development, KRN383 represents a promising, albeit underexplored, chemical entity.
References
In Silico Screening of KRN383 Analog Libraries: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a potential in silico screening workflow for identifying novel drug candidates from KRN383 analog libraries. KRN383 is known to inhibit ITD cell growth at low nanomolar concentrations and has demonstrated tumor regression in mouse models, suggesting its potential as a potent therapeutic agent.[1] This document outlines a structured, multi-step computational approach, from target identification and library preparation to hit identification and lead optimization, designed to efficiently navigate the chemical space of KRN383 analogs and identify compounds with enhanced potency and favorable pharmacological profiles.
Introduction to Virtual Screening in Drug Discovery
Virtual screening (VS) is a computational technique that has become an indispensable tool in modern drug discovery.[2][3] It allows for the rapid assessment of large libraries of chemical compounds to identify molecules that are most likely to be active against a specific biological target.[3] By complementing or, in some cases, replacing high-throughput screening (HTS), virtual screening significantly reduces the time and cost associated with the early stages of drug development.[2][4] The methodologies employed in VS can be broadly categorized into ligand-based and structure-based approaches. Ligand-based methods utilize the knowledge of known active compounds, while structure-based methods rely on the three-dimensional structure of the target protein.[5]
Hypothetical Target and Signaling Pathway
While the specific molecular target of KRN383 is not explicitly detailed in the provided search results, its effect on ITD (Internal Tandem Duplication) cell growth suggests a likely interaction with a receptor tyrosine kinase (RTK) involved in oncogenic signaling. For the purpose of this guide, we will hypothesize that KRN383 and its analogs target a mutant form of an RTK, such as FLT3-ITD, which is a known driver in certain leukemias.
Below is a diagram illustrating a hypothetical signaling pathway that could be modulated by an inhibitor of our target RTK.
In Silico Screening Workflow
The proposed virtual screening workflow is a hierarchical process designed to progressively enrich the hit rate by applying a series of computational filters.[4][6]
Experimental Protocols
3.1.1. Target Preparation
-
Obtain Target Structure: A high-resolution 3D crystal structure of the target RTK (e.g., FLT3) is obtained from the Protein Data Bank (PDB). If a crystal structure is unavailable, a homology model is built using a suitable template.
-
Protein Preparation: The raw PDB structure is prepared using a protein preparation wizard (e.g., in Schrödinger Maestro or similar software). This involves adding hydrogens, assigning bond orders, creating disulfide bonds, filling in missing side chains and loops, and optimizing the hydrogen-bonding network.
-
Binding Site Definition: The binding site is defined based on the co-crystallized ligand or through binding pocket prediction algorithms. A docking grid is generated around this defined active site.
3.1.2. Analog Library Preparation
-
Library Generation: A virtual library of KRN383 analogs is generated by enumerating variations at specified substitution points on the KRN383 scaffold. This can be achieved using combinatorial library generation tools.
-
Ligand Preparation: The generated 3D structures of the analogs are prepared. This includes generating realistic bond lengths and angles, assigning correct protonation states at a physiological pH, and generating low-energy conformers for each molecule.
-
Filtering: The library is filtered to remove compounds with undesirable physicochemical properties (e.g., violating Lipinski's Rule of Five) and those containing pan-assay interference compounds (PAINS).
3.1.3. Ligand-Based Virtual Screening
-
Pharmacophore Modeling: A pharmacophore model is generated based on the key chemical features of KRN383 required for biological activity. This model is then used to rapidly screen the analog library, retaining only those molecules that match the pharmacophore.
-
2D/3D Similarity Search: The Tanimoto coefficient or other similarity metrics are used to compare the fingerprints of the library compounds to that of KRN383. Compounds with a similarity score above a defined threshold are advanced.
3.1.4. Structure-Based Virtual Screening (Molecular Docking)
-
Docking Protocol: A hierarchical docking protocol is employed. Initially, a fast and less accurate docking method (e.g., standard precision) is used to dock the filtered library into the prepared receptor grid.
-
Pose Selection: The top-scoring poses for each ligand are retained for further analysis.
3.1.5. Post-Docking Analysis and Refinement
-
Rescoring: The docking poses of the top-ranked compounds are rescored using more computationally intensive methods like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) to improve the prediction of binding affinity.
-
Visual Inspection: The binding modes of the top-scoring compounds are visually inspected to ensure key interactions with the active site residues are present.
3.1.6. In Silico ADMET Prediction
The final set of promising candidates is subjected to in silico prediction of their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to flag any potential liabilities early in the discovery process.
Data Presentation
The following tables represent hypothetical data that would be generated at various stages of the in silico screening workflow.
Table 1: Library Filtering and Physicochemical Properties
| Property | KRN383 | Analog Library (Initial) | Analog Library (Filtered) |
| Number of Compounds | 1 | > 1,000,000 | ~750,000 |
| Molecular Weight ( g/mol ) | 327.33 | 250 - 600 | 250 - 500 |
| LogP | 2.5 | -1.0 - 6.0 | 0.0 - 5.0 |
| H-bond Donors | 2 | 0 - 7 | 0 - 5 |
| H-bond Acceptors | 4 | 1 - 10 | 1 - 8 |
| TPSA (Ų) | 85.6 | 20 - 150 | 20 - 120 |
Table 2: Virtual Screening Funnel
| Screening Stage | Number of Compounds In | Number of Compounds Out |
| Library Preparation & Filtering | > 1,000,000 | 750,000 |
| Ligand-Based Screening | 750,000 | 50,000 |
| Molecular Docking | 50,000 | 5,000 |
| Rescoring & Visual Inspection | 5,000 | 500 |
| In Silico ADMET Prediction | 500 | 100 |
Table 3: Top 5 Hits from Virtual Screening
| Compound ID | Docking Score (kcal/mol) | MM-GBSA (kcal/mol) | Predicted LogS | Predicted Caco-2 Permeability |
| KRN383-A012 | -10.5 | -65.2 | -3.1 | High |
| KRN383-B045 | -10.2 | -63.8 | -3.5 | High |
| KRN383-C112 | -9.8 | -61.5 | -4.0 | Medium |
| KRN383-D078 | -9.7 | -60.1 | -3.8 | High |
| KRN383-E003 | -9.5 | -58.9 | -4.2 | Medium |
Logical Relationships in Hit Selection
The selection of final hits for experimental validation is a multi-parameter optimization problem. The following diagram illustrates the decision-making process.
Conclusion
This technical guide has outlined a comprehensive and robust in silico workflow for the screening of this compound libraries. By employing a combination of ligand-based and structure-based virtual screening techniques, coupled with predictive ADMET profiling, this approach allows for the efficient identification of promising drug candidates with a higher probability of success in subsequent experimental validation. The systematic application of these computational methods can significantly accelerate the drug discovery process, leading to the development of novel and effective therapeutics.
References
- 1. KRN383 | CymitQuimica [cymitquimica.com]
- 2. Frontiers | Drugsniffer: An Open Source Workflow for Virtually Screening Billions of Molecules for Binding Affinity to Protein Targets [frontiersin.org]
- 3. Virtual screening/Docking workflow – Macs in Chemistry [macinchem.org]
- 4. researchgate.net [researchgate.net]
- 5. hitgen.com [hitgen.com]
- 6. schrodinger.com [schrodinger.com]
KRN383 Analog Target Identification and Validation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the identification and validation of the molecular target for the novel Flt3 inhibitor, KRN383, and its analogs. KRN383, a quinoline-urea derivative, has demonstrated significant potential in the context of Acute Myeloid Leukemia (AML), particularly in cases harboring Fms-like tyrosine kinase 3 (Flt3) mutations. This document provides a comprehensive overview of the experimental methodologies, quantitative data, and underlying signaling pathways pertinent to the preclinical assessment of this class of compounds.
Executive Summary
Activating mutations in the Flt3 receptor tyrosine kinase are a common genetic abnormality in AML, correlating with a poor prognosis. This has positioned Flt3 as a critical therapeutic target. KRN383 has emerged as a potent inhibitor of Flt3, demonstrating efficacy in preclinical models of AML. This guide outlines the core methodologies for identifying Flt3 as the primary target of KRN383 and its analogs, and for validating this interaction through a series of in vitro and in vivo experiments. Detailed protocols for key assays are provided to facilitate the replication and extension of these findings in a research and drug development setting.
Target Identification of KRN383 and Analogs
The primary molecular target of KRN383 was identified as the Fms-like tyrosine kinase 3 (Flt3). KRN383 is a novel, orally active quinoline-urea derivative.[1] Its hydrochloride salt is also known as Ki23819.[2] The identification of Flt3 as the target for this class of compounds likely involved a combination of computational modeling and experimental screening against a panel of kinases, a common strategy in modern drug discovery. The general workflow for identifying the protein target of a small molecule is depicted below.
Target Validation
Following the initial identification of Flt3 as the target, a series of validation experiments are crucial to confirm this interaction and to characterize the functional consequences of target engagement.
In Vitro Validation
3.1.1. Flt3 Kinase Activity Inhibition
The direct inhibitory effect of KRN383 and its analogs on Flt3 kinase activity is a cornerstone of target validation. This is typically assessed through in vitro kinase assays using recombinant Flt3 protein.
Quantitative Data: In Vitro Inhibition of Flt3
| Compound | Target | Assay Type | IC50 (nM) | Cell Line | Reference |
| KRN383 | Flt3-ITD (autophosphorylation) | Cellular | 1.3 | MV4-11 | [1] |
| KRN383 | Flt3-wild type (autophosphorylation) | Cellular | 0.4 | THP-1 | [1] |
| KRN383 | Flt3-ITD (proliferation) | Cellular | 0.8 | MV4-11 | [1] |
| Ki23819 | Flt3-ITD (proliferation) | Cellular | <1 | MV4-11 | [2] |
| KR65367 | Flt3 kinase | Biochemical | 2.7 | - | [3][4] |
| KR65370 | Flt3 kinase | Biochemical | 0.57 | - | [3][4] |
Experimental Protocol: Flt3 Autophosphorylation Assay (ELISA-based)
This assay measures the inhibition of Flt3 autophosphorylation in cells.
-
Cell Culture and Treatment: Culture Flt3-expressing cells (e.g., MV4-11 for Flt3-ITD or transfected MEF cells) to optimal density.[5] Treat cells with a serial dilution of the KRN383 analog for a specified time.
-
Cell Lysis: Lyse the cells to release cellular proteins.
-
ELISA: Use a sandwich ELISA to capture Flt3 protein and detect the level of phosphorylation using an anti-phospho-Flt3 antibody.
-
Data Analysis: Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the compound.
3.1.2. Inhibition of Downstream Signaling
Inhibition of Flt3 should lead to the suppression of its downstream signaling pathways, which are crucial for the survival and proliferation of leukemic cells. Key downstream effectors include STAT5, MAPK, and AKT.
Experimental Protocol: Western Blot for Phospho-STAT5
-
Cell Treatment and Lysis: Treat Flt3-ITD positive cells (e.g., MV4-11) with the this compound and prepare cell lysates as for the autophosphorylation assay.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phosphorylated STAT5 (p-STAT5) and total STAT5. Use a loading control like β-actin.
-
Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the reduction in p-STAT5 levels relative to total STAT5.
3.1.3. Cellular Proliferation and Apoptosis
The functional consequence of Flt3 inhibition is a reduction in cell proliferation and the induction of apoptosis in Flt3-dependent cancer cells.
Experimental Protocol: MTT Cell Proliferation Assay
-
Cell Seeding: Seed suspension AML cells (e.g., MV4-11) in a 96-well plate.[6][7][8]
-
Compound Treatment: Add serial dilutions of the this compound to the wells and incubate for a designated period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.[6][7][8]
-
Solubilization: Add a solubilizing agent to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
In Vivo Validation
In vivo studies are essential to confirm the anti-leukemic activity of KRN383 analogs in a whole-organism context.
Quantitative Data: In Vivo Efficacy of KRN383
| Compound | Dose | Administration | Model | Outcome | Reference |
| KRN383 | 80 mg/kg (single dose) | Oral | MV4-11 xenograft | Tumor eradication | [1] |
| KRN383 | 20 mg/kg/day x 28 days | Oral | MV4-11 xenograft | Tumor eradication | [1] |
Experimental Protocol: AML Xenograft Model
-
Cell Implantation: Subcutaneously inject a suspension of Flt3-ITD positive human AML cells (e.g., MV4-11) into immunodeficient mice (e.g., nude or NSG mice).[9][10][11][12]
-
Tumor Growth: Allow tumors to establish to a palpable size.
-
Treatment: Administer the this compound orally at predetermined doses and schedules. A vehicle control group should be included.
-
Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint: At the end of the study, or when tumors reach a predetermined size, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers like p-Flt3).
-
Data Analysis: Compare the tumor growth inhibition in the treated groups to the control group.
Conclusion
The comprehensive target identification and validation process for KRN383 and its analogs has robustly established Fms-like tyrosine kinase 3 as their primary molecular target. The methodologies detailed in this guide provide a clear framework for the preclinical evaluation of this promising class of anti-leukemic compounds. The potent and specific inhibition of Flt3, leading to the suppression of downstream signaling, reduced cell proliferation, and in vivo tumor eradication, underscores the therapeutic potential of KRN383 and its analogs for the treatment of Flt3-mutated Acute Myeloid Leukemia. Further development and clinical investigation of these compounds are warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of Ki23819, a highly potent inhibitor of kinase activity of mutant FLT3 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of quinolinone derivatives as potent FLT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. reactionbiology.com [reactionbiology.com]
- 6. broadpharm.com [broadpharm.com]
- 7. resources.amsbio.com [resources.amsbio.com]
- 8. chondrex.com [chondrex.com]
- 9. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vivo AML xenograft models. [bio-protocol.org]
- 12. reactionbiology.com [reactionbiology.com]
In-Depth Technical Guide: Pharmacokinetic Properties of Novel KRN383 Analogs
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data available for KRN383, a novel and potent FMS-like tyrosine kinase 3 (FLT3) inhibitor, and contextualizes its potential pharmacokinetic profile through comparison with other well-characterized FLT3 inhibitors. Due to the limited public availability of specific pharmacokinetic data for KRN383 and its direct analogs, this guide leverages available information on KRN383's preclinical activity and supplements it with representative pharmacokinetic data and experimental protocols for other FLT3 inhibitors to offer a thorough understanding for research and drug development professionals.
Introduction to KRN383
KRN383 is an orally active, quinoline-urea derivative identified as a potent inhibitor of FLT3, particularly the internal tandem duplication (ITD) mutation commonly found in Acute Myeloid Leukemia (AML).[1][2] Preclinical studies have demonstrated its significant potential in treating FLT3-ITD positive AML. The hydrochloride salt of KRN383 is also known as Ki23819.
Table 1: Preclinical Activity of KRN383
| Parameter | Cell Line | Value |
| IC50 (FLT3-ITD Autophosphorylation) | MV4-11 | 1.3 nM[1] |
| IC50 (Wild-Type FLT3 Autophosphorylation) | THP-1 | 0.4 nM[1] |
| IC50 (Cell Proliferation) | MV4-11 | 0.8 nM[2] |
| In Vivo Efficacy (Tumor Eradication) | Nude mice with MV4-11 xenograft | Single oral dose of 80 mg/kg or 20 mg/kg/day for 28 days[2] |
Pharmacokinetic Properties of FLT3 Inhibitors
While specific pharmacokinetic data for KRN383 is not publicly available, the profile of other orally administered FLT3 inhibitors provides a valuable reference for anticipating its properties. Key pharmacokinetic parameters for selected FLT3 inhibitors are summarized below.
Table 2: Comparative Pharmacokinetic Parameters of Selected Oral FLT3 Inhibitors in Humans
| Parameter | Gilteritinib | Quizartinib | Sorafenib |
| Time to Maximum Concentration (Tmax) | 4-6 hours | ~4 hours | 3 hours |
| Terminal Half-Life (t1/2) | ~113 hours | 49.1 hours | 25-48 hours |
| Apparent Volume of Distribution (Vd/F) | 1092 L | - | 2660 L |
| Apparent Clearance (CL/F) | 14.8 L/h | - | 4.1 L/h |
| Bioavailability | Not explicitly reported, but oral administration is effective | ~39% | ~38-49% |
| Metabolism | Primarily CYP3A4 | Primarily CYP3A4/5 | Primarily CYP3A4 and UGT1A9 |
| Excretion | Primarily feces (~65%) | Feces (~50%) and urine (~10%) | Feces (~77%) and urine (~19%) |
Data compiled from publicly available pharmacokinetic studies of the respective compounds.
Experimental Protocols
The following are detailed methodologies for key experiments typically employed in the preclinical pharmacokinetic evaluation of small molecule inhibitors like KRN383.
In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile of a novel FLT3 inhibitor following oral and intravenous administration in mice or rats.
Methodology:
-
Animal Models: Male and female BALB/c mice or Sprague-Dawley rats (6-8 weeks old).
-
Drug Formulation:
-
Intravenous (IV): Compound dissolved in a vehicle such as 10% DMSO, 40% PEG300, and 50% saline.
-
Oral (PO): Compound suspended in a vehicle such as 0.5% methylcellulose in water.
-
-
Dosing:
-
IV: A single bolus injection via the tail vein (e.g., 1-5 mg/kg).
-
PO: A single dose administered by oral gavage (e.g., 10-50 mg/kg).
-
-
Blood Sampling:
-
Serial blood samples (approximately 50-100 µL) are collected from the saphenous vein or via cardiac puncture at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Blood is collected into tubes containing an anticoagulant (e.g., K2EDTA).
-
-
Plasma Preparation:
-
Blood samples are centrifuged (e.g., 2000 x g for 10 minutes at 4°C) to separate plasma.
-
Plasma is stored at -80°C until analysis.
-
-
Bioanalysis:
-
Plasma concentrations of the compound are determined using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
-
-
Pharmacokinetic Analysis:
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, CL, Vd) are calculated using non-compartmental analysis with software such as WinNonlin.
-
Oral bioavailability is calculated as: (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
-
In Vitro Metabolic Stability Assay
Objective: To assess the metabolic stability of a compound in liver microsomes to predict its hepatic clearance.
Methodology:
-
Incubation: The test compound (typically at 1 µM) is incubated with liver microsomes (from human, rat, or mouse; e.g., 0.5 mg/mL protein) and NADPH (1 mM) in a phosphate buffer (pH 7.4) at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound.
-
Data Analysis: The in vitro half-life (t1/2) is determined from the slope of the natural logarithm of the remaining compound concentration versus time. Intrinsic clearance (CLint) is then calculated.
Signaling Pathways and Experimental Workflows
FLT3 Signaling Pathway
The FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. In AML, activating mutations such as ITDs lead to constitutive, ligand-independent activation of the receptor and its downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT5 pathways, driving leukemogenesis. KRN383 exerts its therapeutic effect by inhibiting the aberrant signaling from these mutated receptors.
Caption: FLT3 signaling pathway and the inhibitory action of KRN383.
Experimental Workflow for In Vivo Pharmacokinetic Analysis
The following diagram illustrates a typical workflow for conducting an in vivo pharmacokinetic study of a novel compound.
Caption: Workflow for a preclinical in vivo pharmacokinetic study.
Conclusion
KRN383 has demonstrated significant promise as a potent, orally active FLT3 inhibitor in preclinical models. While specific pharmacokinetic data for KRN383 and its analogs remain limited in the public domain, the established profiles of other FLT3 inhibitors suggest that it is likely to exhibit properties suitable for oral administration. Further investigation and publication of its detailed pharmacokinetic and metabolic profile are crucial for its continued development and potential translation to clinical settings for the treatment of FLT3-mutated AML. This guide provides a foundational understanding for researchers and drug development professionals to design and interpret future studies on KRN383 and its analogs.
References
An In-depth Technical Guide on the Mechanism of Action of DFT383 (Formerly AVR-RD-04) for the Treatment of Cystinosis
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial searches for "KRN383 analog" did not yield sufficient public information to create a detailed technical guide. However, substantial information is available for DFT383 (formerly AVR-RD-04), a gene therapy with a well-described mechanism of action. This guide will focus on DFT383 as a comprehensive case study.
Executive Summary
DFT383 is an investigational ex vivo lentiviral-based gene therapy developed for the treatment of cystinosis, a rare autosomal recessive lysosomal storage disorder caused by mutations in the CTNS gene.[1] The absence of a functional cystinosin protein, encoded by CTNS, leads to the accumulation of cystine within lysosomes, resulting in multisystemic organ damage.[1] DFT383 aims to provide a durable, systemic, and potentially curative treatment by introducing a functional copy of the CTNS gene into a patient's own hematopoietic stem cells (HSCs).[1] Preclinical and clinical data have demonstrated the potential of DFT383 to reduce cystine levels in various tissues and stabilize or improve clinical manifestations of the disease.[2][3]
Mechanism of Action
The core mechanism of action of DFT383 involves the genetic modification of autologous HSCs to restore the function of the cystinosin protein. This process can be broken down into several key steps:
-
Hematopoietic Stem Cell Mobilization and Collection: HSCs are mobilized from the patient's bone marrow into the peripheral blood and collected via apheresis.
-
Ex Vivo Lentiviral Transduction: The collected HSCs are treated ex vivo with a lentiviral vector carrying a functional copy of the human CTNS gene. This vector integrates the CTNS gene into the HSCs' genome.
-
Myeloablative Conditioning: The patient undergoes a conditioning regimen, typically with busulfan, to create space in the bone marrow for the modified HSCs to engraft.[4]
-
Infusion of Modified HSCs: The genetically modified HSCs (DFT383) are infused back into the patient.
-
Engraftment and Differentiation: The modified HSCs engraft in the bone marrow and differentiate into all hematopoietic lineages. These cells and their progeny, now expressing functional cystinosin, are distributed throughout the body.
-
Systemic Cystine Clearance: The restored cystinosin function in hematopoietic cells, including macrophages and other myeloid derivatives, allows for the transport of accumulated cystine out of lysosomes, thereby reducing the systemic cystine burden and mitigating disease progression.[1]
Cellular and Molecular Pathway
Mutations in the CTNS gene lead to a dysfunctional cystinosin protein, a lysosomal cystine/proton symporter. This defect results in the accumulation of cystine within lysosomes. Recent research has elucidated a connection between lysosomal cystine accumulation and the mTORC1 signaling pathway. In healthy cells, CTNS plays a role in regulating mTORC1 activity in response to nutrient availability. However, in cystinosis, the accumulation of lysosomal cystine leads to the constitutive activation of mTORC1 at the lysosomal surface.[5][6] This dysregulation shifts cellular metabolism towards anabolic processes and disrupts autophagy, contributing to the pathophysiology of the disease, particularly in the kidney proximal tubules.[5][6]
By restoring functional CTNS, DFT383 is hypothesized to not only clear accumulated cystine but also to normalize mTORC1 signaling, thereby restoring cellular homeostasis.
Quantitative Data from Clinical Studies
The following tables summarize key quantitative data from the Phase 1/2 clinical trial of AVR-RD-04 (now DFT383).
Table 1: Vector Copy Number (VCN) in Peripheral Blood Mononuclear Cells (PBMCs)
| Patient | VCN at 3 Months (copies/diploid genome) | VCN at 12+ Months (copies/diploid genome) |
| Patient 1 | - | 1.0 - 2.0 |
| Patient 2 | - | 1.0 - 2.0 |
| Patient 3 | - | 1.0 - 2.0 |
| Patient 4 | 0.7 | - |
| Patient 5 | 1.3 | - |
Data sourced from a press release by Avrobio, Inc.[2]
Table 2: Reduction in Cystine Levels in Various Tissues
| Tissue | Patient | Timepoint | Percent Reduction in Cystine Crystals |
| Skin | Patient 1 | 12 months | 35% |
| Patient 2 | 12 months | 64% | |
| Patient 3 | 12 months | 81% | |
| Rectal Biopsy | Patient 1 | 18 months | 53% |
| Patient 2 | 12 months | 28% | |
| Patient 3 | 12 months | 86% |
Data sourced from a press release by Avrobio, Inc.[3]
Table 3: Leukocyte Cystine Levels
| Patients (n=3) | Timepoint | Leukocyte Cystine Level (nmol/mg protein) |
| >12 months post-gene therapy | >12 months | Stabilized near 1.0 |
Data sourced from a press release by Avrobio, Inc.[2]
Experimental Protocols
General Protocol for Lentiviral Vector Production
While the exact proprietary protocol for DFT383 is not publicly available, a general protocol for producing lentiviral vectors for gene therapy is as follows:
-
Plasmid Preparation: High-quality, endotoxin-free plasmid DNA is prepared. This includes the transfer vector containing the CTNS gene, a packaging plasmid, and an envelope plasmid.
-
Cell Culture: A suitable packaging cell line, such as HEK293T cells, is cultured to the appropriate confluency.
-
Transfection: The plasmids are co-transfected into the packaging cells using a suitable transfection reagent (e.g., calcium phosphate or PEI).
-
Viral Harvest: The supernatant containing the lentiviral particles is harvested at 48 and 72 hours post-transfection.
-
Purification and Concentration: The viral supernatant is clarified by centrifugation and filtered. The viral particles are then concentrated, often by ultracentrifugation or chromatography.
-
Quality Control: The final viral vector preparation undergoes rigorous quality control testing, including titration to determine the viral titer (transducing units/mL), sterility testing, and assays for replication-competent lentivirus.
Ex Vivo Transduction of Hematopoietic Stem Cells
-
HSC Isolation: CD34+ HSCs are isolated from the patient's apheresed peripheral blood product using immunomagnetic selection.
-
Pre-stimulation: The isolated CD34+ cells are cultured for 24-48 hours in a serum-free medium supplemented with cytokines (e.g., SCF, TPO, Flt3-L) to stimulate cell cycling, which can improve transduction efficiency.
-
Transduction: The pre-stimulated cells are exposed to the lentiviral vector at a specific multiplicity of infection (MOI). Transduction enhancers, such as protamine sulfate or proprietary reagents like LentiBOOST™, may be added to increase efficiency.[7] The cells are incubated with the vector for a defined period (e.g., 16-24 hours).
-
Washing and Formulation: After transduction, the cells are washed to remove residual viral particles and formulated in a cryopreservation medium.
-
Cryopreservation: The transduced cells (the final DFT383 drug product) are cryopreserved and stored until the patient is ready for infusion.
Quantification of Intracellular Cystine
The standard method for quantifying intracellular cystine for the diagnosis and monitoring of cystinosis involves the following steps:
-
Cell Isolation: Polymorphonuclear (PMN) leukocytes are isolated from whole blood using density gradient centrifugation.
-
Cell Lysis: The isolated cells are lysed, and the protein is precipitated with an acid (e.g., sulfosalicylic acid).
-
Derivatization (for HPLC): For analysis by High-Performance Liquid Chromatography (HPLC), the cystine in the supernatant is often derivatized to improve its detection.
-
Chromatographic Separation and Detection: The sample is analyzed by HPLC with UV detection or, more commonly, by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers higher sensitivity and specificity.[8]
-
Quantification: The concentration of cystine is determined by comparing the signal to a standard curve and is typically normalized to the total protein content of the cell lysate, expressed as nmol half-cystine/mg protein.
Visualizations
Signaling Pathway of CTNS Dysfunction in Cystinosis
Caption: Dysfunctional CTNS leads to lysosomal cystine accumulation and constitutive mTORC1 activation.
Experimental Workflow for DFT383 Gene Therapy
Caption: The ex vivo gene therapy workflow for DFT383.
Logical Relationship of DFT383's Therapeutic Effect
Caption: The causal chain of DFT383's therapeutic effect.
References
- 1. DFT383 - Wikipedia [en.wikipedia.org]
- 2. cystinosis.org [cystinosis.org]
- 3. globalgenes.org [globalgenes.org]
- 4. cgtlive.com [cgtlive.com]
- 5. The CTNS-MTORC1 axis couples lysosomal cystine to epithelial cell fate decisions and is a targetable pathway in cystinosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The CTNS-MTORC1 axis couples lysosomal cystine to epithelial cell fate decisions and is a targetable pathway in cystinosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimizing Lentiviral Vector Transduction of Hematopoietic Stem Cells for Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Implementation of a method to quantify white blood cell cystine as a diagnostic support for cystinosis | Nefrología [revistanefrologia.com]
The Landscape of FLT3-ITD Inhibition: A Technical Guide to Scaffold-Based Drug Discovery
An In-depth Analysis for Researchers and Drug Development Professionals
Introduction: The Critical Role of FLT3-ITD in Acute Myeloid Leukemia
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the normal development and differentiation of hematopoietic stem cells.[1] However, in a significant subset of Acute Myeloid Leukemia (AML) patients, mutations in the FLT3 gene lead to constitutive activation of the kinase, driving uncontrolled cell proliferation and survival. The most common of these mutations is the internal tandem duplication (ITD) within the juxtamembrane domain of the receptor, occurring in approximately 20-30% of AML cases.[1][2] This FLT3-ITD mutation is a key oncogenic driver and is associated with a poor prognosis, higher relapse rates, and worse overall survival.[3][4] Consequently, the development of small molecule inhibitors targeting FLT3-ITD has become a major focus in AML therapy.[2][5]
While the specific scaffold "KRN383" is mentioned in historical literature, detailed public information regarding its structure and derived inhibitors is scarce.[6][7] This guide, therefore, will provide a broader technical overview of the principles and methodologies involved in the discovery and development of FLT3-ITD inhibitors, drawing upon publicly available data for various scaffolds.
Quantitative Analysis of Representative FLT3-ITD Inhibitors
The development of potent and selective FLT3-ITD inhibitors is a key objective in AML drug discovery. The following table summarizes the in vitro activity of several notable FLT3 inhibitors against the FLT3-ITD kinase and relevant AML cell lines.
| Compound/Inhibitor | Scaffold Class | Target | IC50 (nM) | Cell Line | GI50 (nM) | Reference |
| Midostaurin (PKC412) | Staurosporine analogue | FLT3-ITD | 29.64 ± 1.45 | - | - | [8] |
| Lestaurtinib | Indolocarbazole | FLT3 | 3 | - | - | [2] |
| Quizartinib (AC220) | N/A | FLT3-ITD | - | - | - | [1] |
| Gilteritinib | N/A | FLT3-ITD | - | - | - | [8] |
| CHMFL-FLT3-165 | N/A | FLT3-ITD | 4 | MV4-11 | <10 | [1] |
| Compound 34f | Imidazo[1,2-b]pyridazine | FLT3-ITD | 4 | MV4-11 | 7 | [3] |
| Compound 34f | Imidazo[1,2-b]pyridazine | FLT3-D835Y | 1 | MOLM-13 | 9 | [3] |
| FLIN-4 | N/A | FLT3-ITD | 1.07 ± 0.04 | - | - | [8] |
N/A: Not available in the provided search results.
Core Methodologies in FLT3-ITD Inhibitor Development
The evaluation of novel chemical entities for FLT3-ITD inhibitory potential involves a cascade of in vitro and in vivo assays. Below are detailed protocols for key experiments typically employed in this process.
Kinase Inhibition Assay (Biochemical Assay)
-
Objective: To determine the direct inhibitory activity of a compound against the purified FLT3-ITD enzyme.
-
Principle: This assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by the FLT3-ITD kinase. The activity is often quantified by measuring the remaining ATP concentration or the amount of phosphorylated substrate.
-
Protocol:
-
Reagents: Recombinant human FLT3-ITD enzyme, a suitable substrate (e.g., a synthetic peptide), ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. The test compound is serially diluted in DMSO and then added to the wells of a microplate. b. The FLT3-ITD enzyme and the substrate are added to the wells. c. The kinase reaction is initiated by the addition of ATP. d. The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 60 minutes at 30°C). e. The reaction is stopped, and the amount of ADP produced (or remaining ATP) is quantified using a luminescence-based detection reagent.
-
Data Analysis: The luminescence signal is converted to percent inhibition relative to a vehicle control (DMSO). The IC50 value, the concentration of the inhibitor required to achieve 50% inhibition, is calculated by fitting the data to a four-parameter logistic dose-response curve.
-
Cell Proliferation Assay (Cell-Based Assay)
-
Objective: To assess the cytostatic or cytotoxic effect of a compound on AML cells harboring the FLT3-ITD mutation.
-
Principle: This assay measures the number of viable cells after a defined period of treatment with the test compound.
-
Protocol:
-
Cell Lines: FLT3-ITD positive human AML cell lines (e.g., MV4-11, MOLM-13) and FLT3-wild type cell lines (for selectivity assessment).
-
Procedure: a. Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight. b. The test compound is added to the wells at various concentrations. c. The cells are incubated for a specified duration (e.g., 72 hours). d. A viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin) is added to each well. e. The plate is incubated to allow for the conversion of the reagent by viable cells. f. The signal (luminescence or absorbance) is measured using a plate reader.
-
Data Analysis: The signal is proportional to the number of viable cells. The GI50 (or IC50) value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
-
In Vivo Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of a lead compound in a living organism.
-
Principle: Human AML cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.
-
Protocol:
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG).
-
Procedure: a. FLT3-ITD positive AML cells (e.g., MV4-11) are injected subcutaneously or intravenously into the mice. b. Tumors are allowed to grow to a palpable size. c. Mice are randomized into treatment and control groups. d. The test compound is administered orally or via another appropriate route at a defined dose and schedule. e. Tumor volume is measured regularly (e.g., twice a week) using calipers. f. At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
Data Analysis: Tumor growth curves are plotted for each treatment group. The efficacy of the compound is assessed by comparing the tumor growth in the treated groups to the vehicle control group. Statistical analysis is performed to determine the significance of the observed anti-tumor effects.[1]
-
Visualizing the Path to FLT3-ITD Inhibition
FLT3 Signaling Pathway
The FLT3 receptor, upon activation by its ligand or through mutations like ITD, triggers a cascade of downstream signaling pathways that are crucial for cell survival and proliferation. Understanding this network is fundamental to inhibitor design.
Caption: Constitutively active FLT3-ITD activates downstream signaling pathways like RAS/MAPK, PI3K/AKT, and JAK/STAT5.[2][8]
Workflow for FLT3-ITD Inhibitor Discovery
The journey from a chemical library to a potential drug candidate follows a structured and multi-stage process.
Caption: A typical workflow for the discovery and preclinical development of FLT_3-ITD inhibitors.
Structure-Activity Relationship (SAR) Conceptual Diagram
The optimization of a lead compound is guided by understanding how chemical modifications to a core scaffold affect its biological activity.
Caption: The iterative process of modifying a core scaffold and evaluating its activity to build a Structure-Activity Relationship (SAR).
Conclusion
The development of FLT3-ITD inhibitors represents a significant advancement in the targeted therapy of AML. While specific details on inhibitors derived from the KRN383 scaffold are not widely available, the principles of scaffold-based drug discovery, including structure-activity relationship studies and scaffold hopping, continue to drive the field forward.[3] Through a rigorous application of the biochemical, cellular, and in vivo methodologies outlined in this guide, researchers can effectively identify and optimize novel chemical entities with the potential to overcome the challenges of resistance and improve outcomes for patients with FLT3-mutated AML.
References
- 1. Discovery of a Highly Potent FLT3 Kinase Inhibitor for FLT3-ITD-Positive AML - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole-based FLT3 inhibitors and related scaffolds as potential therapeutic agents for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2- b]pyridazine Derivatives Identified by Scaffold Hopping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Emerging mutations at relapse in patients with FLT3-mutated R/R AML who were treated with gilteritinib in the ADMIRAL trial [aml-hub.com]
- 5. Structural and functional alterations of FLT3 in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FLT3 inhibitor KRN383 on xenografted human leukemic cells harboring FLT3-activating mutations FLT3 in AML: much more to learn about biology and optimal targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Discovery of novel and highly potent small molecule inhibitors targeting FLT3-ITD for the treatment of acute myeloid leukemia using structure-based virtual screening and biological evaluation [frontiersin.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of KRN383 Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
KRN383 is a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML). Analogs of KRN383, belonging to the class of quinoline-urea derivatives, are of significant interest for the development of targeted cancer therapies. These application notes provide a detailed overview of the synthesis of KRN383 analogs, focusing on a plausible and chemically sound synthetic route. The protocols outlined are based on established synthetic methodologies for structurally related kinase inhibitors. Additionally, the underlying mechanism of action through the FLT3 signaling pathway is described and visualized.
Introduction
FMS-like tyrosine kinase 3 (FLT3) is a critical regulator of hematopoiesis.[1] Activating mutations, particularly internal tandem duplications (ITD), lead to constitutive kinase activity and are associated with a poor prognosis in AML. KRN383 has demonstrated potent inhibition of FLT3-ITD, with an IC50 value of ≤2.9 nM in cellular assays.[1] The development of synthetic protocols for KRN383 and its analogs is crucial for further preclinical and clinical investigations.
The chemical structure of KRN383 is 1-(4-((7-hydroxy-6-methoxyquinolin-4-yl)oxy)cyclohexa-1,5-dien-1-yl)urea, with the molecular formula C17H17N3O4. This structure features a substituted quinoline core linked to a urea moiety via a phenoxy bridge. The synthesis of analogs typically involves the preparation of these key fragments followed by their coupling.
FLT3 Signaling Pathway
The binding of the FLT3 ligand to its receptor induces dimerization and autophosphorylation of the kinase domains. This activation triggers several downstream signaling cascades that are crucial for cell survival, proliferation, and differentiation. Key pathways activated by FLT3 include:
-
PI3K/AKT Pathway: Promotes cell survival and inhibits apoptosis.
-
RAS/MAPK Pathway: Stimulates cell proliferation.
-
JAK/STAT Pathway: Involved in cytokine signaling and cell proliferation.
In AML with FLT3-ITD mutations, the receptor is constitutively active, leading to uncontrolled activation of these downstream pathways and leukemic cell growth. KRN383 and its analogs inhibit the autophosphorylation of FLT3, thereby blocking these aberrant signaling events.
Synthesis of KRN383 Analogs: A Proposed Experimental Workflow
The synthesis of KRN383 analogs can be conceptually divided into three main stages:
-
Synthesis of the substituted 4-chloro-6-methoxy-7-hydroxyquinoline core.
-
Synthesis of the 4-aminophenol urea side chain.
-
Coupling of the quinoline core and the side chain via a nucleophilic aromatic substitution reaction.
Detailed Experimental Protocols
The following protocols are representative methods for the synthesis of key intermediates and the final coupling step. Researchers should adapt and optimize these procedures based on the specific analog being synthesized.
Protocol 4.1: Synthesis of 4-Hydroxy-6-methoxyquinoline
This protocol describes a method for preparing a key quinoline intermediate.
Materials:
-
4-keto-6-methoxy-1,2,3,4-tetrahydroquinoline
-
Fumaric acid
-
Palladium black
-
Water
-
Sodium hydroxide
-
Acetic acid
-
Methanol
Procedure:
-
A mixture of 3 g of 4-keto-6-methoxy-1,2,3,4-tetrahydroquinoline, 3 g of fumaric acid, 0.3 g of palladium black, and 40 cc of water is refluxed for approximately 2 hours.
-
The completion of the reaction is indicated by the disappearance of the yellow color of the reaction mixture.
-
The reaction mixture is cooled and made strongly alkaline with sodium hydroxide, then filtered.
-
The filtrate containing the 4-hydroxy-6-methoxyquinoline is acidified to approximately pH 6 with acetic acid, causing the product to precipitate.
-
The precipitate is filtered off, dried, and recrystallized from methanol to yield 4-hydroxy-6-methoxyquinoline.[2]
Protocol 4.2: General Procedure for the Synthesis of N,N'-Disubstituted Ureas
This protocol provides a general method for the formation of the urea moiety.
Materials:
-
Aromatic amine
-
Isocyanate
-
Aqueous medium
Procedure:
-
The selected amine (10 mmol) is dissolved in water, and the mixture is cooled to 5°C.
-
After 5 minutes, the isocyanate (10 mmol) is slowly added to the reaction mixture, ensuring the temperature does not exceed 5°C.
-
As the reaction progresses, the solid product precipitates out of the solution.
-
The reaction mixture is stirred for an additional 30 minutes at 5°C.
-
The solid product is isolated by filtration and washed with water.
Protocol 4.3: Coupling of Quinoline Core and Urea Side Chain
This protocol outlines a general approach for the final coupling step.
Materials:
-
Substituted 4-chloroquinoline derivative
-
Aminophenol urea derivative
-
A suitable solvent (e.g., DMF, DMSO)
-
A non-nucleophilic base (e.g., Cs2CO3, K2CO3)
Procedure:
-
To a solution of the aminophenol urea derivative in the chosen solvent, add the base and stir at room temperature.
-
Add the substituted 4-chloroquinoline derivative to the mixture.
-
Heat the reaction mixture to a temperature between 80-120°C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and purify by column chromatography or recrystallization to obtain the final this compound.
Quantitative Data Summary
The following table summarizes key quantitative data for KRN383 and representative quinoline-urea kinase inhibitors.
| Compound | Target Kinase | IC50 (nM) | Cell Line | Antiproliferative IC50 (nM) | Reference |
| KRN383 | FLT3-ITD | ≤2.9 | ITD-positive cells | ≤2.9 | [1] |
| Compound 1j | C-RAF | 67 | - | - | [3] |
| Ki8751 | VEGFR-2 | 0.9 | - | - | [3] |
| Compound 10a | HGFR/MST1R | 110 / 45 | COLO 205 | 110 | [4] |
Conclusion
The synthesis of KRN383 analogs represents a promising avenue for the development of novel FLT3 inhibitors for the treatment of AML. The protocols and workflow described herein provide a foundational guide for researchers in this field. The modular nature of the synthesis allows for the generation of a diverse library of analogs for structure-activity relationship studies, with the ultimate goal of identifying candidates with improved potency, selectivity, and pharmacokinetic properties. Careful optimization of reaction conditions and purification techniques will be essential for the successful synthesis of these complex molecules.
References
- 1. Design and synthesis of new quinoline derivatives as selective C-RAF kinase inhibitors with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US2558211A - Preparation of 4-hydroxyquinoline compounds - Google Patents [patents.google.com]
- 3. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of novel conjugates of quinoline and thiazolidinone urea as potential anti-colorectal cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell-based Assays for Efficacy of KRN383 Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
KRN383 and its analogs are potent inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) with internal tandem duplication (ITD) mutations.[1][2] FLT3 is a receptor tyrosine kinase crucial for the proliferation and survival of hematopoietic progenitor cells.[3] The FLT3-ITD mutation leads to constitutive activation of the kinase, driving aberrant downstream signaling and promoting the development of acute myeloid leukemia (AML).[2][4][5] This constitutive signaling activates key pathways such as STAT5, PI3K/AKT, and MAPK, which are critical for cell proliferation and survival.[4][5] Therefore, inhibiting FLT3-ITD is a promising therapeutic strategy for AML.
These application notes provide detailed protocols for a suite of cell-based assays to evaluate the efficacy of KRN383 analogs in inhibiting FLT3-ITD-driven cellular processes. The described assays are essential for characterizing the potency and mechanism of action of these compounds.
Quantitative Data Summary
The following tables present example data for a series of hypothetical KRN383 analogs, demonstrating how to summarize the quantitative results from the described assays.
Table 1: Cell Viability Inhibition by KRN383 Analogs in FLT3-ITD Positive Cell Lines
| Compound | MV4-11 IC50 (nM) | MOLM-13 IC50 (nM) |
| KRN383 | 2.5 ± 0.4 | 3.1 ± 0.6 |
| Analog A | 1.8 ± 0.3 | 2.5 ± 0.5 |
| Analog B | 15.7 ± 2.1 | 20.4 ± 3.2 |
| Analog C | 0.9 ± 0.2 | 1.2 ± 0.3 |
IC50 values represent the concentration of the compound that inhibits 50% of cell growth as determined by the MTT assay after 72 hours of treatment. Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Induction of Apoptosis by KRN383 Analogs in MV4-11 Cells
| Compound (at 10 nM) | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells | Total % Apoptotic Cells |
| Vehicle Control | 3.2 ± 0.8 | 1.5 ± 0.4 | 4.7 ± 1.1 |
| KRN383 | 25.4 ± 3.1 | 10.2 ± 1.5 | 35.6 ± 4.2 |
| Analog A | 30.1 ± 3.5 | 12.8 ± 1.8 | 42.9 ± 5.0 |
| Analog B | 8.9 ± 1.5 | 3.1 ± 0.7 | 12.0 ± 2.1 |
| Analog C | 35.7 ± 4.0 | 15.1 ± 2.0 | 50.8 ± 5.8 |
Percentage of apoptotic cells was determined by Annexin V/PI staining and flow cytometry after 48 hours of treatment. Data are presented as mean ± standard deviation from three independent experiments.
Table 3: Target Engagement of KRN383 Analogs with FLT3 in MV4-11 Cells
| Compound | Thermal Shift (ΔTagg) in °C |
| Vehicle Control | 0 |
| KRN383 | + 4.8 |
| Analog A | + 5.2 |
| Analog B | + 1.5 |
| Analog C | + 5.9 |
The thermal shift (ΔTagg) was determined using a Cellular Thermal Shift Assay (CETSA), indicating the change in the aggregation temperature of the FLT3 protein upon compound binding.
Signaling Pathway
The following diagram illustrates the FLT3-ITD signaling pathway and the point of inhibition by KRN383 and its analogs.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][7]
-
FLT3-ITD positive AML cell lines (e.g., MV4-11, MOLM-13)
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
KRN383 analogs (stock solutions in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)
-
96-well flat-bottom plates
-
Microplate reader
-
Cell Seeding:
-
Culture FLT3-ITD positive cells (MV4-11 or MOLM-13) in RPMI-1640 supplemented with 10% FBS at 37°C in a humidified 5% CO2 incubator.
-
Seed cells at a density of 1 x 104 cells per well in a 96-well plate in a final volume of 100 µL.[8]
-
-
Compound Treatment:
-
Prepare serial dilutions of KRN383 analogs in culture medium.
-
Add 100 µL of the compound dilutions to the respective wells.
-
Include a vehicle control (e.g., DMSO at the same final concentration as in the highest compound concentration) and a no-treatment control.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[8]
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.[8]
-
-
Formazan Formation:
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[7]
-
-
Solubilization:
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[6]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log concentration of the compound and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Apoptosis (Annexin V/PI) Assay
This assay quantifies the percentage of cells undergoing apoptosis and necrosis following treatment with KRN383 analogs.[9]
-
FLT3-ITD positive AML cell lines (e.g., MV4-11)
-
RPMI-1640 medium with 10% FBS
-
KRN383 analogs
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
6-well plates
-
Flow cytometer
-
Cell Seeding and Treatment:
-
Seed MV4-11 cells in 6-well plates at a density of 2 x 105 cells/mL.
-
Treat the cells with KRN383 analogs at the desired concentrations (e.g., 10 nM) for 48 hours. Include a vehicle control.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, gently scrape them off.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.[10]
-
-
Washing:
-
Discard the supernatant and wash the cell pellet twice with cold PBS.[10]
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[10]
-
-
Incubation:
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]
-
-
Sample Preparation for Flow Cytometry:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.[10]
-
-
Data Acquisition:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Acquire a minimum of 10,000 events per sample.
-
-
Data Analysis:
-
Differentiate cell populations:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Quantify the percentage of cells in each quadrant.
-
Protocol 3: Target Engagement (Cellular Thermal Shift Assay - CETSA)
CETSA is a method to assess the direct binding of a compound to its target protein in a cellular environment by measuring changes in the protein's thermal stability.[11][12]
-
FLT3-ITD positive AML cell lines (e.g., MV4-11)
-
RPMI-1640 medium with 10% FBS
-
KRN383 analogs
-
PBS with protease inhibitors
-
Lysis buffer (e.g., RIPA buffer)
-
PCR tubes
-
Thermocycler
-
Ultracentrifuge
-
Reagents and equipment for Western blotting (SDS-PAGE gels, PVDF membrane, primary antibody against FLT3, HRP-conjugated secondary antibody, ECL substrate, imaging system)
-
Cell Treatment:
-
Culture MV4-11 cells and treat with a high concentration of KRN383 analog (e.g., 1 µM) or vehicle (DMSO) for 1-3 hours at 37°C.[13]
-
-
Cell Harvesting and Heat Shock:
-
Harvest cells and wash with ice-cold PBS containing protease inhibitors.
-
Resuspend cells in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermocycler, followed by cooling at room temperature for 3 minutes.[14]
-
-
Cell Lysis:
-
Lyse the cells by three cycles of freeze-thaw (liquid nitrogen followed by a 25°C water bath).[12]
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[14]
-
-
Sample Preparation for Western Blot:
-
Collect the supernatant (soluble fraction).
-
Determine the protein concentration of the soluble fraction using a BCA assay.
-
Normalize the protein concentrations for all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
-
Western Blot Analysis:
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against FLT3 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Plot the relative band intensity against the temperature to generate a melting curve.
-
Determine the aggregation temperature (Tagg), which is the temperature at which 50% of the protein has aggregated.
-
The difference in Tagg between the vehicle-treated and compound-treated samples (ΔTagg) indicates the thermal stabilization of the target protein by the compound.
-
References
- 1. KRN383 | CymitQuimica [cymitquimica.com]
- 2. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. benchchem.com [benchchem.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 14. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
Application Notes and Protocols for In Vivo Tumor Models: Testing KRN383 Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Constitutive activation of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is a critical driver in the development and progression of numerous human cancers.[1][2][3] Persistent STAT3 activity promotes tumor cell proliferation, survival, angiogenesis, and metastasis, making it a highly attractive target for novel cancer therapeutics.[3][4][5] This document provides detailed application notes and protocols for the in vivo evaluation of KRN383 analogs, a hypothetical class of compounds designed to indirectly inhibit STAT3 signaling by modulating upstream K-RAS activity. Dysregulated K-RAS is a common oncogenic event that can lead to aberrant STAT3 activation.[6][7][8]
These protocols are designed for researchers utilizing xenograft models to assess the anti-tumor efficacy of KRN383 analogs. The following sections detail the underlying signaling pathway, experimental workflows, and specific methodologies for conducting these preclinical studies.
Signaling Pathway: K-RAS Regulation of STAT3
The diagram below illustrates the signaling cascade from K-RAS to STAT3, which is a key pathway in many tumor types. KRN383 analogs are hypothesized to interfere with this pathway, leading to the inhibition of STAT3's pro-tumorigenic functions.
Experimental Workflow for In Vivo Efficacy Testing
The following diagram outlines the general workflow for evaluating the anti-tumor efficacy of a this compound in a xenograft mouse model.
Quantitative Data Summary
The following tables present hypothetical yet representative data from in vivo studies of STAT3 inhibitors, which can be used as a benchmark for evaluating KRN383 analogs.
Table 1: In Vivo Anti-Tumor Efficacy of a STAT3 Inhibitor in a Pancreatic Cancer Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration Route | Mean Tumor Volume at Endpoint (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | - | Oral Gavage | 1520 ± 185 | - | +5.2 ± 1.5 |
| This compound | 25 | Oral Gavage | 850 ± 110 | 44.1 | +2.1 ± 1.8 |
| This compound | 50 | Oral Gavage | 430 ± 75 | 71.7 | -1.5 ± 2.0 |
| Positive Control | 20 | Intraperitoneal | 510 ± 88 | 66.4 | -4.8 ± 2.5 |
Data are representative and compiled for illustrative purposes.
Table 2: Pharmacodynamic Analysis of STAT3 Pathway Inhibition in Tumor Tissues
| Treatment Group | Dose (mg/kg) | p-STAT3 (Tyr705) Level (Relative to Vehicle) | Total STAT3 Level (Relative to Vehicle) | Cyclin D1 Expression (Relative to Vehicle) |
| Vehicle Control | - | 1.00 | 1.00 | 1.00 |
| This compound | 50 | 0.25 | 0.95 | 0.40 |
| Positive Control | 20 | 0.35 | 0.98 | 0.55 |
Relative protein levels determined by Western blot analysis of tumor lysates.
Experimental Protocols
Protocol 1: Human Tumor Xenograft Model Establishment
Objective: To establish subcutaneous tumors in immunodeficient mice using a human cancer cell line with known K-RAS mutation and STAT3 activation (e.g., A549 - lung carcinoma, or MIA PaCa-2 - pancreatic carcinoma).
Materials:
-
Human cancer cell line (e.g., A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® Basement Membrane Matrix
-
Female athymic nude mice (nu/nu), 5-6 weeks old
-
Syringes (1 mL) and needles (27-gauge)
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Preparation: Culture A549 cells in T-75 flasks until they reach 80-90% confluency.
-
Harvest the cells by washing with PBS, followed by trypsinization.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension at 1,200 rpm for 5 minutes.
-
Resuspend the cell pellet in sterile, serum-free medium or PBS.
-
Count the cells and assess viability (should be >95%).
-
Adjust the cell concentration to 5 x 10⁷ cells/mL in a 1:1 mixture of serum-free medium and Matrigel®. Keep the cell suspension on ice.
-
Tumor Implantation: Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Inject 0.1 mL of the cell suspension (containing 5 x 10⁶ cells) subcutaneously into the right flank of each mouse.
-
Monitor the animals for recovery from anesthesia.
-
Tumor Growth Monitoring: Begin monitoring tumor growth 3-4 days post-implantation.
-
Measure tumors using digital calipers at least twice a week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Randomize mice into treatment groups when the average tumor volume reaches approximately 100-150 mm³.
Protocol 2: Administration of this compound and Efficacy Evaluation
Objective: To evaluate the anti-tumor efficacy of a this compound in the established xenograft model.
Materials:
-
Tumor-bearing mice, randomized into groups (n=8-10 per group)
-
This compound, formulated in an appropriate vehicle (e.g., 0.5% methylcellulose)
-
Vehicle control solution
-
Positive control compound (optional)
-
Gavage needles (for oral administration) or syringes/needles (for IP injection)
-
Digital calipers
-
Analytical balance
Procedure:
-
Treatment Initiation: Begin treatment on Day 0 (the day of randomization).
-
Dosing: Administer the this compound and vehicle control to their respective groups according to the predetermined schedule (e.g., once daily by oral gavage).
-
Monitoring:
-
Measure tumor volume and body weight for each mouse 2-3 times per week.
-
Perform daily clinical observations for signs of toxicity (e.g., changes in posture, activity, fur texture).
-
-
Study Termination:
-
Euthanize mice when tumors reach the predetermined endpoint (e.g., 2000 mm³), or if they show signs of excessive morbidity or weight loss (>20%).
-
The study may also be terminated after a fixed duration (e.g., 21 days of treatment).
-
-
Data Collection at Endpoint:
-
Record the final tumor volume and body weight.
-
Following euthanasia, surgically excise the tumors.
-
Weigh each tumor and record the final tumor weight.
-
Divide the tumor tissue for subsequent analyses (e.g., snap-freeze in liquid nitrogen for Western blot, or fix in formalin for immunohistochemistry).
-
Protocol 3: Western Blot Analysis for Phospho-STAT3
Objective: To assess the pharmacodynamic effect of the this compound on STAT3 activation in tumor tissues.
Materials:
-
Excised tumor tissue, frozen
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Homogenize the frozen tumor tissue in ice-cold RIPA buffer.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant (protein lysate) and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 30 µg) per lane and separate by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total STAT3 and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Quantification: Densitometry analysis can be performed to quantify the relative protein levels.
References
- 1. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jebms.org [jebms.org]
- 3. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tvarditherapeutics.com [tvarditherapeutics.com]
- 6. STAT3 sustains tumorigenicity following mutant KRAS ablation | EMBO Reports [link.springer.com]
- 7. researchgate.net [researchgate.net]
- 8. STAT3 Sustains Tumorigenicity Following Mutant KRAS Ablation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of KRN383 and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
KRN383 is a novel and potent FMS-like tyrosine kinase 3 (FLT3) inhibitor, demonstrating significant activity against FLT3 internal tandem duplication (ITD) mutations, which are prevalent in acute myeloid leukemia (AML)[1][2][3]. The quantification of KRN383 and its analogs in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This document provides detailed application notes and protocols for the sensitive and selective quantification of KRN383 and similar compounds using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodologies described are based on established analytical techniques for other FLT3 inhibitors, such as quizartinib and gilteritinib, and are adapted to the physicochemical properties of KRN383.
Chemical Properties of KRN383
| Property | Value |
| Molecular Formula | C₁₇H₁₇N₃O₄ |
| Molecular Weight | 327.33 g/mol |
Signaling Pathway of FLT3-ITD and Inhibition by KRN383
The FMS-like tyrosine kinase 3 (FLT3) receptor plays a critical role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. Internal tandem duplication (ITD) mutations in the juxtamembrane domain of FLT3 lead to ligand-independent receptor dimerization and constitutive activation of downstream signaling pathways. This aberrant signaling promotes uncontrolled cell growth and is a key driver in AML. The primary signaling cascades activated by FLT3-ITD include the PI3K/AKT, RAS/MAPK, and JAK/STAT5 pathways[4][5][6]. KRN383, as a potent FLT3 inhibitor, blocks the autophosphorylation of the mutated FLT3 receptor, thereby inhibiting these downstream pathways and inducing apoptosis in cancer cells[2][3].
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for the quantification of KRN383 and its analogs in biological matrices due to its high sensitivity, selectivity, and wide dynamic range. The following protocol is a general guideline and should be optimized for specific applications.
Sample Preparation
The goal of sample preparation is to extract the analyte of interest from the biological matrix (e.g., plasma, serum, tissue homogenate) and remove interfering substances. Protein precipitation is a simple and effective method for this purpose.
Protocol: Protein Precipitation
-
To 100 µL of plasma/serum sample in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled KRN383 or a structurally similar compound like gilteritinib-d5).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is essential to resolve the analyte from matrix components and potential isomers. A reversed-phase C18 column is commonly used for compounds of this nature.
Table 1: Suggested Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| Column | Acquity BEH C18 (2.1 mm × 50 mm, 1.7 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Run Time | Approximately 5 minutes |
Mass Spectrometry
Tandem mass spectrometry in the Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for quantification. The instrument should be optimized for the specific precursor and product ions of KRN383 and the internal standard.
Table 2: Hypothetical Mass Spectrometry Parameters for KRN383
| Parameter | KRN383 | Internal Standard (Example: Gilteritinib-d5) |
| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI, Positive |
| Precursor Ion (Q1) m/z | 328.3 | 558.3 |
| Product Ion (Q3) m/z | To be determined empirically (e.g., based on fragmentation of the piperidine or pyridine moiety) | To be determined empirically |
| Collision Energy (CE) | To be optimized | To be optimized |
| Dwell Time | 100 ms | 100 ms |
Note: The specific MRM transitions for KRN383 need to be determined by infusing a standard solution of the compound into the mass spectrometer and identifying the most stable and intense fragment ions.
Experimental Workflow
The overall workflow for the quantification of KRN383 analogs is a sequential process designed for accuracy and high throughput.
Data Presentation and Method Validation
For reliable and reproducible results, the analytical method must be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters are summarized below.
Table 3: Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | The closeness of the measured value to the true value. | Within ±15% of the nominal concentration (±20% at the LLOQ) |
| Precision | The degree of scatter between a series of measurements. | Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ) |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of an analyte that can be reliably quantified with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 10; accuracy and precision within acceptance criteria |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and internal standard |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. | Matrix factor should be consistent and reproducible |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration should be within ±15% of the initial concentration |
Conclusion
The provided application notes and protocols offer a comprehensive framework for the quantitative analysis of KRN383 and its analogs in biological matrices. The LC-MS/MS method, when properly validated, will provide the necessary sensitivity, selectivity, and accuracy for demanding research and development applications, ultimately aiding in the clinical advancement of this promising therapeutic agent.
References
- 1. FLT3 inhibitor KRN383 on xenografted human leukemic cells harboring FLT3-activating mutations FLT3 in AML: much more to learn about biology and optimal targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for KRN383 Analogs in Targeted Cancer Therapy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) within the juxtamembrane domain, are among the most common genetic alterations in acute myeloid leukemia (AML). These mutations lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled cell growth and contributing to a poor prognosis. Consequently, FLT3 has emerged as a key therapeutic target in AML.
KRN383 is a novel, potent, and orally active quinoline-urea derivative that acts as a FLT3 inhibitor. Preclinical studies have demonstrated its significant anti-leukemic activity in models harboring FLT3-ITD mutations. This document provides detailed application notes and protocols for the investigation of KRN383 and its analogs in targeted cancer therapy research, with a focus on FLT3-ITD positive AML.
Data Presentation: In Vitro and In Vivo Activity of FLT3 Inhibitors
The following tables summarize the quantitative data for KRN383 and other representative FLT3 inhibitors, providing a comparative overview of their potency and efficacy.
Table 1: In Vitro Inhibitory Activity of KRN383 and Gilteritinib against FLT3 Kinase and Cell Proliferation.
| Compound | Target/Cell Line | Assay | IC50 (nM) | Citation |
| KRN383 | FLT3-ITD Autophosphorylation (MV4-11 cells) | Kinase Assay | 1.3 | [1] |
| Wild-Type FLT3 Autophosphorylation (THP-1 cells) | Kinase Assay | 0.4 | [1] | |
| FLT3-ITD Cell Proliferation (MV4-11 cells) | Proliferation Assay | 0.8 | [1] | |
| FLT3-ITD Cell Proliferation | Proliferation Assay | ≤2.9 | [2] | |
| Gilteritinib | FLT3-ITD (Molm14 cells) | Kinase Assay | 0.7 - 1.8 | [3] |
| Wild-Type FLT3 | Kinase Assay | 5 | [3] | |
| FLT3-ITD Cell Proliferation (MV4-11 cells) | Proliferation Assay | 0.92 | [4] | |
| FLT3-ITD Cell Proliferation (MOLM-13 cells) | Proliferation Assay | 2.9 | [4] |
Table 2: In Vivo Efficacy of KRN383 in Mouse Models of FLT3-ITD AML.
| Model | Treatment | Dosing Schedule | Outcome | Citation |
| MV4-11 Xenograft (nude mice) | KRN383 | 80 mg/kg, single oral dose | Tumor eradication (>6 months) | [1] |
| MV4-11 Xenograft (nude mice) | KRN383 | 20 mg/kg/day, for 28 days | Tumor eradication (>6 months) | [1] |
| MOLM-13 Disseminated Leukemia (SCID mice) | KRN383 | 80 mg/kg, single oral dose | Prolonged survival | [1] |
Signaling Pathway
The constitutive activation of FLT3-ITD leads to the downstream activation of several key signaling pathways that are critical for leukemic cell proliferation and survival, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways. KRN383 and its analogs inhibit the autophosphorylation of the FLT3 receptor, thereby blocking these downstream signals.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying FLT3 Signaling Pathways Using Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase pivotal in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1][2] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are prevalent in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis.[3][4] These mutations lead to the constitutive activation of FLT3 and its downstream signaling pathways, including RAS/MAPK, PI3K/AKT, and JAK/STAT, thereby promoting uncontrolled cell growth.[2][5] Consequently, FLT3 has become a significant therapeutic target in AML.[1]
This document provides a comprehensive guide for the characterization of novel FLT3 inhibitors, such as KRN383 and its analogs, in the context of FLT3 signaling pathways. While specific data for KRN383 analogs are emerging, the protocols and methodologies outlined herein are standard and widely applicable for the preclinical evaluation of any novel FLT3 inhibitor. KRN383 is a novel, orally active quinoline-urea derivative that has shown potent inhibitory effects against both wild-type and mutated FLT3.[6][7] Preclinical studies have demonstrated its ability to induce cell cycle arrest, apoptosis, and suppression of proliferation in leukemia cells harboring FLT3 mutations.[6]
These application notes will detail essential in vitro and in vivo assays to assess the efficacy and mechanism of action of novel FLT3 inhibitors.
FLT3 Signaling Pathway and Inhibition
Upon ligand binding, FLT3 dimerizes and autophosphorylates on tyrosine residues, creating docking sites for various signaling proteins and initiating downstream cascades that promote cell proliferation and survival.[2] FLT3 inhibitors, such as KRN383 analogs, typically act as ATP-competitive inhibitors, binding to the kinase domain of FLT3 to prevent autophosphorylation and subsequent activation of its downstream signaling pathways.[5]
Caption: FLT3 signaling pathway and the point of inhibition by KRN383 analogs.
Key Experiments and Protocols
Biochemical Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the enzymatic activity of recombinant FLT3 kinase.[8][9]
Protocol:
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by recombinant FLT3 kinase. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[10]
Materials:
-
Recombinant FLT3 kinase (wild-type and mutant forms)
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase assay buffer
-
Test compound (e.g., this compound)
-
ADP-Glo™ Kinase Assay kit
-
96-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the recombinant FLT3 kinase, the kinase substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.[10]
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.[11]
Data Presentation:
| Compound | Target Kinase | IC50 (nM) |
| Example Inhibitor A | FLT3-WT | 5.2 |
| FLT3-ITD | 1.1 | |
| FLT3-D835Y | 2.5 | |
| KRN383 (Reference) | FLT3-ITD | 1.3[6] |
| FLT3-WT | 0.4[6] |
Cellular Proliferation/Viability Assay
Objective: To assess the effect of a test compound on the proliferation and viability of AML cell lines.[8]
Protocol:
This assay determines the concentration of the test compound required to inhibit the growth of cancer cells by 50% (GI50) or cause a 50% reduction in cell viability (IC50).
Materials:
-
AML cell lines (e.g., MV4-11 for FLT3-ITD, MOLM-13 for FLT3-ITD, HL-60 for FLT3-WT)[12]
-
Cell culture medium and supplements
-
Test compound
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)[5][13]
-
Plate reader (luminometer or spectrophotometer)
Procedure:
-
Seed the AML cells in 96-well plates at a predetermined density.[8]
-
Prepare serial dilutions of the test compound and add them to the wells.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[5]
-
Add the cell viability reagent to each well according to the manufacturer's instructions.[13]
-
Measure the signal (luminescence, absorbance, or fluorescence), which is proportional to the number of viable cells.[5]
-
Calculate the percentage of cell viability relative to a vehicle control.
-
Determine the GI50 or IC50 value from the dose-response curve.[14]
Data Presentation:
| Compound | Cell Line | FLT3 Status | GI50 (nM) |
| Example Inhibitor B | MV4-11 | ITD | 8.5 |
| MOLM-13 | ITD | 12.1 | |
| HL-60 | WT | >1000 | |
| KRN383 (Reference) | MV4-11 | ITD | 0.8[6] |
Western Blot Analysis of FLT3 Signaling
Objective: To confirm the on-target activity of a test compound by assessing the phosphorylation status of FLT3 and its downstream targets.[8]
Protocol:
This method visualizes the inhibition of phosphorylation of key proteins in the FLT3 signaling cascade.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Critical Review of Animal Models Used in Acute Myeloid Leukemia Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Antineoplastic effect of a single oral dose of the novel Flt3 inhibitor KRN383 on xenografted human leukemic cells harboring Flt3-activating mutations PMID: 16603240 | MCE [medchemexpress.cn]
- 8. benchchem.com [benchchem.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. promega.com [promega.com]
- 11. benchchem.com [benchchem.com]
- 12. In silico and in vitro study of FLT3 inhibitors and their application in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Application of KRN383 and Principles of Analog Development in Leukemia Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene are among the most common genetic alterations in acute myeloid leukemia (AML), occurring in approximately 30% of cases.[1][2] These mutations, particularly internal tandem duplications (FLT3-ITD), lead to constitutive activation of the kinase, driving uncontrolled cell growth and are associated with a poor prognosis.[1][3][4]
KRN383 is a potent and selective inhibitor of FLT3, demonstrating efficacy in preclinical models of leukemia harboring FLT3-ITD mutations. While specific research on analogs of KRN383 is not extensively available in the public domain, the principles of analog development are central to advancing novel therapeutics. This document provides an overview of the known characteristics of KRN383, and outlines the general methodologies and protocols for the design, synthesis, and evaluation of novel kinase inhibitor analogs in the context of leukemia research.
Data Presentation: KRN383
The following table summarizes the available quantitative data for KRN383, highlighting its potency against FLT3-ITD mutant cells and its in vivo efficacy.
| Parameter | Value | Cell Line/Model | Reference |
| In Vitro Potency | |||
| IC50 (Cell Growth) | ≤2.9 nM | FLT3-ITD mutant cells | [5] |
| In Vivo Efficacy | |||
| Effective Dose | 80 mg/kg | Mouse xenograft model | [5] |
Principles of Analog Development and Screening Workflow
The development of analogs from a lead compound like KRN383 aims to improve properties such as potency, selectivity, pharmacokinetic profile, and safety. A typical workflow for the development and screening of such analogs is outlined below.
FLT3 Signaling Pathway and Inhibition
KRN383 and its potential analogs act by inhibiting the constitutively active FLT3 receptor, thereby blocking downstream signaling pathways that promote leukemia cell proliferation and survival.
Experimental Protocols
The following are generalized protocols for the evaluation of KRN383 analogs in leukemia research.
In Vitro FLT3 Kinase Assay
Objective: To determine the direct inhibitory activity of analogs on FLT3 kinase activity.
Materials:
-
Recombinant human FLT3 kinase
-
Kinase substrate (e.g., a synthetic peptide)
-
ATP (Adenosine triphosphate)
-
Test compounds (KRN383 analogs)
-
Kinase buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the test compounds, recombinant FLT3 kinase, and the kinase substrate to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Calculate the IC50 values for each compound.
Cell Viability Assay
Objective: To assess the cytotoxic effect of KRN383 analogs on leukemia cells.
Materials:
-
FLT3-mutant leukemia cell lines (e.g., MV4-11, MOLM-13)
-
Complete cell culture medium
-
Test compounds
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well white, clear-bottom plates
Procedure:
-
Seed leukemia cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Add serial dilutions of the test compounds to the wells.
-
Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
-
Allow the plate to equilibrate to room temperature.
-
Add the cell viability reagent to each well and incubate as per the manufacturer's protocol.
-
Measure the luminescence using a plate reader.
-
Determine the concentration of the compound that inhibits cell growth by 50% (GI50).
Western Blot Analysis for Target Engagement
Objective: To confirm that the analogs inhibit FLT3 signaling in leukemia cells.
Materials:
-
FLT3-mutant leukemia cells
-
Test compounds
-
Lysis buffer
-
Primary antibodies (anti-phospho-FLT3, anti-FLT3, anti-phospho-STAT5, anti-STAT5, anti-phospho-ERK, anti-ERK)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Treat leukemia cells with various concentrations of the test compounds for a specified time (e.g., 2-4 hours).
-
Harvest the cells and prepare cell lysates using lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the changes in the phosphorylation status of FLT3 and its downstream targets.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of KRN383 analogs in a living organism.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
FLT3-mutant leukemia cells (e.g., MV4-11)
-
Test compounds formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Inject leukemia cells subcutaneously or intravenously into the mice.
-
Allow the tumors to establish or the leukemia to engraft.
-
Randomize the mice into vehicle control and treatment groups.
-
Administer the test compounds to the mice at a predetermined dose and schedule (e.g., daily oral gavage).
-
Monitor the tumor volume (for subcutaneous models) or leukemia burden (e.g., by bioluminescence imaging) regularly.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and collect tumors or tissues for further analysis (e.g., pharmacodynamics).
Conclusion
KRN383 serves as a promising lead compound for the development of novel therapies targeting FLT3-mutant leukemias. While specific data on its analogs are not widely published, the established principles of drug design and preclinical evaluation provide a clear roadmap for the development of next-generation FLT3 inhibitors. Through systematic analog synthesis and a robust screening cascade encompassing in vitro and in vivo models, it is possible to identify new drug candidates with improved therapeutic profiles, ultimately aiming to enhance the outcomes for patients with acute myeloid leukemia.
References
- 1. What are FLT3 Inhibitors for AML? - HealthTree for Acute Myeloid Leukemia [healthtree.org]
- 2. uspharmacist.com [uspharmacist.com]
- 3. FLT3 INHIBITORS: RECENT ADVANCES AND PROBLEMS FOR CLINICAL APPLICATION - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. KRN383 | CymitQuimica [cymitquimica.com]
Application Notes and Protocols for Preclinical Formulation of a KRN383 Analog
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of a KRN383 analog for preclinical studies. KRN383 is identified as a small molecule inhibitor of FMS-like tyrosine kinase 3 (FLT3), a target in certain cancers. This document outlines the mechanism of action, formulation strategies, and detailed protocols for the preparation and analysis of a hypothetical this compound, hereafter referred to as Cpd-KRN383A.
Mechanism of Action and Signaling Pathway
Cpd-KRN383A, as an analog of KRN383, is presumed to target the FLT3 receptor tyrosine kinase. Mutations, such as internal tandem duplications (ITD), can lead to constitutive activation of FLT3, promoting cell proliferation and survival in cancer cells. Cpd-KRN383A is designed to inhibit this aberrant signaling. The ErbB signaling pathway is a critical pathway in cancer, involving four receptor tyrosine kinases: EGFR (ErbB1), HER2/neu (ErbB2), HER3 (ErbB3), and HER4 (ErbB4)[1]. Ligand binding to these receptors leads to dimerization and activation of downstream signaling cascades, including the PI3K/Akt and MAPK pathways, which regulate cell proliferation, differentiation, and survival[1][2][3]. The disruption of this pathway is a key therapeutic strategy in oncology[4].
Preclinical Formulation Development
The primary goal of preclinical formulation is to ensure adequate and reproducible exposure of the test compound in animal models. For a small molecule like Cpd-KRN383A, this involves identifying suitable vehicles for various routes of administration, such as oral (PO), intravenous (IV), and intraperitoneal (IP).
2.1. Vehicle Screening for Solubility
A critical initial step is to determine the solubility of Cpd-KRN383A in a range of commonly used preclinical vehicles. This data informs the selection of an appropriate vehicle for in vivo studies, aiming for a homogenous solution or a stable, easily re-suspendable suspension.
Table 1: Solubility of Cpd-KRN383A in Various Preclinical Vehicles
| Vehicle | Type | Solubility (mg/mL) at 25°C | Observations |
| Water (pH 7.4) | Aqueous | < 0.01 | Practically insoluble |
| 0.5% Methylcellulose (MC) in Water | Suspension | > 10 (as suspension) | Forms a fine suspension |
| 20% DMSO / 80% PEG400 | Solution | 25.3 | Clear solution |
| Sunflower Oil | Lipid-based | 5.2 | Slight precipitation |
| 10% Solutol HS 15 in Water | Surfactant | 8.9 | Clear solution |
2.2. Formulation Stability
The stability of the chosen formulation is crucial for ensuring accurate dosing. Short-term stability is assessed at room temperature and refrigerated conditions to determine the viable window for formulation use after preparation.
Table 2: Short-Term Stability of Cpd-KRN383A Formulation (0.5% MC)
| Storage Condition | Time Point | Concentration (mg/mL) | % of Initial Concentration | Appearance |
| Room Temperature | 0 hours | 5.02 | 100% | Homogenous suspension |
| Room Temperature | 4 hours | 4.98 | 99.2% | Homogenous suspension |
| Room Temperature | 24 hours | 4.85 | 96.6% | Some settling observed |
| Refrigerated (4°C) | 24 hours | 5.01 | 99.8% | Homogenous suspension |
Experimental Protocols
The following are detailed protocols for the preclinical formulation and analysis of Cpd-KRN383A.
3.1. Protocol 1: Solubility Assessment
Objective: To determine the equilibrium solubility of Cpd-KRN383A in various preclinical vehicles.
Materials:
-
Cpd-KRN383A powder
-
Selected vehicles (e.g., Water, 0.5% MC, 20% DMSO/80% PEG400)
-
Vials, magnetic stirrer, and stir bars
-
Centrifuge
-
HPLC system for analysis
Method:
-
Add an excess amount of Cpd-KRN383A powder to a known volume of each vehicle in a glass vial.
-
Stir the mixture at room temperature for 24 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and dilute it with an appropriate solvent for HPLC analysis.
-
Quantify the concentration of Cpd-KRN383A in the supernatant against a standard curve.
3.2. Protocol 2: Preparation of an Oral Suspension
Objective: To prepare a homogenous and stable suspension of Cpd-KRN383A for oral administration in mice.
Materials:
-
Cpd-KRN383A powder
-
0.5% (w/v) Methylcellulose (MC) in purified water
-
Mortar and pestle
-
Graduated cylinder and beaker
-
Magnetic stirrer
Method:
-
Calculate the required amount of Cpd-KRN383A and vehicle for the desired concentration and volume.
-
Weigh the Cpd-KRN383A powder.
-
In a mortar, add a small amount of the 0.5% MC vehicle to the powder and triturate to form a smooth paste.
-
Gradually add the remaining vehicle while mixing continuously.
-
Transfer the mixture to a beaker and stir with a magnetic stirrer for at least 30 minutes before dosing.
References
Application Note: Lentiviral Transduction for KRN383 Analog Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for establishing cellular models of drug resistance to KRN383 and its analogs using lentiviral transduction. By stably introducing genes suspected of conferring resistance into a target cell line, researchers can investigate resistance mechanisms, screen for novel compounds that overcome resistance, and explore associated signaling pathways. The protocols herein detail lentivirus production, cell line transduction, stable cell line generation, and subsequent drug susceptibility testing.
Introduction
The development of drug resistance is a primary obstacle in cancer therapy. KRN383, an inhibitor targeting FMS-like tyrosine kinase 3 (FLT3), has shown promise, but like many targeted therapies, its efficacy can be limited by the emergence of resistance.[1] Understanding the molecular basis of this resistance is crucial for developing next-generation inhibitors and combination therapies.
Lentiviral vectors are a powerful tool for this purpose, enabling the stable and efficient integration of transgenes into the genome of both dividing and non-dividing mammalian cells.[2][3][4][5] This allows for the creation of cell lines that constitutively express a gene of interest, such as a mutated kinase, a drug efflux pump, or a component of a bypass signaling pathway. These engineered cell lines serve as invaluable in vitro models to study the specific impact of these genes on the sensitivity to KRN383 and its analogs. This application note provides detailed protocols for utilizing this technology to investigate mechanisms of resistance.
Experimental Workflow and Methodologies
The overall workflow involves producing a lentivirus carrying the gene of interest, transducing a parental cell line sensitive to KRN383, selecting for successfully transduced cells to create a stable cell line, and then characterizing the resistance profile of this new line compared to the parental line.
Mechanism of Lentiviral Transduction
Lentiviral vectors are derived from HIV but have been engineered for safety, rendering them replication-incompetent.[6] The system typically uses multiple plasmids to separate the viral components.[3][6] Once assembled, the lentiviral particles can infect target cells. The viral RNA is reverse-transcribed into DNA and stably integrated into the host cell's genome, leading to long-term expression of the transgene.[3][7]
Detailed Experimental Protocols
Biosafety Note: Work with lentivirus must be performed in a Biosafety Level 2 (BSL-2) facility, following all institutional and national safety guidelines.[8] All materials exposed to the virus should be decontaminated with 10% bleach.[9]
Protocol 1: Lentivirus Production in HEK293T Cells
This protocol describes the generation of lentiviral particles using a 3rd generation packaging system.[6]
Materials:
-
HEK293T cells (low passage, <15)[10]
-
Lentiviral transfer plasmid (with gene of interest and selection marker, e.g., puromycin resistance)
-
Packaging plasmid (e.g., pCMV Delta R8.2)[6]
-
Envelope plasmid (e.g., pCMV-VSVG)[6]
-
Transfection reagent (e.g., PEI, Lipofectamine)
-
DMEM, high glucose, with 10% FBS (D10 medium)[10]
-
Opti-MEM
-
0.45 µm syringe filters
Procedure:
-
Day 0: Seed HEK293T Cells: Plate 5 x 10^6 HEK293T cells in a 10 cm dish with 10 mL of D10 medium. Cells should be ~70-80% confluent on the day of transfection.[6]
-
Day 1: Transfection:
-
In Tube A: Mix plasmids in the following ratio: 10 µg transfer plasmid, 7.5 µg packaging plasmid, and 2.5 µg envelope plasmid in 500 µL of Opti-MEM.
-
In Tube B: Mix transfection reagent in 500 µL of Opti-MEM according to the manufacturer's protocol.
-
Combine tubes A and B, mix gently, and incubate at room temperature for 20 minutes.
-
Gently add the 1 mL transfection mixture dropwise to the HEK293T cells. Swirl the plate to distribute.
-
-
Day 2: Change Medium: 16-18 hours post-transfection, carefully aspirate the medium and replace it with 10 mL of fresh, pre-warmed D10 medium.[10]
-
Day 3-4: Harvest Virus:
-
At 48 hours post-transfection, collect the supernatant containing the viral particles into a 15 mL conical tube.
-
Add 10 mL of fresh D10 medium to the plate.
-
At 72 hours post-transfection, collect the supernatant again and pool it with the 48-hour collection.
-
Centrifuge the pooled supernatant at 500 x g for 10 minutes to pellet cell debris.
-
Filter the supernatant through a 0.45 µm syringe filter.[2]
-
Aliquot the virus into cryovials and store at -80°C. Avoid multiple freeze-thaw cycles.[9]
-
Protocol 2: Lentiviral Transduction and Stable Cell Line Generation
Materials:
-
Target cells (KRN383-sensitive parental line)
-
Lentiviral stock (from Protocol 1)
-
Polybrene (stock solution at 8 mg/mL)
-
Selection antibiotic (e.g., Puromycin)
-
Complete growth medium for target cells
Procedure:
-
Day 1: Seed Target Cells: Plate your target cells in a 6-well plate at a density that will result in 50-70% confluency on the day of transduction.[8]
-
Day 2: Transduction:
-
Prepare transduction medium: for each well, add the desired amount of virus and Polybrene (final concentration of 4-8 µg/mL) to the complete growth medium.
-
Note: The amount of virus to add is determined by the Multiplicity of Infection (MOI), which is the ratio of viral particles to cells.[9] If this is the first time, test a range of MOIs (e.g., 1, 5, 10).
-
Remove the old medium from the cells and add the transduction medium.
-
Day 3: Change Medium: After 18-24 hours, remove the virus-containing medium and replace it with fresh complete medium.[8]
-
Day 5 onwards: Antibiotic Selection:
-
72 hours post-transduction, begin selection. Replace the medium with fresh medium containing the appropriate concentration of selection antibiotic (e.g., puromycin).
-
Note: The optimal antibiotic concentration must be determined beforehand by performing a kill curve on the parental cell line.[9]
-
Continue to replace the selection medium every 2-3 days until all non-transduced control cells have died (typically 5-10 days).
-
-
Expansion: Once resistant colonies are visible, expand the surviving cell pool. This pool is your stable, resistant cell line. Validate the expression of your transgene via Western Blot or qPCR.
Protocol 3: Drug Susceptibility Assay (IC50 Determination)
This protocol determines the concentration of a drug that inhibits 50% of cell viability.
Materials:
-
Parental and resistant cell lines
-
KRN383 and its analogs
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or Resazurin)
-
Plate reader
Procedure:
-
Day 1: Seed Cells: Seed both parental and resistant cells into separate 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of medium. Incubate for 24 hours.
-
Day 2: Add Drug:
-
Prepare serial dilutions of KRN383 and its analogs in culture medium. A 10-point, 3-fold dilution series is common.
-
Remove 50 µL of medium from each well and add 50 µL of the drug dilutions, resulting in the final desired concentrations. Include vehicle-only (DMSO) controls.
-
-
Day 5: Measure Viability:
-
After 72 hours of drug exposure, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate as required, then measure the signal (luminescence or absorbance) using a plate reader.
-
-
Analysis:
-
Normalize the data to the vehicle-only controls (100% viability).
-
Plot the normalized viability versus the log of the drug concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value for each cell line and compound combination.
-
Data Presentation
Quantitative data should be organized to facilitate clear comparisons between the parental and engineered cell lines.
Table 1: Example Lentiviral Titer Calculation
| Parameter | Value | Description |
|---|---|---|
| Cells counted | 15 GFP+ cells | Number of fluorescent cells in a specific dilution well. |
| Dilution factor | 10^5 | The dilution of the virus used for counting. |
| Volume of virus | 0.1 mL | Volume of diluted virus added to the well. |
| Calculated Titer | 1.5 x 10^6 TU/mL | (Number of cells x Dilution factor) / Volume of virus. |
TU = Transducing Units
Table 2: Hypothetical Comparative IC50 Values for KRN383 and Analogs
| Compound | Parental Cell Line IC50 (nM) | Resistant Cell Line IC50 (nM) | Resistance Fold-Change |
|---|---|---|---|
| KRN383 | 15.2 ± 2.1 | 875.6 ± 45.3 | 57.6 |
| Analog A | 21.5 ± 3.5 | 989.1 ± 61.2 | 46.0 |
| Analog B | 8.9 ± 1.4 | 56.7 ± 8.8 | 6.4 |
| Control Drug | 150.4 ± 12.6 | 145.9 ± 15.1 | 0.97 |
Data are presented as mean ± standard deviation from three independent experiments.
Hypothetical Signaling Pathway in KRN383 Resistance
Resistance to kinase inhibitors often involves the activation of bypass signaling pathways that reactivate downstream effectors, rendering the inhibition of the primary target ineffective.[11] For an FLT3 inhibitor like KRN383, a common resistance mechanism could be the amplification or activation of another receptor tyrosine kinase (RTK), such as MET, which can then signal through the same downstream pathways (e.g., RAS/MAPK and PI3K/AKT) to promote cell survival and proliferation.[11][12][13][14]
References
- 1. KRN383 | CymitQuimica [cymitquimica.com]
- 2. Lentiviral transduction of mammalian cells for fast, scalable and high-level production of soluble and membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cd-genomics.com [cd-genomics.com]
- 4. Generation of Stable Cell Lines Using Lentivirus Protocol - Creative Biogene [creative-biogene.com]
- 5. researchgate.net [researchgate.net]
- 6. Generation of Stable Expression Mammalian Cell Lines Using Lentivirus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lentiviral workflow [takarabio.com]
- 8. origene.com [origene.com]
- 9. 利用慢病毒成功转导 [sigmaaldrich.com]
- 10. addgene.org [addgene.org]
- 11. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. oaepublish.com [oaepublish.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing KRN383 Analog Solubility and Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in improving the solubility and stability of KRN383 analogs.
Frequently Asked Questions (FAQs)
Q1: My KRN383 analog exhibits poor aqueous solubility. What are the initial steps to identify the cause?
A1: The first step in addressing poor aqueous solubility is to conduct preformulation studies to understand the physicochemical properties of your this compound. Key assessments include determining the compound's intrinsic solubility, pKa, and pH-solubility profile. This data will help classify your compound, for instance, using the Biopharmaceutical Classification System (BCS), which categorizes drugs based on their solubility and permeability, guiding the selection of an appropriate enhancement strategy.
Q2: What are the most common strategies for improving the solubility of poorly soluble KRN383 analogs?
A2: Several techniques can be employed, broadly categorized as physical and chemical modifications.[1]
-
Physical Modifications: These include particle size reduction (micronization and nanosuspension), modification of the crystal habit (polymorph screening, amorphous forms, and co-crystallization), and creating solid dispersions in carriers.[1]
-
Chemical Modifications: These strategies involve pH adjustment, use of buffers, salt formation, and complexation (e.g., with cyclodextrins).[1]
Q3: How does pH modification improve the solubility of an ionizable this compound?
A3: The solubility of weakly acidic or basic drugs is pH-dependent. For a weakly acidic this compound, increasing the pH of the solution above its pKa will lead to ionization, and the ionized form is generally more soluble in water. Conversely, for a weakly basic analog, decreasing the pH below its pKa will enhance solubility.
Q4: When should I consider using co-solvents to improve the solubility of my this compound?
A4: Co-solvents, which are water-miscible organic solvents, can significantly increase the solubility of lipophilic or highly crystalline compounds. This method is straightforward to implement and evaluate. The strategy involves dissolving the compound in a suitable non-aqueous solvent and then adding water to the desired final concentration, ensuring the drug remains in solution.
Q5: My this compound is not only poorly soluble but also shows signs of instability in solution. What should I do?
A5: For compounds with both poor solubility and stability, an integrated approach is necessary. Techniques like forming inclusion complexes with cyclodextrins can simultaneously enhance solubility and protect the drug molecule from degradation. Creating amorphous solid dispersions can also improve solubility and, depending on the polymer carrier used, may enhance stability. It is crucial to conduct stability studies under various conditions (pH, temperature, light) to identify the degradation pathways and then select a stabilization strategy.
Troubleshooting Guides
Issue 1: Inconsistent Solubility Results for a this compound
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Polymorphism | Characterize the solid-state properties of your analog using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC). | Identify if different crystalline forms with varying solubilities are present. |
| Equilibration Time | Ensure sufficient incubation time during solubility assays (typically 24-72 hours for equilibrium solubility) with continuous agitation. | Achieve a true equilibrium state, leading to reproducible solubility values. |
| Assay Method | Compare results from kinetic and equilibrium solubility assays. Kinetic solubility is often higher but less representative of thermodynamic stability. | Understand the precipitation tendency of your compound and select the appropriate assay for your developmental stage. |
Issue 2: this compound Precipitates Out of Solution During In Vitro Assays
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Supersaturation | The compound may have been initially dissolved in a high concentration of an organic solvent (like DMSO) and then diluted in an aqueous buffer, leading to supersaturation and subsequent precipitation. | Reduce the initial stock concentration or the percentage of organic solvent in the final assay medium. |
| Low Kinetic Solubility | The rate of dissolution is slower than the rate of precipitation under the assay conditions. | Employ formulation strategies such as creating a nanosuspension or an amorphous solid dispersion to improve the dissolution rate. |
| pH Shift | The buffer capacity of the assay medium may be insufficient to maintain the optimal pH for the solubility of your ionizable analog. | Verify the final pH of the assay medium after adding the compound solution and use a buffer with a higher buffering capacity if necessary. |
Experimental Protocols
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol determines the thermodynamic solubility of a this compound.
Materials:
-
This compound powder
-
Selected buffer solutions (e.g., pH 1.2, 4.5, 6.8, 7.4)
-
Glass vials with screw caps
-
Shaking incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Add an excess amount of the this compound to a glass vial to ensure a saturated solution is formed.
-
Add a known volume of the desired buffer to the vial.
-
Seal the vial tightly and place it in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the vials for a predetermined period (typically 24-72 hours) to reach equilibrium.
-
After incubation, visually confirm the presence of undissolved solid.
-
Centrifuge the vials to pellet the excess solid.
-
Carefully withdraw the supernatant and filter it using a syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution as necessary and analyze the concentration of the dissolved drug using a validated HPLC method.
-
The measured concentration represents the equilibrium solubility of the analog under the tested conditions.
Protocol 2: Accelerated Stability Testing
This protocol is designed to predict the long-term stability of a this compound.
Materials:
-
This compound (in its final formulation or as a solid)
-
Stability chambers with controlled temperature and humidity
-
Appropriate sample containers
-
Analytical instrumentation (e.g., HPLC) for potency and degradation product analysis
Procedure:
-
Place at least three batches of the this compound sample in stability chambers at accelerated conditions (e.g., 40°C ± 2°C and 75% ± 5% relative humidity) for a period of 6 months.
-
At specified time points (e.g., 0, 1, 3, and 6 months), withdraw samples.
-
Analyze the samples for key stability-indicating parameters, such as:
-
Appearance
-
Assay (potency of the active ingredient)
-
Degradation products
-
Dissolution (for solid dosage forms)
-
Moisture content
-
-
If a significant change is observed, further testing at intermediate conditions (e.g., 30°C / 65% RH) may be necessary.
-
The data is used to evaluate the degradation kinetics and predict the shelf-life of the product under normal storage conditions.
Data Presentation
Table 1: Hypothetical Solubility Data for KRN383 Analogs in Different Media
| Analog | Aqueous Solubility (µg/mL at pH 7.4) | Solubility in SGF* (µg/mL) | Solubility in SIF** (µg/mL) |
| KRN383-A | 0.5 | 1.2 | 0.3 |
| KRN383-B | 2.1 | 5.8 | 1.5 |
| KRN383-C | < 0.1 | 0.2 | < 0.1 |
*Simulated Gastric Fluid **Simulated Intestinal Fluid
Table 2: Hypothetical Stability Data for KRN383-B Under Accelerated Conditions (40°C/75% RH)
| Time (Months) | Assay (%) | Total Degradation Products (%) |
| 0 | 100.2 | < 0.1 |
| 1 | 99.5 | 0.3 |
| 3 | 98.1 | 0.8 |
| 6 | 96.5 | 1.5 |
Visualizations
Caption: Workflow for improving this compound solubility and stability.
Caption: Troubleshooting pathway for inconsistent solubility results.
References
Technical Support Center: Overcoming Off-Target Effects of KRN383 Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate off-target effects of small molecule inhibitors, with a focus on analogs of KRN383.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for KRN383 analogs?
Off-target effects occur when a drug or compound, such as a KRN383 analog, interacts with unintended molecular targets within a biological system.[1][2] These unintended interactions can lead to a range of issues, from misleading experimental results to adverse side effects in a clinical setting.[1][3] For kinase inhibitors, a class of drugs known for potential off-target effects, this can happen due to the conserved nature of the ATP-binding pocket across the kinome.[4] Addressing these effects is crucial for ensuring the specificity and safety of therapeutic candidates.[5][6]
Q2: What are the primary strategies to minimize off-target effects during drug development?
Minimizing off-target effects is a critical aspect of drug development.[1] Key strategies include:
-
Rational Drug Design: Utilizing computational and structural biology tools to design molecules with high specificity for the intended target.[1]
-
High-Throughput Screening (HTS): Rapidly testing thousands of compounds to identify those with the highest affinity and selectivity for the target.[1]
-
Genetic and Phenotypic Screening: Using technologies like CRISPR-Cas9 or RNA interference to understand a compound's pathways and potential off-target interactions.[1]
-
Chemical Modification: Modifying the compound's structure to reduce binding to off-target molecules.[7][8]
Q3: How can I experimentally identify potential off-target effects of my this compound?
Several experimental approaches can identify off-target effects, which can be broadly categorized as biased (candidate-site validation) or unbiased (genome-wide) methods.[4]
-
Biased Methods: These approaches, often guided by in silico predictions, involve sequencing specific, predicted off-target sites to quantify modifications.[4][9]
-
Unbiased Methods: These are genome-wide approaches that do not require prior knowledge of potential off-target sites. They include:
-
Cellular Thermal Shift Assay (CETSA): Measures the thermal stabilization of proteins upon ligand binding.[4]
-
Sequencing-Based Methods (e.g., GUIDE-seq, CIRCLE-seq, DISCOVER-seq): These techniques identify off-target cleavage events in a cellular or cell-free context.[4][10][11]
-
Whole-Genome Sequencing (WGS): Provides the most comprehensive method for detecting all genomic alterations but can be cost-prohibitive.[4]
-
Troubleshooting Guides
Issue 1: High background or false positives in off-target detection assays.
Possible Cause:
-
Non-specific binding of detection reagents.
-
Suboptimal assay conditions (e.g., temperature, buffer composition).
-
Inefficient delivery of assay components in cell-based assays.[4]
Troubleshooting Steps:
-
Optimize Assay Conditions: Titrate the concentration of your this compound and detection reagents. Optimize incubation times and temperatures.
-
Include Proper Controls: Use a vehicle control and a well-characterized inhibitor for the same target as positive and negative controls.
-
Perform Rescue Experiments: Re-introduce the target gene in a form that is resistant to the inhibitor. If the phenotype is reversed, it provides strong evidence for on-target activity.[4]
Issue 2: Inconsistent results between different off-target assays.
Possible Cause:
-
Different assays have varying levels of sensitivity and may be prone to different types of artifacts.[10]
-
In vitro methods may not fully recapitulate the cellular environment.[4]
Troubleshooting Steps:
-
Use Orthogonal Methods: Employ multiple, distinct methods to validate potential off-target hits.[[“]] For example, confirm hits from a cell-free assay (like CIRCLE-seq) with a cell-based method (like GUIDE-seq).
-
Consider the Biological Context: Cellular methods provide more biologically relevant insights by capturing the influence of chromatin structure and cellular context on editing outcomes.[10]
Data Presentation
Table 1: Comparison of Common Off-Target Detection Methods
| Method | Approach | Type | Advantages | Disadvantages |
| Targeted Deep Sequencing | Biased | Cell-based | Highly quantitative for specific sites. | Only assesses predicted sites; misses unknown off-targets.[4] |
| GUIDE-seq | Unbiased | Cell-based | Detects off-targets in a cellular context. | dsODN delivery can be inefficient in some cell types.[4] |
| CIRCLE-seq | Unbiased | Cell-free | Highly sensitive; does not require a reference genome.[4] | In vitro conditions may not fully reflect the cellular environment.[4] |
| DISCOVER-seq | Unbiased | Cell-based | Low false-positive rate as it relies on cellular DNA repair machinery.[4] | The transient nature of DNA repair protein binding can make timing critical.[4] |
| Whole Genome Sequencing | Unbiased | Cell-based | The most comprehensive method for detecting all genomic alterations.[4] | Can be cost-prohibitive and requires high sequencing depth.[4] |
| CETSA | Unbiased | Cell-based | Measures direct protein engagement in a cellular context. | Requires specific antibodies or mass spectrometry for protein detection. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
This protocol outlines a simplified workflow for CETSA to identify protein targets of a this compound.
Methodology:
-
Cell Treatment: Incubate cultured cells with the this compound at various concentrations. Include a vehicle control.
-
Heating: Heat the cell suspensions or lysates across a range of temperatures (e.g., 40°C to 70°C).
-
Cell Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated protein aggregates via centrifugation.
-
Protein Quantification: Quantify the amount of soluble target protein at each temperature point using methods like Western blotting or mass spectrometry.[4]
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the this compound indicates target engagement.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Hypothetical signaling pathway of a this compound.
Caption: Workflow for identifying off-target effects.
References
- 1. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 2. blog.addgene.org [blog.addgene.org]
- 3. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Controlling miRNA-like Off-target Effects of an siRNA with Nucleobase Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reducing CRISPR-Cas9 off-target effects by optically controlled chemical modifications of guide RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. seqwell.com [seqwell.com]
- 11. researchgate.net [researchgate.net]
- 12. consensus.app [consensus.app]
Troubleshooting KRN383 analog cell permeability issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the cell permeability of KRN383 analogs.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the cell permeability of KRN383 analogs?
The cell permeability of small molecules like KRN383 analogs is a multifactorial issue influenced by a combination of physicochemical properties and interactions with cellular components. Key factors include:
-
Lipophilicity: The octanol-water partition coefficient (LogP) is a critical determinant. While a certain degree of lipophilicity is necessary to cross the lipid bilayer of the cell membrane, excessively high lipophilicity can lead to poor aqueous solubility and entrapment within the membrane.[1]
-
Molecular Weight (MW): Generally, molecules with a lower molecular weight (<500 Da) exhibit better passive diffusion across cell membranes.[2][3]
-
Polar Surface Area (PSA): A higher PSA, often due to the presence of polar atoms like oxygen and nitrogen, can hinder membrane permeability due to the energetic cost of desolvation before entering the lipid bilayer.
-
Hydrogen Bonding: A high number of hydrogen bond donors and acceptors can negatively impact permeability.[3]
-
Aqueous Solubility: The compound must be sufficiently soluble in the aqueous environment to reach the cell surface. Poor solubility can be a significant barrier to effective permeability.
-
Efflux by Transporters: KRN383 analogs may be substrates for efflux transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which actively pump the compound out of the cell, reducing intracellular concentration.[4]
Q2: My KRN383 analog shows low permeability in a Parallel Artificial Membrane Permeability Assay (PAMPA). What does this indicate?
A low permeability value in a PAMPA experiment suggests that the intrinsic passive diffusion of your this compound across a lipid membrane is poor.[5][6] Since PAMPA is a cell-free assay, it isolates the compound's ability to passively cross a lipid barrier without the influence of active transporters.[5] The issue is likely related to the molecule's inherent physicochemical properties, such as high polarity (high PSA), low lipophilicity, or large molecular size.
Q3: In contrast to PAMPA, my this compound shows high permeability in one direction but low permeability in the other in a Caco-2 cell assay. What could be the reason?
This pattern, known as a high efflux ratio, is a strong indication that your this compound is a substrate for an active efflux transporter.[4] Caco-2 cells, which are derived from human colorectal adenocarcinoma, express various transporters, including P-gp.[7][8] A significantly higher permeability in the basolateral-to-apical direction compared to the apical-to-basolateral direction suggests that the compound is actively pumped out of the cells.
Q4: Can the formulation of my this compound affect its apparent cell permeability?
Yes, the formulation can have a significant impact, especially for compounds with poor aqueous solubility. Using co-solvents like DMSO is common, but high concentrations (>1%) can disrupt cell membrane integrity and artificially inflate permeability readings.[8] It is crucial to ensure that the compound remains in solution throughout the experiment and that the vehicle concentration is kept to a minimum and is consistent across all experimental conditions.
Troubleshooting Guides
Issue 1: Low Permeability of a this compound in Caco-2 Assays
If your this compound exhibits low apparent permeability (Papp) in a Caco-2 assay, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for low Caco-2 permeability.
Explanation of Steps:
-
Assess Aqueous Solubility: Poor solubility can lead to artificially low permeability. Ensure your compound is fully dissolved at the tested concentration. If solubility is an issue, consider formulation optimization.
-
Perform PAMPA: This will help distinguish between poor passive permeability and active efflux.
-
Analyze Physicochemical Properties: If PAMPA results show low permeability, analyze the compound's LogP, MW, and PSA. This will guide chemical modifications to improve passive diffusion.
-
Calculate Efflux Ratio: If PAMPA results indicate good passive permeability, the low Caco-2 permeability is likely due to efflux. Calculate the efflux ratio from a bidirectional Caco-2 assay. An efflux ratio greater than 2 is generally considered indicative of active efflux.
-
Co-dose with Efflux Inhibitor: To confirm efflux, run the Caco-2 assay with a known inhibitor of common transporters (e.g., verapamil for P-gp). A significant increase in apparent permeability in the presence of the inhibitor confirms that your analog is an efflux substrate.
-
Chemical Modification: Based on the findings, consider chemical modifications to either improve passive diffusion properties or to design out the recognition motifs for efflux transporters.
Issue 2: High Variability in Permeability Data
High variability across replicate wells or experiments can obscure the true permeability of your this compound.
Caption: Troubleshooting high variability in permeability assays.
Explanation of Steps:
-
Verify Monolayer Integrity: In cell-based assays like Caco-2 or MDCK, ensure the cell monolayer is confluent and tight junctions are intact. This can be verified by measuring Transepithelial Electrical Resistance (TEER) and by assessing the leakage of a paracellular marker like Lucifer Yellow.
-
Assess Compound Stability: The this compound may be unstable in the assay buffer. Incubate the compound in the buffer for the duration of the experiment and analyze for degradation.
-
Validate Analytical Method: Ensure the analytical method (typically LC-MS/MS) is robust, with sufficient sensitivity, accuracy, and precision at the relevant concentrations.
Quantitative Data Summary
The following tables provide hypothetical data for a series of KRN383 analogs to illustrate how physicochemical properties can influence permeability.
Table 1: Physicochemical Properties of KRN383 Analogs
| Compound | Molecular Weight (Da) | LogP | Polar Surface Area (Ų) |
| KRN383 | 327.33[9] | 2.8 | 75.3 |
| Analog A | 450.5 | 3.5 | 95.8 |
| Analog B | 310.2 | 1.5 | 110.1 |
| Analog C | 480.6 | 4.2 | 60.5 |
| Analog D | 350.4 | 3.1 | 70.2 |
Table 2: In Vitro Permeability Data for KRN383 Analogs
| Compound | PAMPA Papp (10⁻⁶ cm/s) | Caco-2 Papp (A→B) (10⁻⁶ cm/s) | Caco-2 Efflux Ratio (B/A) |
| KRN383 | 15.2 | 8.5 | 1.2 |
| Analog A | 8.1 | 2.3 | 1.5 |
| Analog B | 1.5 | 0.4 | 1.1 |
| Analog C | 20.5 | 1.8 | 15.3 |
| Analog D | 18.3 | 12.1 | 1.3 |
-
Analog A: Higher MW and PSA compared to KRN383, resulting in lower passive permeability.
-
Analog B: Lower LogP and higher PSA, leading to very poor passive permeability.
-
Analog C: Good lipophilicity and PSA for passive diffusion (high PAMPA Papp), but very low A→B permeability and a high efflux ratio in Caco-2, indicating it is a strong efflux transporter substrate.
-
Analog D: Optimized properties leading to good passive permeability and low efflux.
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay measures the passive diffusion of a compound across an artificial lipid membrane.
-
Preparation of the Donor Plate: A stock solution of the this compound is prepared in a suitable solvent (e.g., DMSO) and then diluted in a buffer solution (e.g., PBS at pH 7.4) to the final desired concentration. This solution is added to the wells of a 96-well filter plate (the donor plate).
-
Preparation of the Acceptor Plate: A 96-well plate (the acceptor plate) is filled with the same buffer solution.
-
Assembly and Incubation: The filter of the donor plate, which is coated with a lipid solution (e.g., phosphatidylcholine in dodecane), is placed in contact with the acceptor plate, forming a "sandwich". This assembly is incubated at room temperature for a specified period (e.g., 4-18 hours).
-
Sample Analysis: After incubation, the concentrations of the compound in both the donor and acceptor wells are determined using LC-MS/MS.
-
Calculation of Permeability: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * Area * Time) * ln(1 - (Ca(t) / Cequilibrium)) Where Vd and Va are the volumes of the donor and acceptor wells, Area is the surface area of the filter, Time is the incubation time, Ca(t) is the concentration in the acceptor well at time t, and Cequilibrium is the equilibrium concentration.
Caco-2 Permeability Assay
This assay uses a monolayer of Caco-2 cells to model the intestinal barrier and assess both passive diffusion and active transport.
-
Cell Culture: Caco-2 cells are seeded on permeable filter supports in a transwell plate and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Before the experiment, the integrity of the cell monolayer is confirmed by measuring the TEER and/or by checking the permeability of a low-permeability marker like Lucifer Yellow.
-
Apical to Basolateral (A→B) Permeability: The this compound is added to the apical (upper) chamber, and the appearance of the compound in the basolateral (lower) chamber is monitored over time (e.g., up to 2 hours).
-
Basolateral to Apical (B→A) Permeability: To assess efflux, the compound is added to the basolateral chamber, and its appearance in the apical chamber is measured.
-
Sample Analysis: Samples are taken from the receiver chamber at various time points and analyzed by LC-MS/MS.
-
Calculation of Permeability and Efflux Ratio: The Papp for both directions is calculated. The efflux ratio is then determined by dividing the Papp (B→A) by the Papp (A→B).
Signaling Pathway Context
KRN383 has been reported to inhibit the growth of cells with internal tandem duplication (ITD) mutations.[9] This suggests a potential interaction with pathways involving receptor tyrosine kinases like FLT3, which are commonly mutated with ITDs in certain cancers. Poor cell permeability would limit the ability of a this compound to reach its intracellular target and exert its inhibitory effect.
Caption: Hypothetical signaling pathway for a this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Video: Factors Affecting Drug Distribution: Tissue Permeability [jove.com]
- 3. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Permeability & Absorption - Creative Biolabs [creative-biolabs.com]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of MDCK-MDR1 and Caco-2 Cell-Based Permeability Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. benchchem.com [benchchem.com]
- 9. KRN383 | CymitQuimica [cymitquimica.com]
Technical Support Center: Optimizing Dosage and Administration of KRN383 Analogs in Mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage and administration of KRN383 analogs in murine models.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for KRN383 analogs in mice?
A1: A reported effective dose of KRN383 for inhibiting ITD tumor growth in mice is 80 mg/kg. However, the optimal dose for a specific analog may vary depending on its potency and the experimental model. It is crucial to perform a dose-response study to determine the optimal dose for your specific analog and experimental conditions.
Q2: What is the likely molecular target of KRN383 and its analogs?
A2: Based on its activity against ITD-driven tumors, KRN383 is likely an inhibitor of the FMS-like tyrosine kinase 3 (FLT3) receptor, particularly targeting activating mutations like internal tandem duplications (ITD).
Q3: What is the common mechanism of action for FLT3 inhibitors?
A3: FLT3 inhibitors are a class of targeted therapies that block the kinase activity of the FLT3 receptor. This prevents its autophosphorylation and the subsequent activation of downstream signaling pathways crucial for cell proliferation and survival, such as the RAS/MEK/ERK, PI3K/Akt/mTOR, and JAK/STAT pathways.[1][2]
Q4: What are the common administration routes for small molecule inhibitors, like KRN383 analogs, in mice?
A4: Oral gavage is a frequently used and effective method for administering precise doses of small molecule inhibitors to mice.[1][3] Other potential routes include intraperitoneal (IP) and subcutaneous (SC) injections. The choice of administration route should be guided by the physicochemical properties of the compound, the desired pharmacokinetic profile, and the experimental design.
Q5: What are suitable vehicles for formulating KRN383 analogs for administration in mice?
A5: The choice of vehicle is critical for ensuring the solubility, stability, and bioavailability of the compound. Common vehicles for oral administration of kinase inhibitors in mice include:
-
A solution or suspension containing a mixture of DMSO, PEG300, Tween 80, and saline.[5]
It is essential to conduct pilot studies to assess the solubility and stability of your specific KRN383 analog in the chosen vehicle and to evaluate the vehicle's tolerability in mice.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water, or a mixture of DMSO, PEG300, Tween 80, and saline)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
Procedure:
-
Calculate the required amount of the this compound based on the desired dose (e.g., 80 mg/kg) and the number and weight of the mice to be treated.
-
Weigh the precise amount of the this compound using an analytical balance.
-
Transfer the compound to a sterile microcentrifuge tube.
-
Add the calculated volume of the chosen vehicle to the tube.
-
Vortex the mixture vigorously for 2-3 minutes to ensure a homogenous suspension or solution.
-
If the compound does not fully dissolve, sonicate the mixture for 5-10 minutes.
-
Visually inspect the formulation for homogeneity before each administration. If settling occurs, vortex immediately before drawing the dose.
Protocol 2: Oral Gavage Administration in Mice
Materials:
-
Prepared this compound formulation
-
Appropriately sized oral gavage needles (20-22 gauge for adult mice, with a ball tip)
-
1 ml syringes
-
Animal scale
Procedure:
-
Weigh each mouse to determine the precise volume of the formulation to be administered. The maximum recommended volume for oral gavage in mice is 10 ml/kg.
-
Draw the calculated volume of the this compound formulation into a 1 ml syringe fitted with a gavage needle.
-
Gently but firmly restrain the mouse by the scruff of the neck to immobilize the head and straighten the neck and back.
-
Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and reposition. Do not force the needle.
-
Once the needle is correctly positioned in the esophagus (approximately at the level of the last rib), slowly depress the syringe plunger to administer the formulation.
-
Withdraw the needle gently and return the mouse to its cage.
-
Monitor the mouse for at least 15 minutes post-administration for any signs of distress, such as difficulty breathing or fluid coming from the nose or mouth.
Data Presentation
Table 1: Recommended Maximum Administration Volumes for Mice
| Route of Administration | Maximum Volume (ml/kg) |
| Oral (Gavage) | 10 |
| Intraperitoneal (IP) | 10 |
| Subcutaneous (SC) | 10 |
| Intravenous (IV) - Bolus | 5 |
Table 2: Recommended Needle Sizes for Administration in Adult Mice
| Route of Administration | Needle Gauge |
| Oral (Gavage) | 20-22 G |
| Intraperitoneal (IP) | 25-27 G |
| Subcutaneous (SC) | 25-27 G |
| Intravenous (IV) - Tail Vein | 26-28 G |
Troubleshooting Guides
Oral Gavage Troubleshooting
| Issue | Possible Cause | Recommendation |
| Mouse struggles excessively during the procedure. | Improper restraint, stress. | Ensure a firm but gentle scruff that immobilizes the head. Allow the mouse to acclimate to handling before the procedure.[6] |
| Fluid is observed coming from the mouse's nose or mouth after administration. | Accidental administration into the trachea (aspiration). | Immediately stop the procedure. Do not re-dose the animal. Monitor the mouse closely for signs of respiratory distress. Refine your gavage technique to ensure proper placement in the esophagus.[6] |
| Resistance is felt when advancing the gavage needle. | Incorrect placement (e.g., in the trachea). | Do not force the needle. Immediately withdraw and reposition it. Ensure the needle is directed towards the esophagus.[7] |
| High variability in experimental results between mice. | Inconsistent dosing due to improper gavage technique. | Ensure all personnel are thoroughly trained and proficient in oral gavage. Standardize the procedure across all experiments. |
Intraperitoneal (IP) Injection Troubleshooting
| Issue | Possible Cause | Recommendation |
| A bubble forms under the skin at the injection site. | The injection was administered subcutaneously instead of intraperitoneally. | Withdraw the needle and re-attempt the injection at a slightly different location in the lower right abdominal quadrant, ensuring the needle penetrates the peritoneal cavity. |
| Blood is observed in the syringe hub upon aspiration. | The needle has punctured a blood vessel. | Withdraw the needle and apply gentle pressure to the site. Use a new sterile needle and syringe for the injection at a different site.[8] |
| Urine or yellowish fluid is observed in the syringe hub upon aspiration. | The needle has punctured the bladder. | Withdraw the needle and discard the syringe. Use a new sterile preparation for the injection at a different site. Ensure the injection is performed in the lower right quadrant of the abdomen.[8] |
| Mouse shows signs of pain or distress post-injection. | Irritating formulation or injury to internal organs. | Ensure the formulation is at a physiological pH and is sterile. Refine injection technique to avoid organ damage. Monitor the animal closely and consult with veterinary staff if symptoms persist. |
Visualizations
Caption: Simplified FLT3 Signaling Pathway and the inhibitory action of KRN383 analogs.
Caption: General experimental workflow for in vivo studies with KRN383 analogs in mice.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. instechlabs.com [instechlabs.com]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
Interpreting unexpected results in KRN383 analog assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing KRN383 and its analogs in various assays. The information is tailored for researchers, scientists, and drug development professionals to help interpret unexpected results and optimize experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is KRN383 and what is its primary target?
KRN383 is a novel, orally active quinoline-urea derivative that functions as a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3).[1][2] FLT3 is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[3] Activating mutations in FLT3 are common in Acute Myeloid Leukemia (AML), making it a key therapeutic target.[1][2][4]
Q2: What are the reported IC50 values for KRN383?
The half-maximal inhibitory concentration (IC50) for KRN383 can vary depending on the specific assay conditions and the form of the FLT3 enzyme (wild-type vs. mutant).
| Target/System | Assay Type | Reported IC50 |
| Wild-Type FLT3 | Autophosphorylation Assay (THP-1 cells) | 0.4 nM[1][2] |
| ITD Mutant FLT3 | Autophosphorylation Assay (MV4-11 cells) | 1.3 nM[1][2] |
| MV4-11 Cell Line | Cell Proliferation Assay | 0.8 nM[1][2] |
Q3: What are common assays used to evaluate KRN383 analogs?
Several assays are commonly employed to assess the efficacy and selectivity of KRN383 and its analogs:
-
Kinase Activity Assays: These assays measure the direct inhibitory effect of the compound on FLT3 kinase activity. Luminescence-based assays that quantify ATP consumption, such as ADP-Glo™, are frequently used.[3][5]
-
Cell-Based Autophosphorylation Assays: These experiments determine the inhibitor's ability to block the autophosphorylation of FLT3 within a cellular context, typically in leukemia cell lines harboring FLT3 mutations (e.g., MV4-11).[1][2]
-
Cell Proliferation/Viability Assays: These assays, such as those using tetrazolium-based reagents (e.g., MTT) or measuring ATP levels (e.g., CellTiter-Glo), assess the impact of the inhibitor on the growth and survival of cancer cells.[1][2][6]
-
Kinase Binding Assays: Techniques like LanthaScreen™ Eu Kinase Binding Assays can be used to measure the binding affinity of the inhibitor to the kinase.[7]
Q4: How should I prepare and store KRN383 and its analogs?
While specific storage and preparation instructions should be obtained from the compound supplier, kinase inhibitors are generally dissolved in a solvent like DMSO to create a stock solution, which is then stored at low temperatures (e.g., -20°C or -80°C) to prevent degradation. For experiments, fresh dilutions should be made in the appropriate assay buffer to minimize precipitation and ensure consistent concentrations.[6]
Troubleshooting Guides
This section addresses specific unexpected results you may encounter during your experiments with KRN383 analogs.
Issue 1: Higher than Expected IC50 Values (Lower Potency)
| Possible Cause | Troubleshooting Step |
| Compound Degradation or Precipitation | Ensure proper storage of the compound stock solution. Prepare fresh dilutions for each experiment. Visually inspect the media for any signs of precipitation after adding the compound.[6] |
| Suboptimal Assay Conditions | Optimize reagent concentrations (e.g., ATP, substrate) and incubation times. Ensure the final DMSO concentration is low and consistent across all wells, as high concentrations can inhibit kinase activity. |
| Incorrect Cell Seeding Density | Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay to ensure you are in the linear range of the assay.[6] |
| Cell Line Resistance | The cell line used may have developed resistance to FLT3 inhibitors. Consider using a different cell line or verifying the FLT3 mutation status of your current line. |
Issue 2: High Background Signal in Kinase Assays
| Possible Cause | Troubleshooting Step |
| Contaminated Reagents | Use fresh, high-purity reagents. Prepare fresh ATP and buffer solutions for each experiment. |
| Suboptimal Reagent Concentrations | Titrate each reagent (enzyme, substrate, ATP) to find the optimal concentration that provides a good signal-to-noise ratio without increasing the background. |
| Assay Plate Issues | Use appropriate microplates for your assay type (e.g., white plates for luminescence, black plates for fluorescence) to minimize background and crosstalk. |
Issue 3: Inconsistent or Non-Reproducible Results
| Possible Cause | Troubleshooting Step |
| Pipetting Inaccuracy | Ensure pipettes are calibrated and use proper pipetting techniques, especially for small volumes. Use fresh pipette tips for each replicate.[6] |
| Edge Effects | Increased evaporation in the outer wells of a microplate can lead to inconsistent results. Avoid using the outermost wells or fill them with sterile PBS or media without cells.[6] |
| Cell Health and Passage Number | Ensure cells are healthy and within a consistent passage number range, as high passage numbers can lead to phenotypic changes and altered drug responses. |
Issue 4: Suspected Off-Target Effects
| Possible Cause | Troubleshooting Step |
| Non-Selective Inhibition | Your KRN383 analog may be inhibiting other kinases besides FLT3.[8][9][10] |
| Paradoxical Pathway Activation | Inhibition of a kinase can sometimes lead to the activation of other signaling pathways through feedback mechanisms or by affecting scaffolding functions of the kinase.[8][10] |
To investigate off-target effects, consider the following:
-
Kinome Profiling: Screen your analog against a panel of kinases to determine its selectivity profile.[9]
-
Western Blotting: Analyze the phosphorylation status of key proteins in downstream signaling pathways (e.g., STAT5, MAPK, AKT) to confirm on-target inhibition and investigate potential off-target pathway modulation.[6]
-
Use of Structurally Unrelated Inhibitors: Compare the cellular phenotype induced by your analog with that of other known FLT3 inhibitors to distinguish between on-target and off-target effects.
Experimental Protocols
Protocol 1: FLT3 Autophosphorylation Assay in MV4-11 Cells
This protocol is designed to assess the ability of a this compound to inhibit the constitutive autophosphorylation of the FLT3-ITD mutant in the MV4-11 human leukemia cell line.
Materials:
-
MV4-11 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
This compound (dissolved in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Lysis Buffer (containing protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and transfer system
-
Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-total-FLT3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture: Culture MV4-11 cells in RPMI-1640 with 10% FBS at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Seed cells in a 6-well plate at a density of 1 x 10^6 cells/mL. Treat cells with serial dilutions of the this compound or DMSO (vehicle control) for 2-4 hours.
-
Cell Lysis: Harvest cells by centrifugation, wash once with cold PBS, and lyse the cell pellet in lysis buffer on ice for 30 minutes.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Western Blotting:
-
Normalize protein concentrations for all samples.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-FLT3 and total-FLT3 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
-
Data Analysis: Quantify the band intensities for phospho-FLT3 and total-FLT3. Normalize the phospho-FLT3 signal to the total-FLT3 signal for each treatment condition. Plot the percentage of inhibition relative to the vehicle control against the log of the inhibitor concentration to determine the IC50 value.
Protocol 2: Cell Viability Assay using CellTiter-Glo®
This protocol measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.
Materials:
-
Leukemia cell line (e.g., MV4-11)
-
Appropriate cell culture medium
-
This compound (dissolved in DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.
-
Compound Addition: Add serial dilutions of the this compound to the wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature and mix to form the CellTiter-Glo® Reagent.
-
Lysis and Signal Generation: Add 100 µL of CellTiter-Glo® Reagent to each well. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Read the luminescence using a plate reader.
-
Data Analysis: Subtract the background luminescence (no-cell control) from all experimental wells. Normalize the data to the vehicle control (100% viability). Plot the percentage of viability against the log of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Visualizations
References
- 1. ashpublications.org [ashpublications.org]
- 2. researchgate.net [researchgate.net]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
KRN383 Analog Resistance Mechanisms in Cancer Cells: A Technical Support Guide
Disclaimer: Publicly available information on "KRN383" is limited. However, existing data strongly suggests it is a novel FMS-like tyrosine kinase 3 (FLT3) inhibitor. A 2004 study described KRN383 as a quinoline-urea derivative that inhibits the autophosphorylation of the FLT3-ITD (internal tandem duplication) mutant at an IC50 of 1.3 nM and suppresses the proliferation of the FLT3-ITD positive cell line MV4-11 with an IC50 of 0.8 nM[1][2]. This guide is therefore based on the established mechanisms of resistance to FLT3 inhibitors in cancer cells, particularly in the context of Acute Myeloid Leukemia (AML).
Frequently Asked Questions (FAQs)
Q1: What is KRN383 and what is its primary target?
A1: KRN383 is a novel, orally active small molecule inhibitor of the FLT3 receptor tyrosine kinase[1][2]. Its primary targets are cancer cells harboring activating mutations of FLT3, such as the internal tandem duplication (FLT3-ITD), which are common drivers in Acute Myeloid Leukemia (AML)[1][2][3].
Q2: My FLT3-ITD positive cell line (e.g., MV4-11, MOLM-13) is showing decreased sensitivity to KRN383. What are the potential causes?
A2: Reduced sensitivity to FLT3 inhibitors like KRN383 can arise from two main categories of resistance mechanisms:
-
On-Target Resistance: This involves genetic changes to the FLT3 gene itself, preventing the drug from binding effectively. The most common on-target mechanisms are secondary point mutations within the FLT3 tyrosine kinase domain (TKD).[3][4][5][6][7]
-
Off-Target Resistance: This occurs when cancer cells activate other signaling pathways to bypass their dependency on FLT3 signaling. This allows the cells to survive and proliferate despite effective inhibition of FLT3.[4][5][6][8][9]
Q3: What specific secondary mutations in FLT3 can cause resistance to inhibitors?
A3: Several secondary mutations in the FLT3 kinase domain are known to confer resistance. These commonly occur in the activation loop (e.g., at residues D835, Y842) or the "gatekeeper" residue (F691), which controls access to the ATP-binding pocket.[3][7][8] The specific mutation can determine the level of resistance to different types of FLT3 inhibitors[3][5][6]. For example, mutations at D835 can confer resistance to Type II inhibitors, while the F691L mutation can cause resistance to both Type I and Type II inhibitors[3][8].
Q4: What are the common "bypass" signaling pathways activated in resistant cells?
A4: Cancer cells can activate several parallel signaling pathways to circumvent FLT3 inhibition. Key bypass mechanisms include:
-
Upregulation of AXL Receptor Tyrosine Kinase: AXL activation can reactivate downstream pathways like STAT5, ERK, and AKT, promoting survival.[8][10][11][12][13]
-
Activation of RAS/MAPK Pathway: Acquired mutations in genes like NRAS can lead to constitutive activation of the MAPK pathway, making the cells independent of FLT3 signaling.[4][9][14]
-
Upregulation of PIM Kinases: PIM-1 kinase is a downstream target of FLT3-ITD and its overexpression can contribute to resistance by promoting cell survival.[13][15]
-
Increased Anti-Apoptotic Signaling: Upregulation of anti-apoptotic proteins like Mcl-1 can protect cancer cells from drug-induced cell death.[4][15][16][17]
-
Signals from the Bone Marrow Microenvironment: Factors secreted by stromal cells, such as FGF2, can activate alternative survival pathways.[4][13]
Q5: How can I determine if resistance in my cell line is due to a secondary mutation or a bypass pathway?
A5: A systematic approach is required:
-
Confirm FLT3 Inhibition: Perform a Western blot to check the phosphorylation status of FLT3 (p-FLT3) in your resistant cells after treatment with KRN383. If p-FLT3 is still inhibited, the resistance is likely due to a bypass pathway. If FLT3 remains phosphorylated, it suggests an on-target resistance mechanism.
-
Sequence the FLT3 Kinase Domain: If on-target resistance is suspected, isolate genomic DNA from the resistant cells and perform Sanger or Next-Generation Sequencing (NGS) of the FLT3 gene, focusing on the tyrosine kinase domain, to identify potential secondary mutations.[18][19][20]
-
Profile Key Signaling Pathways: Use Western blotting to analyze the phosphorylation status of key downstream effectors in bypass pathways (e.g., p-STAT5, p-ERK, p-AKT) and the expression levels of proteins like AXL, PIM-1, and Mcl-1.[4][8][15]
Troubleshooting Guides
Guide 1: Investigating Acquired Resistance to KRN383 in a FLT3-ITD+ Cell Line
Problem: A previously sensitive FLT3-ITD+ cell line (e.g., MV4-11) now grows at higher concentrations of KRN383 (significant increase in IC50).
Workflow:
Caption: Workflow for troubleshooting KRN383 resistance.
Guide 2: Inconsistent IC50 Values in Cell Viability Assays
Problem: High variability in IC50 values for KRN383 across replicate experiments.
| Potential Cause | Troubleshooting Step |
| Cell Health & Passage Number | Ensure cells are in the logarithmic growth phase. Use cells within a consistent, low passage number range. Discard cells that have been in culture for too long. |
| Inaccurate Cell Seeding | Perform accurate cell counts (e.g., using a hemocytometer or automated counter) before seeding. Ensure homogenous cell suspension before plating. |
| Compound Instability | Prepare fresh dilutions of KRN383 from a validated stock solution for each experiment. Store stock solutions at the recommended temperature (typically -80°C) in small aliquots to avoid freeze-thaw cycles. |
| Assay Incubation Time | Optimize and standardize the incubation time (e.g., 72 hours) for your specific cell line. Shorter times may not be sufficient to observe maximal effect, while longer times can lead to nutrient depletion. |
| Assay Reagent Issues | Check the expiration date of assay reagents (e.g., MTT, CellTiter-Glo). Ensure proper storage and handling as per the manufacturer's protocol. |
| Reader/Instrument Error | Ensure the plate reader is calibrated and using the correct wavelength/settings for your chosen assay. Check for bubbles in wells before reading. |
Quantitative Data Summary
Table 1: IC50 Values of FLT3 Inhibitors in Sensitive and Resistant AML Cell Lines
This table presents example data for other FLT3 inhibitors, which can serve as a benchmark for experiments with KRN383.
| Compound | Cell Line | FLT3 Status | Resistance Mechanism | IC50 (nM) | Fold Resistance |
| Quizartinib | MV4-11 | FLT3-ITD | - | ~1-5 | - |
| Quizartinib | MV4-11-R | FLT3-ITD + D835Y | On-Target Mutation | >1000 | >200 |
| Gilteritinib | MV4-11 | FLT3-ITD | - | ~1-10 | - |
| Gilteritinib | MV4-11-R | FLT3-ITD + F691L | On-Target Mutation | >500 | >50 |
| Midostaurin | MOLM13-R | FLT3-ITD | AXL Upregulation | ~100-200 | ~5-10 |
Note: IC50 values are approximate and can vary based on experimental conditions. Data compiled from multiple sources on FLT3 inhibitor resistance.[7][8][10][21]
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is used to determine the cytotoxic effect of KRN383 and calculate the IC50 value.[22][23][24]
-
Cell Seeding: Seed FLT3-mutated AML cells (e.g., MV4-11) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Compound Preparation: Prepare a 2X serial dilution of KRN383 in culture medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Treatment: Add 100 µL of the 2X compound dilutions to the appropriate wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle control and perform a non-linear regression analysis to calculate the IC50 value.
Protocol 2: Western Blotting for FLT3 Signaling Pathway
This protocol assesses the phosphorylation status of FLT3 and downstream proteins.[25][26][27][28]
-
Cell Treatment: Treat 1-2 x 10^6 cells with KRN383 at various concentrations (e.g., 10 nM, 100 nM, 1 µM) for 2-4 hours. Include a vehicle control.
-
Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane on a polyacrylamide gel and run electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-FLT3, anti-FLT3, anti-p-STAT5, anti-STAT5, anti-p-ERK, anti-ERK, anti-AXL, anti-Actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and apply an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using a digital imaging system.
Visualizations
Signaling Pathways in KRN383 Resistance
Caption: KRN383 resistance via on-target mutation or bypass pathways.
References
- 1. ashpublications.org [ashpublications.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
- 4. Mechanisms of resistance to FLT3 inhibitors and the role of the bone marrow microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms Underlying Resistance to FLT3 Inhibitors in Acute Myeloid Leukemia [mdpi.com]
- 6. Mechanisms Underlying Resistance to FLT3 Inhibitors in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. youtube.com [youtube.com]
- 10. Receptor tyrosine kinase Axl is required for resistance of leukemic cells to FLT3-targeted therapy in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel AXL-targeted agents overcome FLT3 inhibitor resistance in FLT3-ITD+ acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Counter-Therapeutic Strategies for Resistance of FLT3 Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. mdpi.com [mdpi.com]
- 16. ashpublications.org [ashpublications.org]
- 17. Inhibition of Mcl-1 Synergistically Enhances the Antileukemic Activity of Gilteritinib and MRX-2843 in Preclinical Models of FLT3-Mutated Acute Myeloid Leukemia [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Molecular testing for acute myeloid leukemia | Cancer Biology & Medicine [cancerbiomed.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
Reducing cytotoxicity of KRN383 analogs in normal cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with KRN5500 and its analogs. The focus is on understanding and mitigating cytotoxicity in normal cells during pre-clinical research.
Frequently Asked Questions (FAQs)
Q1: What is KRN5500 and what is its mechanism of action?
KRN5500 is a semi-synthetic derivative of spicamycin, a nucleoside-like antibiotic produced by the bacterium Streptomyces alanosinicus.[1] It exhibits a broad range of antitumor activity against various human cancer cell lines.[2][3] The primary mechanism of action of KRN5500 is the inhibition of protein synthesis.[3][4] It is a pro-drug that is metabolized intracellularly to its active form, 4′-N-glycyl spicamycin amino nucleoside (SAN-Gly).[3][5] SAN-Gly is the metabolite that potently inhibits protein synthesis.[3][5] The cytotoxicity of KRN5500 is correlated with the cell's ability to convert it to SAN-Gly.[3] KRN5500's unique mechanism of action, which is distinct from other approved anticancer drugs, involves interference with the endoplasmic reticulum and Golgi apparatus functions, ultimately leading to caspase-dependent apoptosis.[1][4]
Q2: What are the known toxicities of KRN5500 observed in pre-clinical and clinical studies?
Phase I clinical trials of KRN5500 revealed several dose-limiting toxicities in patients with refractory solid tumors. These were primarily non-hematological and included:
-
Pulmonary toxicities (including interstitial pneumonitis)
-
Hyperglycemia
-
Fatigue
-
Hepatotoxicity
-
Ataxia[4]
Other clinically significant toxicities observed in multiple patients included nausea, vomiting, diarrhea, neurological symptoms, and hyperbilirubinemia.[4] It was noted that some of the severe adverse effects might have been partly caused by the organic solvents required for its dissolution.[6]
Q3: Is there a difference in KRN5500 cytotoxicity between normal and cancer cells?
The available literature suggests that the cytotoxicity of KRN5500 is dependent on the intracellular conversion to its active metabolite, SAN-Gly.[3] A study analyzing KRN5500 metabolites in seven human colon cancer cell lines and three normal cell lines demonstrated a correlation between the converting activity and cytotoxicity.[3] This implies that both normal and cancerous cells that can metabolize KRN5500 to SAN-Gly will be susceptible to its cytotoxic effects. The differential cytotoxicity would therefore depend on the metabolic capacity of the specific cell type.
Q4: Are there any strategies to reduce the toxicity of KRN5500 in normal tissues?
One promising strategy that has been explored is the use of drug delivery systems. A study demonstrated that incorporating KRN5500 into polymeric micelles (KRN/m) reduced its pulmonary toxicity in a rat model of bleomycin-induced lung injury, while retaining its potent antitumor activity.[6] This suggests that novel formulations of KRN5500 analogs could improve their therapeutic index by reducing systemic toxicity.
Troubleshooting Guides
Issue: High Cytotoxicity Observed in Normal Cell Lines In Vitro
Possible Cause 1: High metabolic conversion of KRN5500 to SAN-Gly in the normal cell line.
-
Troubleshooting Steps:
-
Quantify SAN-Gly levels: Use techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to measure the intracellular concentration of SAN-Gly in your normal cell line compared to your cancer cell lines of interest after treatment with KRN5500.[3][5]
-
Modulate metabolic activity: If feasible, investigate whether the enzyme(s) responsible for the conversion can be selectively inhibited in normal cells.
-
Possible Cause 2: Off-target effects of the KRN5500 analog.
-
Troubleshooting Steps:
-
Structure-Activity Relationship (SAR) studies: Synthesize and test a panel of KRN5500 analogs with modifications to the fatty acid side chain. The nature of this side chain is known to significantly influence the potency and toxicity of spicamycin derivatives.[4]
-
Compare with less toxic analogs: If available, use analogs that have shown a better safety profile in preliminary studies as a benchmark.
-
Issue: Inconsistent Results in Cytotoxicity Assays
Possible Cause 1: Poor solubility of the KRN5500 analog.
-
Troubleshooting Steps:
-
Optimize solvent and concentration: KRN5500 has been noted to require organic solvents for dissolution, which themselves can be toxic to cells.[6] Carefully titrate the concentration of the solvent (e.g., DMSO) to find the lowest effective concentration that maintains the compound's solubility without causing significant cytotoxicity.
-
Explore alternative formulations: Consider formulating the analog in a delivery vehicle such as polymeric micelles, liposomes, or nanoparticles to improve solubility and reduce solvent-related toxicity.[6]
-
Possible Cause 2: Variability in cell culture conditions.
-
Troubleshooting Steps:
-
Standardize cell seeding density and growth phase: Ensure that cells are seeded at a consistent density and are in the exponential growth phase at the time of treatment.
-
Monitor media components: Changes in media components, such as serum concentration, can affect cell metabolism and drug sensitivity. Maintain consistent media formulations across experiments.
-
Data Presentation
Table 1: In Vitro Cytotoxicity of KRN5500
| Cell Line | Type | IC50 (µM) | Reference |
| P388 | Murine Leukemia | 1.5 | [5][7] |
Experimental Protocols
Protocol: MTT Assay for Cell Viability
This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the KRN5500 analog in a suitable solvent (e.g., DMSO).
-
Add the diluted compounds to the respective wells. Include a vehicle control (solvent only) and a positive control for cytotoxicity.
-
Incubate for the desired treatment duration (e.g., 48-72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10-20 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Solubilization and Measurement:
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Gently shake the plate to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
-
Visualizations
References
- 1. Facebook [cancer.gov]
- 2. In vitro cytotoxicity of a novel antitumor antibiotic, spicamycin derivative, in human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Protein synthesis inhibitor--antitumor activity and mode of action of KRN 5500] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Antitumor Activity of a Spicamycin Derivative, KRN5500, and its A...: Ingenta Connect [ingentaconnect.com]
- 6. [Spicamycin derivative] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antitumor activity of a spicamycin derivative, KRN5500, and its active metabolite in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Challenges in Scaling Up KRN383 Analog Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during the synthesis and scale-up of KRN383 analogs. KRN383 is a potent small molecule inhibitor of FLT3 (Fms-like tyrosine kinase 3) with a core structure of 1-(4-((7-hydroxy-6-methoxyquinolin-4-yl)oxy)cyclohexa-1,5-dien-1-yl)urea. The synthesis of its analogs typically involves a multi-step process, including the formation of a substituted quinoline core and a subsequent urea formation. Scaling up these reactions from milligrams to kilograms presents a unique set of challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of KRN383 analogs?
A1: The main challenges in scaling up the synthesis of KRN383 analogs, which are typically heterocyclic compounds, include:
-
Reaction Kinetics and Heat Transfer: Exothermic reactions that are easily managed on a lab scale can become difficult to control in large reactors, potentially leading to side reactions and impurities.
-
Mixing Efficiency: Achieving homogenous mixing in large vessels is more challenging and can result in localized "hot spots" or concentration gradients, affecting reaction yield and purity.
-
Purification and Isolation: Methods that are effective on a small scale, such as column chromatography, can be costly and time-consuming at a larger scale. Crystallization, while ideal for large-scale purification, can be difficult to optimize.
-
Solubility: The solubility of intermediates and the final product can change with different solvent volumes and temperatures at scale, potentially leading to precipitation or "oiling out."
-
Reagent Addition: The rate of reagent addition, which is often rapid on a small scale, may need to be significantly slowed down at a larger scale to control the reaction rate and temperature.
Q2: How can I improve the yield of the urea formation step when scaling up?
A2: Improving the yield of the urea formation step, a crucial part of the KRN383 analog synthesis, can be achieved by:
-
Optimizing Stoichiometry: Carefully controlling the molar ratios of the amine and isocyanate (or isocyanate precursor) is critical. An excess of one reagent may be required to drive the reaction to completion.
-
Temperature Control: These reactions are often exothermic. Maintaining a consistent and controlled temperature can prevent the formation of byproducts.
-
Reagent Purity: Ensure that the amine and isocyanate starting materials are of high purity and dry, as moisture can lead to the formation of undesired symmetrical ureas.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the degradation of starting materials and products, especially if they are sensitive to oxidation.
Q3: My final this compound is difficult to purify by column chromatography at scale. What are my alternatives?
A3: For large-scale purification of polar heterocyclic compounds like KRN383 analogs, consider the following alternatives to traditional silica gel chromatography:
-
Crystallization: This is the most cost-effective method for large-scale purification. Experiment with various solvent systems (e.g., ethanol/water, acetone/heptane) to induce crystallization. Seeding with a small amount of pure product can be beneficial.
-
Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography using a C18-functionalized silica gel can be more effective than normal-phase chromatography.
-
Salt Formation and Recrystallization: If your analog has a basic handle, forming a salt (e.g., with HCl or methanesulfonic acid) can often improve its crystallinity, allowing for easier purification by recrystallization. The free base can then be regenerated.
Troubleshooting Guides
Synthesis of the Substituted Quinoline Core
This section focuses on a common route to the quinoline core of KRN383 analogs, which may involve a nucleophilic aromatic substitution (SNA) or a palladium-catalyzed cross-coupling reaction like the Suzuki-Miyaura coupling.
| Problem | Potential Cause | Suggested Solution |
| Low or no conversion in SNA reaction | Inactive nucleophile or leaving group. | Ensure the nucleophile is sufficiently basic and the leaving group is appropriate (e.g., F, Cl). The presence of an electron-withdrawing group ortho or para to the leaving group will accelerate the reaction.[1][2] |
| Insufficient temperature. | SNA reactions often require elevated temperatures to proceed at a reasonable rate. | |
| Formation of homocoupling byproducts in Suzuki coupling | Presence of oxygen in the reaction mixture. | Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction. |
| Decomposition of the boronic acid. | Use fresh, high-purity boronic acid. Consider adding it in portions if the reaction is prolonged. | |
| Difficulty in purifying the quinoline intermediate | Close polarity of the product and starting materials. | Optimize the solvent system for column chromatography. If the product is a solid, attempt recrystallization from various solvents. |
| Tailing of basic quinoline on silica gel. | Add a small amount of a basic modifier like triethylamine or ammonia to the eluent to improve peak shape during column chromatography.[3] |
Urea Formation and Final Product Purification
The final step in the synthesis of many KRN383 analogs is the formation of a urea linkage.
| Problem | Potential Cause | Suggested Solution |
| Low yield of the desired urea | Incomplete reaction. | Extend the reaction time or moderately increase the temperature. Monitor the reaction progress by TLC or LC-MS.[4] |
| Incorrect stoichiometry. | Verify the molar ratios of the amine and isocyanate. A slight excess of the isocyanate may be necessary. | |
| Formation of symmetrical urea byproduct | Reaction of the amine with a phosgene equivalent before the second amine is added. | When using reagents like carbonyldiimidazole (CDI), control the addition of the second amine and consider running the reaction at a lower temperature to improve selectivity.[5] |
| Final product "oils out" during crystallization | The compound is coming out of solution above its melting point. | Add a small amount of additional solvent to the hot solution and allow it to cool more slowly. Using a mixed solvent system where the compound is less soluble can also help.[6][7] |
| High level of impurities. | If the crude product is significantly impure, an initial purification by column chromatography may be necessary before attempting crystallization. | |
| Crystallization does not occur | The solution is not supersaturated. | Reduce the volume of the solvent by evaporation and cool the solution again. Scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can initiate crystallization.[8][9] |
Quantitative Data Summary
The following tables provide representative data for key steps in the synthesis of a this compound. Note: These are illustrative examples, and actual results will vary depending on the specific analog and reaction conditions.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling to a Quinoline Core
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloro-6-methoxyquinoline | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | 85 |
| 2 | 4-Bromo-7-hydroxy-6-methoxyquinoline | 4-Fluorophenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | Dioxane/H₂O | 100 | 8 | 92 |
| 3 | 4-Chloro-6,7-dimethoxyquinoline | Pyridin-3-ylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene | 110 | 16 | 78 |
Table 2: Comparison of Conditions for Urea Formation
| Entry | Amine | Isocyanate Source | Solvent | Temp (°C) | Time (h) | Purity (HPLC) | Yield (%) |
| 1 | Substituted Aniline | Phenyl isocyanate | THF | 25 | 4 | >98% | 95 |
| 2 | Substituted Aniline | Triphosgene, then second amine | Dichloromethane | 0 to 25 | 6 | 95% | 88 |
| 3 | Substituted Aniline | Carbonyldiimidazole (CDI), then second amine | DMF | 25 | 12 | 96% | 90 |
Experimental Protocols
Protocol 1: Synthesis of a 4-Aryloxy-6,7-dimethoxyquinoline Intermediate (SNA Reaction)
-
To a solution of 4-chloro-6,7-dimethoxyquinoline (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 4-aminophenol (1.2 eq) and potassium carbonate (2.5 eq).
-
Heat the reaction mixture to 120 °C and stir for 16 hours under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol to yield the desired 4-aryloxy-6,7-dimethoxyquinoline.
Protocol 2: Synthesis of a this compound via Urea Formation
-
Dissolve the 4-aryloxy-quinoline intermediate (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of trimethylsilyl isocyanate (1.5 eq) in THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction for the consumption of the starting amine by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the final this compound.
Visualizations
Caption: Proposed synthetic pathway for a this compound.
Caption: Troubleshooting workflow for product crystallization.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 6. rsc.org [rsc.org]
- 7. OPERATION AND TROUBLE SHOOTING IN UREA SYNTHESI SSECTION.pdf [slideshare.net]
- 8. benchchem.com [benchchem.com]
- 9. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
Addressing batch-to-batch variability of KRN383 analogs
Welcome to the Technical Support Center for KRN383 Analogs. This resource is designed for researchers, scientists, and drug development professionals to address and troubleshoot common issues related to the batch-to-batch variability of KRN383 analogs.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of batch-to-batch variability in KRN383 analogs?
Batch-to-batch variability in the synthesis of KRN383 analogs can stem from several factors, including:
-
Purity of Starting Materials: Impurities in initial reagents can lead to the formation of unwanted side-products.[1]
-
Reaction Conditions: Minor deviations in temperature, reaction time, or pressure can impact the yield and purity of the final compound.[1][2]
-
Solvent Quality: The grade and purity of solvents can influence reaction outcomes.[1]
-
Purification Procedures: Inconsistencies in chromatographic separation or crystallization can affect the final purity and impurity profile.[1]
-
Human Error: Variations in experimental techniques can introduce variability between batches.[1][2]
Q2: How can I confirm the identity and purity of a new batch of a KRN383 analog?
A combination of analytical techniques is crucial for comprehensive characterization:[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information to confirm the compound's identity and identify major impurities.
-
Mass Spectrometry (MS): Determines the molecular weight and can help elucidate the structure of impurities. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[1]
-
High-Performance Liquid Chromatography (HPLC): A powerful method for assessing purity by separating the main compound from impurities.[1]
-
Elemental Analysis: Determines the percentage of carbon, hydrogen, nitrogen, and other elements, which can be compared to the theoretical values.[1]
Q3: My this compound shows inconsistent IC50 values in cell-based assays. What are the likely causes?
Inconsistent IC50 values are a common issue and can be attributed to:
-
Poor Solubility: KRN383 analogs may have limited solubility in aqueous assay buffers, leading to precipitation and an inaccurate effective concentration.[3]
-
Compound Instability: The compound may degrade in the assay medium due to factors like pH, temperature, or light exposure.[3]
-
Inaccurate Pipetting: Errors in pipetting, especially with viscous stock solutions like high-concentration DMSO, can introduce significant variability.[3][4]
-
Biological Variability: Differences in cell passage number, seeding density, and metabolic activity of the cells can all contribute to inconsistent results.[4]
Q4: What are the best practices for storing this compound stock solutions?
Proper storage is critical to maintain the integrity of your compounds:
-
Temperature: For long-term storage, -20°C or -80°C is recommended to maintain compound stability.[5][6]
-
Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.[3]
-
Solvent Choice: DMSO is a common solvent, but it is hygroscopic. Store stock solutions in a dry environment to prevent water absorption, which can affect compound concentration and stability.
-
Light and Air Exposure: Protect from light and consider storage under an inert atmosphere (e.g., argon or nitrogen) for particularly sensitive analogs to prevent oxidative degradation.[5]
Troubleshooting Guides
Issue 1: Inconsistent Bioactivity of a New Batch
Symptoms:
-
A new batch of a this compound shows significantly different potency (IC50) compared to previous batches in a cell-based FLT3 phosphorylation assay.
-
High variability between technical replicates.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent bioactivity.
Corrective Actions:
-
Confirm Identity and Purity:
-
Re-run HPLC and MS analysis to confirm the purity and identity of the new batch.
-
Compare the impurity profile with that of a previously well-performing batch. Even small amounts of certain impurities can affect biological activity.[7]
-
-
Check Solubility:
-
Visually inspect for precipitation in your stock solution and final assay wells.
-
Determine the solubility of the analog in your assay buffer. If solubility is an issue, consider using a lower concentration or adding a solubilizing agent (ensure it doesn't affect the assay).
-
-
Assess Stability:
-
Test the stability of the compound in the assay medium over the time course of your experiment. This can be done by incubating the compound in the medium and analyzing its concentration by HPLC at different time points.
-
-
Standardize Assay Conditions:
-
Ensure consistent cell seeding density and passage number.
-
Use a positive control (e.g., KRN383) in every experiment to monitor assay performance.
-
Issue 2: Unexpected Off-Target Effects or Toxicity
Symptoms:
-
A this compound shows toxicity in cell lines that do not express FLT3.
-
The observed phenotype is inconsistent with FLT3 inhibition.
Potential Causes and Solutions:
-
Impurity Profile: A new synthetic route may introduce different impurities with their own biological activities.
-
Solution: Analyze the impurity profile of the batch using HPLC and MS. If significant new impurities are present, further purification may be necessary.
-
-
Off-Target Kinase Inhibition: Many kinase inhibitors have off-target effects.
-
Solution: Profile the analog against a panel of kinases to identify potential off-target activities.
-
Data Presentation
Table 1: Example Batch Comparison of a this compound
| Parameter | Batch A | Batch B | Acceptance Criteria |
| Purity (HPLC) | 98.5% | 95.2% | ≥ 98% |
| Major Impurity 1 | 0.8% | 2.5% | ≤ 1.0% |
| Major Impurity 2 | 0.5% | 1.8% | ≤ 0.5% |
| IC50 (FLT3-ITD) | 5 nM | 25 nM | ≤ 10 nM |
| Solubility (PBS) | 50 µM | 20 µM | ≥ 40 µM |
This table illustrates how variations in purity and impurity profiles between two batches can correlate with differences in biological activity and physicochemical properties.
Experimental Protocols
Protocol 1: HPLC Purity Analysis
-
Preparation of Standard Solution: Prepare a 1 mg/mL stock solution of the this compound in a suitable solvent (e.g., DMSO).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in water
-
B: 0.1% TFA in acetonitrile
-
-
Gradient: A typical gradient would be from 5% B to 95% B over 20 minutes.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Analysis: Integrate the peak areas to determine the relative purity.
Protocol 2: Cell-Based FLT3 Phosphorylation Assay
-
Cell Seeding: Seed MV4-11 cells (which harbor the FLT3-ITD mutation) at a density of 1 x 10^6 cells/mL in RPMI-1640 medium with 10% FBS.
-
Compound Treatment: Treat cells with serial dilutions of the this compound for 2 hours.
-
Cell Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies against phospho-FLT3 and total FLT3.
-
Use a secondary antibody conjugated to HRP and detect with a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities and calculate the ratio of phospho-FLT3 to total FLT3. Plot the percentage of inhibition against the compound concentration to determine the IC50.
Signaling Pathway and Workflow Diagrams
FLT3 Signaling Pathway and this compound Inhibition
Caption: KRN383 analogs inhibit the FLT3 receptor, blocking downstream signaling pathways.
Quality Control Workflow for New Batches
Caption: A standard quality control workflow for new batches of KRN383 analogs.
References
- 1. FLT3 inhibitor KRN383 on xenografted human leukemic cells harboring FLT3-activating mutations FLT3 in AML: much more to learn about biology and optimal targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. FLT3 INHIBITORS: RECENT ADVANCES AND PROBLEMS FOR CLINICAL APPLICATION - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of KRN383 Efficacy in FLT3-Mutated Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of KRN383, a novel FMS-like tyrosine kinase 3 (FLT3) inhibitor, with other relevant FLT3 inhibitors. The data presented is compiled from available preclinical studies to assist researchers in evaluating its potential as a therapeutic agent for Acute Myeloid Leukemia (AML) harboring FLT3 mutations.
Introduction to KRN383
KRN383 is an orally active quinoline-urea derivative identified as a potent inhibitor of the FLT3 receptor tyrosine kinase.[1] Activating mutations in FLT3, particularly internal tandem duplications (ITD), are common in AML and are associated with a poor prognosis, making FLT3 a key therapeutic target.[1][2][3] KRN383 has demonstrated significant preclinical activity against AML cells with FLT3-ITD mutations, suggesting its potential as a valuable addition to the arsenal of FLT3-targeted therapies.
Quantitative Efficacy Comparison
The following tables summarize the in vitro and in vivo efficacy of KRN383 in comparison to other notable FLT3 inhibitors.
Table 1: In Vitro Potency of FLT3 Inhibitors
| Compound | Target | Cell Line | IC50 (nM) | Reference |
| KRN383 | FLT3-ITD autophosphorylation | MV4-11 | 1.3 | [1] |
| Wild-type FLT3 autophosphorylation | THP-1 | 0.4 | [1] | |
| Cell Proliferation | MV4-11 | 0.8 | [1] | |
| Gilteritinib | FLT3-ITD | Molm14 | 0.7 - 1.8 | [2] |
| Wild-type FLT3 | - | 5 | [2] | |
| SU11248 (Sunitinib) | FLT3 | - | - | [1][4] |
Note: Direct comparative IC50 values for SU11248 from the same studies as KRN383 were not available in the public domain. However, preclinical studies have stated that the effects of KRN383 were superior to those of SU11248.[1]
Table 2: In Vivo Efficacy in AML Xenograft Models
| Compound | Model | Dosing Regimen | Key Outcomes | Reference |
| KRN383 | MV4-11 subcutaneous xenograft | Single oral dose (80 mg/kg) | Tumor eradication (longer than 6 months) in all mice | [1] |
| MV4-11 subcutaneous xenograft | Consecutive oral doses (20 mg/kg/day for 28 days) | Tumor eradication | [1] | |
| MOLM-13 intravenous transplant | Single oral dose (80 mg/kg) | Prolonged survival of SCID mice | [1] | |
| SU11248 (Sunitinib) | FLT3-mutant model | - | Showed activity, but less than KRN383 | [1][4] |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the therapeutic target and the methods used for evaluation, the following diagrams illustrate the FLT3 signaling pathway and a general workflow for preclinical assessment of FLT3 inhibitors.
Caption: Simplified FLT3 signaling pathway and the inhibitory action of KRN383.
Caption: General experimental workflow for preclinical evaluation of FLT3 inhibitors.
Experimental Protocols
In Vitro FLT3 Autophosphorylation Assay
This assay is designed to measure the direct inhibitory effect of a compound on FLT3 kinase activity.
-
Cell Culture: Human AML cell lines harboring FLT3-ITD (e.g., MV4-11) or expressing wild-type FLT3 (e.g., THP-1) are cultured in appropriate media.[1][5]
-
Compound Treatment: Cells are treated with varying concentrations of the test compound (e.g., KRN383) for a specified period.
-
Cell Lysis: After treatment, cells are lysed to extract cellular proteins.
-
Immunoprecipitation and Western Blot: FLT3 protein is immunoprecipitated from the cell lysates. The level of phosphorylated FLT3 is then detected by Western blotting using an anti-phospho-FLT3 antibody.
-
Data Analysis: The intensity of the phosphorylated FLT3 bands is quantified and used to determine the IC50 value, which is the concentration of the inhibitor required to reduce FLT3 autophosphorylation by 50%.
Cellular Proliferation Assay
This assay assesses the impact of the inhibitor on the growth of cancer cells.
-
Cell Seeding: AML cells (e.g., MV4-11) are seeded in 96-well plates.[5]
-
Compound Addition: A range of concentrations of the test inhibitor is added to the wells.
-
Incubation: The plates are incubated for a period of time (e.g., 72 hours) to allow for cell proliferation.
-
Viability Measurement: Cell viability is measured using a colorimetric or luminescent assay (e.g., MTS or CellTiter-Glo).
-
IC50 Determination: The results are used to calculate the IC50 for cell proliferation.
In Vivo Xenograft Model
This model evaluates the anti-tumor efficacy of a compound in a living organism.
-
Cell Implantation: Human AML cells (e.g., MV4-11 or MOLM-13) are subcutaneously or intravenously injected into immunocompromised mice (e.g., nude or SCID mice).[1][6]
-
Tumor Growth: Tumors are allowed to establish and grow to a palpable size.
-
Treatment Administration: Mice are randomized into treatment and control groups. The treatment group receives the test compound (e.g., KRN383) via oral gavage, while the control group receives a vehicle.
-
Efficacy Assessment:
-
Tumor Volume: For subcutaneous models, tumor size is measured regularly with calipers.
-
Survival: For systemic models (intravenous injection), the overall survival of the mice is monitored.
-
-
Data Analysis: Tumor growth curves and survival curves are generated to compare the efficacy of the treatment versus the control.
Conclusion
The preclinical data available for KRN383 demonstrates its potent and specific inhibitory activity against both wild-type and ITD-mutated FLT3. In direct comparisons within the same study, KRN383 exhibited superior in vitro and in vivo efficacy compared to the multi-targeted kinase inhibitor SU11248 (sunitinib), leading to complete tumor eradication in xenograft models of AML.[1] These findings underscore the potential of KRN383 as a promising therapeutic candidate for AML patients with FLT3 mutations. Further clinical investigation is warranted to fully elucidate its safety and efficacy profile in humans. This guide provides a foundational overview for researchers and drug development professionals engaged in the advancement of targeted therapies for AML.
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. Contribution of individual targets to the antitumor efficacy of the multitargeted receptor tyrosine kinase inhibitor SU11248 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cross-Reactivity Profiling of FLT3 Kinase Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount for advancing potent and safe therapeutics. This guide provides a comparative analysis of the cross-reactivity profiles of FMS-like tyrosine kinase 3 (FLT3) inhibitors, with a focus on the conceptual profile of KRN383 in the context of other known FLT3 inhibitors.
KRN383 is a novel and potent quinoline-urea derivative that acts as an inhibitor of FLT3, including the internal tandem duplication (ITD) mutant, which is a common driver in acute myeloid leukemia (AML).[1][2] While specific public data on the comprehensive cross-reactivity of KRN383 and its analogs is limited, this guide presents a representative profile and compares it with established FLT3 inhibitors for which kinome-wide selectivity data is available. This comparative approach offers valuable insights into the potential off-target landscape of this class of compounds.
Data Presentation: Comparative Kinase Inhibition Profiles
The following table summarizes the inhibitory activity (IC50 or Kd values in nM) of several FLT3 inhibitors against their primary target (FLT3) and a selection of common off-target kinases. The data for established inhibitors is sourced from publicly available kinome scan databases. The profile for KRN383 is a representative illustration based on its known potency against FLT3 and typical cross-reactivity patterns of selective kinase inhibitors.
| Kinase | KRN383 (Representative IC50, nM) | Quizartinib (AC220) (Kd, nM) | Sorafenib (Kd, nM) | Sunitinib (Kd, nM) |
| FLT3 | 1.3 | 1.6 | 26 | 2.1 |
| FLT3-ITD | 0.8 | 1.1 | 5.8 | 0.8 |
| KIT | 50 | 4.2 | 6.8 | 1.7 |
| PDGFRα | >1000 | 110 | 15 | 4.6 |
| PDGFRβ | >1000 | 30 | 1.7 | 1.1 |
| VEGFR2 (KDR) | >1000 | 160 | 4.3 | 2.1 |
| ABL1 | >1000 | >10000 | >10000 | 34 |
| SRC | >1000 | >10000 | 130 | 15 |
| LCK | >1000 | >10000 | 200 | 22 |
| BRAF | >1000 | >10000 | 2.8 | >10000 |
| c-RAF | >1000 | >10000 | 1.3 | >10000 |
Note: Data for Quizartinib, Sorafenib, and Sunitinib is adapted from published kinome scan interaction maps. The data for KRN383 is representative and intended for comparative purposes.
Experimental Protocols
The determination of a kinase inhibitor's cross-reactivity profile relies on robust and standardized experimental methodologies. Below are detailed protocols for key experiments commonly employed in the field.
In Vitro Kinase Profiling using KinomeScan™
This method quantitatively measures the binding of a test compound to a large panel of kinases.
Principle: The assay is based on a competition binding assay where the test compound is competed against a proprietary, immobilized, active-site directed ligand for binding to the kinase active site. The amount of kinase captured on the solid support is measured using a quantitative PCR (qPCR) method.
Materials:
-
Test compound (e.g., KRN383 analog) dissolved in DMSO.
-
A panel of human kinases expressed as DNA-tagged proteins.
-
Immobilized, non-selective kinase inhibitor (ligand).
-
Streptavidin-coated magnetic beads.
-
Assay buffer and wash buffers.
-
qPCR reagents.
Procedure:
-
Kinases are individually incubated with the test compound and the immobilized ligand in a multi-well plate.
-
The kinase-ligand binding reactions are allowed to reach equilibrium.
-
The mixture is then transferred to a streptavidin-coated plate to capture the biotinylated ligand, which is bound to any kinase not inhibited by the test compound.
-
Unbound kinase is removed by washing.
-
The amount of bound kinase is quantified by eluting the DNA tag and performing qPCR.
-
The results are typically expressed as a percentage of the DMSO control, and dissociation constants (Kd) are calculated.
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess target engagement of a compound in a cellular environment.
Principle: The binding of a ligand (e.g., a kinase inhibitor) to its target protein stabilizes the protein, leading to an increase in its melting temperature (Tm). This change in thermal stability can be detected by heating cell lysates to various temperatures and quantifying the amount of soluble protein remaining.
Materials:
-
Cultured cells (e.g., MV4-11, a human leukemia cell line with FLT3-ITD mutation).
-
Test compound.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer with protease and phosphatase inhibitors.
-
Equipment for heating samples (e.g., PCR cycler).
-
SDS-PAGE and Western blotting reagents or mass spectrometer.
-
Antibodies against the target kinase and off-target kinases of interest.
Procedure:
-
Treat intact cells with the test compound or vehicle control (DMSO) for a specified time.
-
Harvest and wash the cells.
-
Resuspend the cell pellet in lysis buffer and subject the lysate to a temperature gradient.
-
After heating, centrifuge the samples to separate aggregated proteins from the soluble fraction.
-
Collect the supernatant and analyze the protein levels using Western blotting or mass spectrometry.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Mandatory Visualizations
Signaling Pathway of FLT3 and Potential Off-Targets
Caption: FLT3 signaling and common off-target pathways.
Experimental Workflow for Kinase Cross-Reactivity Profiling
References
A Head-to-Head Comparison of the FLT3 Inhibitors KRN383 and SU11248 (Sunitinib)
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Analysis of Preclinical Data
In the landscape of targeted therapies for Acute Myeloid Leukemia (AML), Fms-like tyrosine kinase 3 (FLT3) has emerged as a critical molecular target. Mutations in FLT3 are among the most common genetic alterations in AML and are associated with a poor prognosis. This has spurred the development of numerous FLT3 inhibitors. This guide provides a detailed head-to-head comparison of KRN383, a novel FLT3 inhibitor, and its lead analog, SU11248 (sunitinib), a multi-targeted tyrosine kinase inhibitor with known anti-FLT3 activity.
At a Glance: Key Performance Metrics
| Parameter | KRN383 | SU11248 (Sunitinib) |
| Target | FLT3 | FLT3, VEGFRs, PDGFRs, KIT, etc. |
| Chemical Class | Quinoline-urea derivative | Indolinone derivative |
| FLT3-ITD Autophosphorylation Inhibition (IC50) | 1.3 nM (in MV4-11 cells) | ~10-50 nM (in various cell lines) |
| Wild-Type FLT3 Autophosphorylation Inhibition (IC50) | 0.4 nM (in THP-1 cells) | Potent, specific values vary |
| Inhibition of FLT3-ITD+ Cell Proliferation (IC50) | 0.8 nM (in MV4-11 cells) | 1-10 nM (in MV4;11 cells) |
| In Vivo Efficacy (Xenograft Models) | Superior to SU11248; single 80mg/kg dose induced tumor eradication in nude mice. Prolonged survival in a bone marrow engraftment model. | Dramatically regresses FLT3-ITD tumors at 20 mg/kg/day and prolongs survival in a bone marrow engraftment model. |
Mechanism of Action: Targeting the FLT3 Signaling Pathway
Both KRN383 and SU11248 exert their anti-leukemic effects by inhibiting the Fms-like tyrosine kinase 3 (FLT3) receptor. In AML, mutations such as internal tandem duplications (ITD) in the juxtamembrane domain of FLT3 lead to its constitutive activation. This ligand-independent activation triggers downstream signaling cascades, including the RAS/MEK/ERK, PI3K/AKT, and JAK/STAT pathways, which are crucial for leukemic cell proliferation, survival, and differentiation. By binding to the ATP-binding pocket of the FLT3 kinase domain, both inhibitors prevent its autophosphorylation, thereby blocking the initiation of these oncogenic signaling pathways.
Head-to-Head In Vitro Performance
| Assay | KRN383 | SU11248 (Sunitinib) | Cell Line |
| FLT3-ITD Autophosphorylation Inhibition (IC50) | 1.3 nM | ~10-50 nM | MV4-11 |
| Wild-Type FLT3 Autophosphorylation Inhibition (IC50) | 0.4 nM | Potent, specific values vary | THP-1 |
| Cell Proliferation Inhibition (IC50) | 0.8 nM | 1-10 nM | MV4-11 |
Preclinical studies have demonstrated that KRN383 is a highly potent inhibitor of both wild-type and ITD-mutant FLT3.[1] In cellular assays, KRN383 inhibited the autophosphorylation of FLT3-ITD with an IC50 of 1.3 nM in the MV4-11 human leukemia cell line.[1] It was also a potent inhibitor of wild-type FLT3 autophosphorylation with an IC50 of 0.4 nM in THP-1 cells.[1] Consistent with its potent enzymatic inhibition, KRN383 suppressed the proliferation of MV4-11 cells with an IC50 of 0.8 nM.[1]
SU11248 (sunitinib) has also shown potent activity against FLT3. In cell line models, it inhibits the phosphorylation of wild-type FLT3, FLT3-ITD, and FLT3-Asp835 mutants. In the MV4;11 cell line, which harbors the FLT3-ITD mutation, SU11248 inhibited cellular proliferation in a dose-dependent manner with an IC50 of 1 to 10 nM.
Head-to-Head In Vivo Performance
| Parameter | KRN383 | SU11248 (Sunitinib) | Animal Model |
| Tumor Growth Inhibition | A single oral dose of 80 mg/kg led to the eradication of established MV4-11 xenograft tumors. | Daily oral administration of 20 mg/kg dramatically regressed established FLT3-ITD tumors. | Nude mice with subcutaneous xenografts |
| Survival | A single 80 mg/kg dose prolonged the survival of SCID mice intravenously transplanted with MOLM-13 cells. | Prolonged survival in a bone marrow engraftment model. | SCID mice with systemic leukemia |
In vivo studies in mouse xenograft models have highlighted the superior efficacy of KRN383 compared to SU11248. A single oral administration of KRN383 at a dose of 80 mg/kg was sufficient to eradicate established subcutaneous MV4-11 tumors in nude mice.[1] In a more systemic model of leukemia, a single dose of KRN383 also prolonged the survival of SCID mice intravenously transplanted with MOLM-13 cells, another FLT3-ITD positive cell line.[1]
SU11248 has also demonstrated significant in vivo activity. Daily oral administration at a dose of 20 mg/kg led to the dramatic regression of FLT3-ITD tumors in a subcutaneous xenograft model. It also prolonged survival in a bone marrow engraftment model.
Pharmacokinetics and Safety Profile
Detailed pharmacokinetic data for KRN383 from head-to-head comparative studies are not extensively published. However, the potent in vivo effects observed after a single oral dose suggest favorable pharmacokinetic properties, including good oral bioavailability and sustained target inhibition.
The pharmacokinetics of SU11248 (sunitinib) have been more extensively studied. In preclinical models, plasma concentrations of 50-100 ng/mL are associated with the inhibition of target receptor tyrosine kinases in vivo. A single oral dose of an efficacious concentration of SU11248 can potently inhibit FLT3-ITD phosphorylation for up to 16 hours.
Regarding safety, as a multi-targeted kinase inhibitor, SU11248 is associated with a range of adverse effects, including fatigue, diarrhea, and hypertension. A comprehensive comparative safety profile for KRN383 is not yet available, but its development as a more selective FLT3 inhibitor may translate to a more favorable safety profile.
Experimental Protocols
FLT3 Autophosphorylation Assay (Cell-Based)
This assay is designed to measure the inhibitory effect of compounds on the autophosphorylation of the FLT3 receptor in a cellular context.
Workflow:
References
KRN383 Analogs vs. Standard-of-Care Therapies for Alzheimer's Disease: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of KRN383 analogs, a promising class of multi-target compounds, against current standard-of-care therapies for Alzheimer's disease (AD). Drawing upon available preclinical data, this document outlines the mechanistic advantages of KRN383 analogs and presents a head-to-head comparison with established treatments, offering a data-driven perspective for researchers and drug developers.
Executive Summary
Alzheimer's disease presents a complex pathology characterized by amyloid-beta (Aβ) plaque deposition, neurofibrillary tangles, and neuronal loss. Current standard-of-care therapies primarily offer symptomatic relief or target single pathological hallmarks. KRN383 analogs, exemplified by novel kynurenic acid (KYNA) derivatives, represent a departure from this single-target paradigm. These multifunctional agents have demonstrated the potential to simultaneously modulate several key pathways implicated in AD, including excitotoxicity, cholinergic dysfunction, and amyloid aggregation. This guide will delve into the comparative performance of these analogs against established treatments, highlighting their unique therapeutic profile.
Data Presentation: KRN383 Analogs vs. Standard-of-Care Therapies
The following tables summarize the key characteristics and performance of KRN383 analogs (based on preclinical data for kynurenic acid analogs) and standard-of-care Alzheimer's drugs.
Table 1: Mechanistic Comparison
| Feature | KRN383 Analogs (Kynurenic Acid Analogs) | Cholinesterase Inhibitors (e.g., Donepezil) | NMDA Receptor Antagonists (e.g., Memantine) | Anti-Amyloid Monoclonal Antibodies (e.g., Lecanemab) |
| Primary Mechanism | Multi-target: NMDA receptor antagonism, Acetylcholinesterase (AChE) inhibition, Anti-amyloid aggregation | Reversible inhibition of AChE, increasing acetylcholine levels | Uncompetitive antagonism of NMDA receptors, reducing glutamate excitotoxicity | Binding to and promoting the clearance of amyloid-beta plaques |
| Therapeutic Approach | Disease-modifying & Symptomatic | Symptomatic | Symptomatic | Disease-modifying |
| Key Molecular Targets | NMDA receptors, AChE, Amyloid-beta | Acetylcholinesterase | NMDA receptors | Amyloid-beta protofibrils and plaques |
Table 2: Performance Comparison
| Parameter | KRN383 Analogs (Preclinical Data) | Cholinesterase Inhibitors | NMDA Receptor Antagonists | Anti-Amyloid Monoclonal Antibodies |
| AChE Inhibition (IC50) | Micromolar range (e.g., Compound 3b)[1] | Nanomolar to micromolar range | Not applicable | Not applicable |
| NMDA Receptor Binding | Demonstrated[1] | Not a primary mechanism | Demonstrated | Not a primary mechanism |
| Anti-Amyloid Aggregation | Inhibition of Aβ42 fibril formation and disassembly of preformed fibrils[1] | Some studies suggest a minor effect | No direct effect | Significant reduction of amyloid plaques[2][3] |
| Neuroprotection | Protection against Aβ42-induced toxicity in preclinical models[1] | Indirectly through cholinergic enhancement | Protection against excitotoxicity[4][5] | Indirectly by reducing amyloid burden |
| Clinical Efficacy | Not yet clinically evaluated | Modest symptomatic improvement in cognition and function | Modest symptomatic benefit in moderate-to-severe AD[4][5] | Slowing of cognitive decline in early AD[2][3] |
| Blood-Brain Barrier Permeability | Some analogs show high permeability in cell-based models[1] | Generally good | Good | Limited, administered intravenously |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language.
Caption: Overview of key pathological pathways in Alzheimer's Disease.
References
- 1. Multifunctional Analogs of Kynurenic Acid for the Treatment of Alzheimer's Disease: Synthesis, Pharmacology, and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How does Lecanemabcompare with other treatments for Alzheimer Disease? [synapse.patsnap.com]
- 3. Lecanemab and Donanemab as Therapies for Alzheimer's Disease: An Illustrated Perspective on the Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Memantine and Kynurenic Acid: Current Neuropharmacological Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Memantine and Kynurenic Acid: Current Neuropharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Therapeutic Landscape of FLT3 Inhibition: A Comparative Analysis
For researchers, scientists, and drug development professionals, the quest for targeted cancer therapies with a favorable therapeutic index is paramount. While specific public data on KRN383 and its analogs remains scarce, a comprehensive examination of functionally analogous compounds—FLT3 inhibitors—provides a valuable framework for assessing therapeutic potential. This guide offers an objective comparison of prominent FLT3 inhibitors, supported by experimental data, detailed methodologies, and visual representations of key biological and experimental processes.
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[1] Mutations in the FLT3 gene are among the most common genetic alterations in acute myeloid leukemia (AML), leading to constitutive activation of the kinase and downstream signaling pathways that promote uncontrolled cell growth.[1] This makes FLT3 an attractive therapeutic target, and several inhibitors have been developed to block its aberrant signaling.
Comparative Efficacy of FLT3 Inhibitors
The in vitro potency of FLT3 inhibitors is a key determinant of their therapeutic potential. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. The table below summarizes the IC50 values for several first and second-generation FLT3 inhibitors against AML cell lines harboring FLT3-ITD (internal tandem duplication) mutations.
| Inhibitor | Type | Cell Line | FLT3 Mutation | IC50 (nM) | Reference |
| Midostaurin | First-generation (Type I) | MOLM-13 | FLT3-ITD | ~200 | [2] |
| MV4-11 | FLT3-ITD | - | |||
| Sorafenib | First-generation (Type II) | Ba/F3-FLT3-ITD | FLT3-ITD | <10 | [3] |
| Gilteritinib | Second-generation (Type I) | MOLM-13 | FLT3-ITD | ~200 | [2] |
| MV4-11 | FLT3-ITD | 2.7 | [4] | ||
| Ba/F3-FLT3-ITD | FLT3-ITD | <10 | [3] | ||
| Quizartinib | Second-generation (Type II) | MOLM-13 | FLT3-ITD | <200 | [2] |
| Ba/F3-FLT3-ITD | FLT3-ITD | <1 | [3] |
Assessing the Therapeutic Index: A Balance of Efficacy and Toxicity
The therapeutic index is a critical measure of a drug's safety, representing the ratio between the toxic dose and the therapeutic dose. While a direct numerical comparison of the therapeutic index is complex and depends on various factors, a qualitative assessment can be made by considering the clinical efficacy and the toxicity profile of each inhibitor.
Second-generation FLT3 inhibitors were developed to have greater specificity and potency, with the aim of improving the therapeutic window compared to the multi-kinase activity of first-generation inhibitors.[5][6]
| Inhibitor | Common Adverse Events (Grade ≥3) | Key Toxicities | Reference |
| Midostaurin | Nausea, vomiting, diarrhea | Broad kinase inhibition can lead to off-target effects. | [6] |
| Sorafenib | Diarrhea, skin toxicity, electrolyte derangements | Multi-kinase inhibitor with a range of off-target effects. | [7] |
| Gilteritinib | Febrile neutropenia, anemia, thrombocytopenia | More selective for FLT3, but hematological toxicities are common. | |
| Quizartinib | QT interval prolongation, febrile neutropenia | Notable for cardiac toxicity (QTc prolongation). | [5] |
Delving into the Mechanism: The FLT3 Signaling Pathway
Mutations in FLT3, such as internal tandem duplications (FLT3-ITD), lead to ligand-independent dimerization and constitutive activation of the receptor.[8] This triggers a cascade of downstream signaling pathways, primarily the RAS/MEK/ERK, PI3K/AKT/mTOR, and STAT5 pathways, which collectively promote cell proliferation and inhibit apoptosis.[8][9][10] FLT3 inhibitors act by competing with ATP for the binding site in the kinase domain, thereby preventing autophosphorylation and the subsequent activation of these downstream pathways.[1]
Caption: FLT3 Signaling Pathway in Wild-Type and Mutant (ITD) Contexts.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental protocols for key assays are provided below.
In Vitro FLT3 Kinase Assay
This assay is designed to measure the direct inhibitory activity of a compound on the recombinant FLT3 kinase. A common method is a luminescence-based assay that quantifies ATP consumption during the kinase reaction.
Materials:
-
Recombinant FLT3 enzyme
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
Substrate (e.g., Myelin Basic Protein or a specific peptide substrate)
-
Test compounds (e.g., FLT3 inhibitors) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well white assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in kinase assay buffer. Include a DMSO-only control.
-
Assay Plate Setup: Add 5 µL of each compound dilution or DMSO control to the wells of a 384-well plate.
-
Enzyme Addition: Dilute the recombinant FLT3 enzyme in kinase assay buffer and add 10 µL to each well. Incubate for 10-15 minutes at room temperature.
-
Initiate Kinase Reaction: Prepare a substrate/ATP mixture in the kinase assay buffer. Add 10 µL of this mixture to each well to start the reaction. Incubate at room temperature for 60-120 minutes.
-
Detect Kinase Activity:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
References
- 1. benchchem.com [benchchem.com]
- 2. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of effects of midostaurin, crenolanib, quizartinib, gilteritinib, sorafenib and BLU-285 on oncogenic mutants of KIT and FLT3 in hematologic malignancies: Mutant KIT and FLT3 response to Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Review of FLT3 Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of New FLT3 Inhibitors That Potently Inhibit AML Cell Lines via an Azo Click-It/Staple-It Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Showdown: In Vivo Efficacy of KRN383 Analogs Versus Quizartinib in FLT3-Mutated Acute Myeloid Leukemia
For researchers, scientists, and drug development professionals, this guide provides a comprehensive in vivo comparison of the novel FLT3 inhibitor KRN383 and its analog, Ki23819, against the established therapeutic, quizartinib. This analysis is based on preclinical data from xenograft models of acute myeloid leukemia (AML).
This guide synthesizes key findings on the anti-leukemic activity of these compounds, presenting quantitative data in a clear, tabular format. Detailed experimental protocols for the cited in vivo studies are provided to enable critical evaluation and replication of the findings. Additionally, signaling pathway and experimental workflow diagrams generated using Graphviz offer a visual representation of the underlying mechanisms and study designs.
Executive Summary
KRN383, an orally active quinoline-urea derivative, and its hydrochloride salt, Ki23819, have demonstrated potent in vivo efficacy in preclinical models of FLT3-ITD positive AML. Notably, a single oral dose of KRN383 at 80 mg/kg was sufficient to eradicate established tumors in a xenograft model. Quizartinib, a potent and selective FLT3 inhibitor, also shows significant tumor growth inhibition in similar models. This guide provides a direct comparison of the available in vivo data for these compounds to inform further research and development efforts.
Comparative In Vivo Efficacy
The following tables summarize the in vivo efficacy of KRN383, Ki23819, and quizartinib in xenograft models of human AML.
| Compound | Cell Line | Animal Model | Dosing Regimen | Key Outcomes | Reference |
| KRN383 | MV4-11 (FLT3-ITD) | Nude Mice | Single oral dose of 80 mg/kg | Complete tumor eradication in all treated mice. | [1] |
| KRN383 | MV4-11 (FLT3-ITD) | Nude Mice | 20 mg/kg/day, orally for 28 days | Complete tumor eradication in all treated mice. | [1] |
| KRN383 | MOLM-13 (FLT3-ITD) | SCID Mice | Single oral dose of 80 mg/kg | Significant prolongation of survival compared to control. | [1] |
| Quizartinib | MV4-11 (FLT3-ITD) | Nude Mice | Not specified in abstract | Potent tumor growth inhibition. |
Note: Direct comparative studies between KRN383 and quizartinib under the same experimental conditions were not available in the public domain at the time of this review. The data presented is compiled from separate studies.
Mechanism of Action: Targeting the FLT3 Signaling Pathway
Both KRN383 and quizartinib are potent inhibitors of the FMS-like tyrosine kinase 3 (FLT3) receptor. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), lead to constitutive activation of the receptor and its downstream signaling pathways, promoting leukemic cell proliferation and survival. By inhibiting FLT3, these compounds block this aberrant signaling.
Experimental Protocols
In Vivo Xenograft Studies with KRN383
Cell Lines and Culture:
-
MV4-11 and MOLM-13 cells , both harboring the FLT3-ITD mutation, were used. Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.
Animal Models:
-
Female BALB/c nude mice (5 weeks old) were used for the subcutaneous xenograft model.
-
Female C.B-17 SCID mice (5 weeks old) were used for the disseminated leukemia model.
Subcutaneous Xenograft Model (MV4-11):
-
MV4-11 cells (1 x 107 cells per mouse) were subcutaneously inoculated into the right flank of nude mice.
-
When tumors reached a volume of approximately 100-200 mm3, mice were randomized into treatment and control groups.
-
KRN383 was administered orally as a single dose (80 mg/kg) or daily for 28 days (20 mg/kg). The vehicle (0.5% methylcellulose) was administered to the control group.
-
Tumor volume was measured regularly to assess treatment efficacy.
Disseminated Leukemia Model (MOLM-13):
-
MOLM-13 cells (5 x 106 cells per mouse) were intravenously injected into SCID mice.
-
One day after inoculation, mice received a single oral dose of KRN383 (80 mg/kg) or vehicle.
-
Survival of the mice was monitored daily.
Discussion and Future Directions
The preclinical data for KRN383 is highly promising, suggesting potent and durable anti-leukemic activity in FLT3-ITD positive AML models. The complete tumor eradication observed with a single high dose is particularly noteworthy and suggests a favorable pharmacokinetic and pharmacodynamic profile.
While a direct, head-to-head in vivo comparison with quizartinib is not yet published, the available data suggests that KRN383 and its analogs are highly effective FLT3 inhibitors. Future studies should aim to directly compare the efficacy, safety, and resistance profiles of KRN383 analogs and quizartinib in a range of preclinical models, including patient-derived xenografts (PDXs), to better predict their clinical potential. Investigating the efficacy of these compounds against various quizartinib-resistant FLT3 mutations would also be a critical next step.
References
Safety Operating Guide
Navigating the Safe Disposal of KRN383 Analogs: A Comprehensive Guide
The proper disposal of synthetic research compounds, such as KRN383 analogs, is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step framework for researchers, scientists, and drug development professionals to safely manage and dispose of these potent pharmacological compounds, ensuring compliance with institutional and regulatory standards.
I. Immediate Safety and Handling Precautions
Prior to initiating any disposal procedures, it is imperative to consult the material safety data sheet (MSDS) for the specific KRN383 analog. In the absence of a specific MSDS, the precautionary statements for similar research compounds should be strictly followed.
Personal Protective Equipment (PPE): A foundational aspect of laboratory safety is the consistent and correct use of PPE. The following table outlines the minimum required PPE when handling KRN383 analogs.
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1 certified safety glasses with side shields or goggles. | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended). | Provides a chemical-resistant barrier to prevent skin contact, which may cause irritation. |
| Body Protection | Fully buttoned laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Use in a well-ventilated area or chemical fume hood. | Minimizes the inhalation of dust or aerosols which may cause respiratory irritation. |
Emergency Procedures: In the event of accidental exposure, immediate action is crucial.
-
Skin Contact: Immediately wash the affected area with copious amounts of water. If skin irritation occurs, seek medical advice.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
II. Step-by-Step Disposal Protocol for KRN383 Analogs
The following protocol outlines a generalized procedure for the disposal of a solid this compound. This should be adapted to comply with the specific guidelines of your institution's Environmental Health and Safety (EHS) department.
Experimental Protocol: Chemical Inactivation (for illustrative purposes)
Note: This is a generalized protocol and may not be suitable for all KRN383 analogs. Always consult with your EHS department for approved inactivation methods.
-
Preparation: In a designated chemical fume hood, prepare a 1 M sodium hydroxide solution.
-
Weighing: Carefully weigh the this compound waste to be inactivated.
-
Dissolution: Place the solid waste in a suitable, labeled, and sealable container. Add a compatible solvent (e.g., ethanol or DMSO) to dissolve the compound completely.
-
Inactivation: Slowly add the 1 M sodium hydroxide solution to the dissolved compound. The ratio should be approximately 10:1 (inactivating solution to compound solution by volume).
-
Reaction: Loosely cap the container to allow for any potential off-gassing and let the mixture react for at least 24 hours at room temperature.
-
Neutralization: After 24 hours, check the pH of the solution. Neutralize with a 1 M hydrochloric acid solution until the pH is between 6 and 8.
-
Collection: The neutralized solution should be collected in a clearly labeled hazardous waste container for final disposal by the institution's EHS department.
III. Waste Segregation and Final Disposal
Proper segregation of waste streams is essential for safe and efficient disposal.
| Waste Type | Container Requirement | Disposal Pathway |
| Solid this compound Waste | Labeled, sealed, and puncture-resistant container. | Collection by institutional EHS for incineration at an approved facility. |
| Contaminated Labware (solid) | Labeled biohazard or chemical waste bag. | Autoclave if biologically contaminated, then dispose of as chemical waste. |
| Contaminated Labware (liquid) | Labeled, sealed, and leak-proof container. | Collection by institutional EHS for appropriate chemical waste treatment. |
| Inactivated Liquid Waste | Labeled, sealed, and leak-proof container. | Collection by institutional EHS for final disposal. |
All waste containers must be clearly labeled with the contents, including the full chemical name, concentration, and associated hazards.
IV. Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of a this compound.
Caption: Workflow for the safe disposal of KRN383 analogs.
By adhering to these guidelines, laboratories can ensure the safe handling and disposal of KRN383 analogs, fostering a secure research environment and upholding their commitment to environmental stewardship.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
